(R)-laudanosine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAYJZAMGEDIQ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-63-2 | |
| Record name | Laudanosine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAUDANOSINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO6NL5AZ5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Laudanosine: Structural Elucidation, Metabolic Dynamics, and Analytical Methodologies
Executive Overview
(R)-laudanosine is a naturally occurring benzyltetrahydroisoquinoline alkaloid and a critical pharmacological entity in modern anesthesiology and drug development. While it occurs in trace amounts in Papaver somniferum, its primary clinical relevance stems from its role as the major circulating metabolite of the non-depolarizing neuromuscular blocking agents atracurium and cisatracurium. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its pharmacokinetic behavior, and a field-proven, self-validating analytical methodology for its quantification in biological matrices.
Physicochemical Profiling & Structural Elucidation
The molecular architecture of (R)-laudanosine is defined by a tetrahydroisoquinoline core substituted with methoxy groups and a benzyl moiety.
Causality in Structure-Activity Relationship (SAR): The presence of four methoxy groups and the absence of highly polar functional groups (such as free hydroxyls or carboxyls) confer a high degree of lipophilicity to the molecule. This structural characteristic is the direct causal factor enabling the compound to readily traverse the blood-brain barrier (BBB), leading to central nervous system (CNS) exposure. Furthermore, the tertiary amine nitrogen (pKa ~ 7.2) exists in a dynamic equilibrium of protonated and unprotonated states at physiological pH. The unprotonated state facilitates lipid membrane traversal, while the protonated state is essential for target receptor binding in the CNS, as documented in the .
Table 1: Quantitative Physicochemical Properties of (R)-Laudanosine
| Parameter | Value / Description | Analytical Relevance |
| IUPAC Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | Defines exact 3D stereochemistry. |
| Molecular Formula | C₂₁H₂₇NO₄ | Precursor mass for MS/MS (m/z 358.2[M+H]⁺). |
| Molecular Weight | 357.44 g/mol | Determines stoichiometric conversions. |
| XLogP3-AA | 3.7 | High lipophilicity; dictates reverse-phase LC retention. |
| Melting Point | 89 °C | Relevant for solid-state characterization. |
| Hydrogen Bond Acceptors | 5 | Influences solvent interaction and extraction recovery. |
Metabolic Pathway: The Hofmann Elimination
Unlike the vast majority of pharmaceuticals that rely on hepatic or renal enzymatic degradation, cisatracurium and atracurium undergo Hofmann elimination —a spontaneous, non-enzymatic chemical degradation pathway .
Causality in Pharmacokinetics: Hofmann elimination is strictly dependent on physiological pH and temperature. The causality here provides a distinct clinical advantage: the parent drug's clearance is entirely organ-independent, making it highly predictable in critically ill patients with multi-organ failure. However, this shifts the metabolic burden. The primary cleavage product is (R)-laudanosine, which does require hepatic metabolism for eventual clearance. Consequently, while the parent drug remains safe in hepatic impairment, the metabolite can accumulate, necessitating rigorous pharmacokinetic monitoring.
Fig 1: Spontaneous Hofmann elimination pathway of cisatracurium yielding (R)-laudanosine.
Pharmacological & Toxicological Dynamics
The clinical relevance of (R)-laudanosine is tightly linked to its neuroexcitatory properties, which have been extensively studied in neuropharmacology.
Mechanistic Causality:
At elevated plasma concentrations (typically >10 µg/mL), (R)-laudanosine acts as a competitive antagonist at low-affinity
Analytical Methodology: Self-Validating LC-MS/MS Quantification
To accurately monitor (R)-laudanosine levels in clinical or research settings, a highly specific and sensitive analytical method is required. The following protocol details an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow, adapted from established .
Self-Validating System Architecture
This protocol is engineered as a closed-loop, self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS, specifically Laudanosine-d3) at the very first step, the method inherently corrects for matrix effects, ion suppression, and extraction losses. If the extraction efficiency drops due to human error or matrix viscosity, the SIL-IS signal drops proportionally. Because quantification is based on the ratio of Analyte to SIL-IS, the system self-corrects, ensuring the final calculated concentration remains mathematically valid and analytically trustworthy.
Fig 2: Self-validating LC-MS/MS analytical workflow for (R)-laudanosine quantification.
Step-by-Step Protocol
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution (Laudanosine-d3, 500 ng/mL).
-
Causality: Adding SIL-IS before any extraction step ensures that subsequent volumetric losses or matrix effects are perfectly mirrored between the analyte and the standard.
-
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Causality: Acetonitrile rapidly denatures plasma proteins. The addition of formic acid disrupts protein binding, releasing the highly lipophilic (R)-laudanosine into the supernatant and maximizing extraction recovery.
-
-
Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the clarified supernatant to an autosampler vial.
Step 2: Chromatographic Separation
-
Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.
-
Utilize a gradient elution with Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid).
-
Causality: The acidic mobile phase ensures the tertiary amine of (R)-laudanosine remains fully protonated. This prevents secondary interactions with free silanols on the column (improving peak shape) and drastically enhances ionization efficiency in the mass spectrometer.
-
Step 3: Mass Spectrometric Detection
-
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
-
Monitor the precursor-to-product ion transition for (R)-laudanosine at m/z 358.2 → 206.1.
-
Monitor the transition for SIL-IS at m/z 361.2 → 206.1.
Step 4: System Suitability and Real-Time Validation
-
Run a 6-point calibration curve (10 - 2000 ng/mL) prior to the sample batch.
-
Intersperse Quality Control (QC) samples at Low, Mid, and High concentrations every 20 experimental samples.
-
Causality for Validation: The analytical run is only deemed valid if the interspersed QC samples back-calculate to within ±15% of their nominal concentration. This proves system stability, confirms the absence of column degradation, and validates the method's accuracy in real-time.
-
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 978314, Laudanosine, (R)-". PubChem Database. URL:[Link]
-
Kisor, D. F., et al. "Atracurium". StatPearls Publishing. URL:[Link]
-
Chweh, A. Y., et al. "Interactions between laudanosine, GABA, and opioid subtype receptors". PubMed (NIH). URL:[Link]
-
Schühly, W., et al. "HPLC-Based Activity Profiling for Antiprotozoal Compounds in Croton gratissimus and Cuscuta hyalina". Frontiers in Pharmacology. URL:[Link]
Pharmacological Mechanism of (R)-Laudanosine on the Central Nervous System: A Technical Whitepaper
I. Executive Overview
(R)-Laudanosine is a benzyltetrahydroisoquinoline alkaloid that holds significant clinical and toxicological relevance in modern anesthesiology. While not administered directly as a primary therapeutic, it is the principal active metabolite of the non-depolarizing neuromuscular blocking agent cisatracurium[1]. Unlike its parent compound, (R)-laudanosine is highly lipophilic, allowing it to readily cross the blood-brain barrier (BBB) and accumulate in the central nervous system (CNS)[2]. This whitepaper deconstructs the stereospecific pharmacodynamics of (R)-laudanosine, detailing its multi-receptor interactions, its role in neuronal hyperexcitability, and the rigorous experimental frameworks required to validate its mechanisms.
II. Pharmacokinetics & Molecular Origin
The generation of (R)-laudanosine is driven by Hofmann elimination—a spontaneous, organ-independent degradation process that occurs at physiological pH and temperature[1]. Because cisatracurium is an isomerically pure formulation, its degradation yields 100% (R)-laudanosine[1]. This stereospecificity is a critical distinction from older agents like atracurium, which yield a racemic mixture of both (R)- and (S)-enantiomers[1]. Once generated in the systemic circulation, (R)-laudanosine diffuses across the BBB, where it acts upon multiple ion channels and G-protein coupled receptors (GPCRs)[3].
III. Core CNS Pharmacodynamics: The Tripartite Mechanism
The neuropharmacology of (R)-laudanosine is defined by a synergistic disruption of inhibitory and regulatory signaling pathways in the CNS.
-
GABA_A Receptor Antagonism (The Primary Proconvulsant Driver): (R)-Laudanosine acts as a competitive antagonist at low-affinity
-aminobutyric acid type A (GABA_A) receptors[4]. By occupying the receptor complex, it reduces the probability of chloride ( ) channel pore opening in response to endogenous GABA. This dampens inhibitory postsynaptic potentials (IPSPs), shifting the local neural network toward hyperexcitability and significantly lowering the seizure threshold[2]. -
SK Channel Blockade (Loss of Afterhyperpolarization): Small-conductance calcium-activated potassium channels (SK channels, KCa2.x) are crucial for generating the medium afterhyperpolarization (mAHP) that regulates and spaces out neuronal action potentials. (R)-Laudanosine and its structural analogs act as direct pore blockers of these channels[5]. The occlusion of
efflux prevents membrane repolarization, leading to sustained, uncontrolled action potential bursting. -
Opioid Mu-1 Receptor Modulation: Paradoxically, alongside its excitatory profile, (R)-laudanosine exhibits a high affinity for the Mu-1 opioid receptor, suggesting latent analgesic properties[4]. However, the clinical manifestation of this analgesia is often masked by the dominant GABAergic and SK-mediated neuroexcitation.
Figure 1: Pharmacokinetic generation of (R)-laudanosine and its multi-target CNS pharmacodynamics.
IV. Quantitative Target Affinity Profile
To facilitate rapid comparison for drug development professionals, the binding kinetics and functional implications of (R)-laudanosine are summarized below.
| Target Receptor / Channel | Affinity / Potency | Pharmacological Effect | Clinical Implication |
| GABA_A (Low-affinity) | IC50 ≈ 10 µM[4] | Competitive Antagonist | Lowers seizure threshold, proconvulsant |
| Mu-1 Opioid Receptor | Ki ≈ 2.7 µM[4] | Competitive Binder | Potential analgesic modulation |
| SK Channels (KCa2.x) | IC50 ≈ 1.8 µM*[5] | Pore Blocker | Neuronal hyperexcitability, loss of mAHP |
| MRGPRX2 | High Affinity (Stable MD)[1] | Agonist | Mast cell degranulation (Peripheral toxicity) |
*Note: Value derived from the structurally analogous methyl-laudanosine, utilized as a specific pharmacological tool to map laudanosine's SK blockade[5].
V. Experimental Methodologies for Mechanistic Validation
To ensure scientific integrity and reproducibility, the following protocols detail the field-proven methods for isolating and validating the CNS effects of (R)-laudanosine. Each protocol is designed as a self-validating system to establish clear causality.
Protocol 1: Electrophysiological Isolation of GABA_A Antagonism
Objective: Quantify the inhibitory effect of (R)-laudanosine on GABA-mediated
-
Acute Brain Slice Preparation: Harvest 300 µm coronal slices containing the hippocampus from murine models.
-
Causality: This preserves native GABA_A receptor subunit composition and local synaptic architecture, which immortalized cell lines often lack.
-
-
Whole-Cell Patch-Clamp Configuration: Establish a >1 G
seal on pyramidal neurons. Hold the membrane potential at -70 mV.-
Causality: Voltage-clamping prevents voltage-gated ion channel interference, isolating ligand-gated currents.
-
-
Pharmacological Isolation: Perfuse the slice with Artificial Cerebrospinal Fluid (ACSF) containing Tetrodotoxin (TTX, 1 µM) to block action potentials, and CNQX (20 µM) to block AMPA/kainate receptors.
-
Drug Application: Apply exogenous GABA (100 µM) via puff pipette to establish baseline miniature inhibitory postsynaptic currents (mIPSCs). Co-perfuse (R)-laudanosine at escalating concentrations (1 µM to 50 µM) to generate a dose-response curve.
-
Self-Validation (Reversibility & Positive Control): Initiate a 15-minute ACSF washout to confirm the return of baseline mIPSCs (proving the blockade is not due to excitotoxicity or cell death). Subsequently, apply Bicuculline (10 µM), a known GABA_A antagonist, to confirm the isolated currents are exclusively GABAergic.
Figure 2: Electrophysiological workflow for validating (R)-laudanosine GABA_A receptor antagonism.
Protocol 2: In Vivo Seizure Threshold Evaluation (EEG Monitoring)
Objective: Determine the in vivo proconvulsant threshold of systemic (R)-laudanosine.
-
Stereotaxic EEG Implantation: Implant epidural recording electrodes over the frontoparietal cortex of adult rats.
-
Causality: Allows real-time, direct measurement of cortical network synchronization and epileptiform discharges.
-
-
Intravenous Infusion: Administer (R)-laudanosine via a jugular catheter at a controlled rate (e.g., 1 mg/kg/min).
-
Causality: Mimics the steady-state accumulation seen in ICU patients receiving prolonged cisatracurium infusions.
-
-
Chemoconvulsant Challenge: Administer a sub-threshold dose of Pentylenetetrazol (PTZ).
-
Causality: (R)-laudanosine alone may not induce spontaneous seizures at low doses; PTZ reveals the hidden lowering of the seizure threshold.
-
-
Spectral Analysis: Monitor the EEG for the emergence of high-frequency, high-amplitude spike-wave complexes.
-
Self-Validation (Receptor Rescue): Upon the onset of epileptiform activity, administer intravenous Diazepam (a positive allosteric modulator of GABA_A). The immediate cessation of spike-wave activity validates that the (R)-laudanosine-induced hyperexcitability is primarily driven by GABAergic failure.
References
Sources
- 1. In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Buy Laudanosine | 1699-51-0 | >98% [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Difference between (R)-laudanosine and (S)-laudanosine isomers
Stereochemical Divergence in Neuromuscular Blocker Metabolism: An In-Depth Technical Guide on (R)- and (S)-Laudanosine
Executive Summary & Scientific Context
In the realm of modern anesthesiology and neuromuscular blockade, the metabolic fate of administered drugs is as critical as their primary pharmacodynamic effects. Atracurium and cisatracurium are non-depolarizing neuromuscular blocking agents (NMBAs) that undergo spontaneous Hofmann elimination and ester hydrolysis in plasma[1]. The primary byproduct of this degradation is laudanosine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline), a benzyltetrahydroisoquinoline alkaloid that readily crosses the blood-brain barrier[2].
Because laudanosine possesses a chiral center at the C-1 position, it exists as two distinct enantiomers: (R)-laudanosine and (S)-laudanosine . As an application scientist navigating drug safety, it is crucial to understand that while racemic atracurium (a mixture of 10 stereoisomers) yields both (R)- and (S)-laudanosine upon degradation, the purified isomer cisatracurium (1R,1'R,2R,2'R) exclusively yields (R)-laudanosine[3]. This stereochemical divergence has profound implications for off-target receptor binding, neurotoxicity, and perioperative hypersensitivity.
Pharmacodynamics: Receptor-Level Chiral Recognition
Laudanosine is not biologically inert; it is a neuroactive and vasoactive metabolite. The enantiomers exhibit distinct binding affinities across several critical receptor classes:
-
GABA and Seizure Threshold: Laudanosine acts as a proconvulsant by inhibiting low-affinity
-aminobutyric acid (GABA) receptors (IC50 ~10 µM)[4][5]. High systemic accumulation, particularly in patients with hepatic or renal impairment receiving prolonged NMBA infusions, can lower the seizure threshold[2]. -
Opioid Receptors: Both enantiomers demonstrate competitive binding at the Opioid Mu-1 receptor (
= 2.7 µM), contributing to mild analgesic properties observed in animal models[5]. -
MRGPRX2 and Anaphylaxis (Recent Breakthroughs): Recent molecular dynamics (MD) simulations and in vitro assays have identified laudanosine as a potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2) [3][6]. This receptor mediates IgE-independent mast cell degranulation, a primary driver of perioperative hypersensitivity and anaphylaxis. Both enantiomers form a highly stable complex within the MRGPRX2 binding pocket, anchored by a critical salt bridge between the ligand's protonated ammonium group and the D184 carboxylate group of the receptor, alongside strong
stacking interactions with W248[7].
Quantitative Enantiomeric Comparison
To facilitate rapid decision-making in drug development, the physicochemical and pharmacological distinctions between the two isomers are summarized below.
| Parameter | (R)-Laudanosine | (S)-Laudanosine |
| Clinical Source | Atracurium & Cisatracurium degradation[3] | Atracurium degradation only[3] |
| MRGPRX2 Binding Free Energy ( | -25.3 | -26.5 |
| CE Migration Order (S- | First (Faster migration)[8] | Second (Slower migration)[8] |
| Primary Off-Target Risks | Mast cell degranulation, GABA inhibition | Mast cell degranulation, GABA inhibition |
Mechanistic Pathways & Structural Workflows
To visualize the pharmacokinetic generation and subsequent pharmacodynamic cascade of laudanosine, I have modeled the pathways using DOT architecture.
A. Metabolic Generation of Laudanosine Enantiomers
Figure 1: Stereoselective metabolic degradation pathways of NMBAs yielding laudanosine enantiomers.
B. MRGPRX2-Mediated Hypersensitivity Cascade
Figure 2: Off-target activation of mast cells by laudanosine via the MRGPRX2 receptor pathway.
Validated Experimental Protocols
As an application scientist, I enforce strict causality in assay design. The following protocols detail how to analytically separate these enantiomers and functionally validate their off-target toxicity. Every step is designed as a self-validating system.
Protocol 1: Enantiomeric Resolution via Capillary Electrophoresis (CE)
Causality & Rationale: High-Performance Liquid Chromatography (HPLC) often struggles with the subtle stereochemical differences of bulky benzylisoquinolines. We utilize Capillary Electrophoresis (CE) with an anionic chiral selector, sulfated-
Step-by-Step Methodology:
-
Capillary Preparation: Condition a fused-silica capillary (50 µm internal diameter, 45 cm effective length) by flushing sequentially with 1.0 M NaOH (10 min), 0.1 M NaOH (5 min), and ultrapure water (5 min).
-
Buffer Formulation: Prepare a background electrolyte (BGE) consisting of 50 mM phosphate buffer adjusted to pH 2.5. Self-Validation: At pH 2.5, the tertiary amine of laudanosine is fully protonated, ensuring optimal electrostatic interaction with the anionic selector.
-
Selector Addition: Dissolve S-
-CyD into the BGE to achieve a final concentration of 15 mM. -
Sample Injection: Inject the racemic laudanosine standard hydrodynamically (50 mbar for 5 seconds).
-
Separation & Detection: Apply a separation voltage of 20 kV at 25°C. Monitor UV absorbance at 214 nm.
-
Data Interpretation: (R)-laudanosine will migrate first, followed by (S)-laudanosine. A resolution (
) of >10.5 should be achieved[8]. If drops below 5.0, verify the pH of the BGE, as partial deprotonation compromises chiral recognition.
Protocol 2: In Vitro MRGPRX2 Activation & Degranulation Assay
Causality & Rationale: To prove that laudanosine directly causes hypersensitivity, we measure mast cell degranulation. We use RBL-2H3 cells stably transfected with human MRGPRX2 (RBL-MRGPRX2). Instead of measuring highly volatile histamine, we quantify
Step-by-Step Methodology:
-
Cell Seeding: Plate RBL-MRGPRX2 cells at a density of
cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO . Control Step: Plate wild-type (untransfected) RBL-2H3 cells in parallel to rule out endogenous receptor activation. -
Sensitization: Wash cells twice with Tyrode's buffer (pH 7.4) to remove serum proteins that might bind the drug.
-
Ligand Exposure: Treat the cells with varying concentrations (1 µM to 100 µM) of isolated (R)-laudanosine and (S)-laudanosine. Include (R)-ZINC-3573 (10 µM) as a positive control (a known potent MRGPRX2 agonist) and Tyrode's buffer as a negative vehicle control[3]. Incubate for 30 minutes at 37°C.
-
Enzymatic Cleavage: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-
-D-glucosaminide (dissolved in 0.1 M citrate buffer, pH 4.5). Incubate for 1 hour at 37°C. -
Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M carbonate buffer (pH 10.0). The alkaline shift develops the yellow color of the cleaved p-nitrophenol.
-
Quantification: Read absorbance at 405 nm using a microplate reader. Calculate the percentage of degranulation relative to total cellular
-hexosaminidase (obtained by lysing a set of untreated cells with 0.1% Triton X-100)[6].
References
1.6 2.3 3.1 4.9 5. 2 6.4 7. 5 8.8
Sources
- 1. Chirality and anaesthetic drugs: A review and an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
(R)-Laudanosine: The Mechanistic, Pharmacokinetic, and Analytical Paradigm of Atracurium and Cisatracurium Metabolism
Executive Summary
Neuromuscular blocking agents (NMBAs) are indispensable in surgical and intensive care settings. Atracurium and its purified stereoisomer, cisatracurium, are non-depolarizing NMBAs distinguished by their unique, organ-independent degradation pathways. This technical guide systematically evaluates the metabolic breakdown of these drugs, focusing on the generation of the biologically active metabolite (R)-laudanosine . By bridging chemical causality with clinical pharmacokinetics and rigorous analytical methodologies, this whitepaper establishes a comprehensive framework for understanding and quantifying NMBA metabolism.
The Chemical Causality of Neuromuscular Blocker Degradation
Atracurium is a complex mixture of 10 stereoisomers (1)[1]. Cisatracurium, representing approximately 15% of the atracurium mixture, is the isolated 1R, 1'R, 2R, 2'R stereoisomer. Unlike traditional NMBAs that rely heavily on hepatic or renal clearance, both atracurium and cisatracurium undergo spontaneous degradation at physiological pH (7.4) and temperature (37°C) via a chemical process known as Hofmann elimination (2)[2].
Mechanistic Divergence
While atracurium is additionally metabolized by non-specific plasma esterases, cisatracurium's degradation is primarily driven by Hofmann elimination (3)[3]. This base-catalyzed E2 elimination cleaves the carbon-nitrogen bond, yielding a monoquaternary acrylate and the tertiary alkaloid laudanosine.
Causality Check: Because cisatracurium is a single enantiomeric configuration, its Hofmann elimination specifically yields (R)-laudanosine . Conversely, the degradation of the 10-isomer atracurium mixture yields a racemic mixture of laudanosine enantiomers.
Metabolic pathways of atracurium and cisatracurium yielding laudanosine.
Pharmacokinetics and Neurotoxicity Profile
As an application scientist evaluating drug safety, it is critical to recognize that while laudanosine lacks neuromuscular blocking activity, it remains biologically active. It readily crosses the blood-brain barrier and interacts with GABA, opioid, and nicotinic acetylcholine receptors (1)[1].
The Causality of Toxicity
High plasma concentrations of laudanosine can lower the seizure threshold, causing cerebral excitation and transient hypotension in animal models, with rare spontaneous reports of seizures in ICU patients (4)[4]. Because cisatracurium is approximately four times more potent than atracurium, the required clinical dose is significantly lower (5)[5]. Consequently, the laudanosine burden generated during cisatracurium infusion is roughly one-fifth of that seen with atracurium (1)[1].
Quantitative Data Comparison
| Parameter | Atracurium | Cisatracurium | Laudanosine |
| Clinical Potency | 1x (Baseline) | 4x to 5x more potent | N/A (No NMBA activity) |
| Primary Metabolism | Hofmann elimination & Ester hydrolysis | Hofmann elimination | Hepatic uptake & Renal excretion |
| Clearance | 5.0 - 6.0 mL/min/kg | 4.5 - 5.7 mL/min/kg | ~2.0 mL/min/kg |
| Elimination Half-life | ~20 minutes | 22 - 29 minutes | 150 - 300 minutes |
| CNS Toxicity Risk | Higher (due to larger required dose) | Lower (1/5th the laudanosine burden) | Dose-dependent (lowers seizure threshold) |
Analytical Workflow: Self-Validating LC-MS/MS Protocol
Measuring (R)-laudanosine accurately requires a self-validating analytical system to prevent ex vivo degradation of the parent NMBA. If blood samples are not stabilized, residual cisatracurium will continue to undergo Hofmann elimination in the collection tube, artificially inflating laudanosine levels and invalidating the pharmacokinetic data.
Self-validating LC-MS/MS workflow for (R)-laudanosine quantification.
Step-by-Step Methodology
Step 1: Sample Collection and Immediate Stabilization
-
Action: Draw blood into pre-chilled K2EDTA tubes containing a citrate buffer (pH 4.0).
-
Scientific Causality: Hofmann elimination is strictly pH and temperature-dependent. Lowering the pH to < 5.0 and the temperature to 4°C completely halts the chemical degradation of cisatracurium into (R)-laudanosine.
-
Self-Validation Check: Spike a control sample with cisatracurium at bedside; verify no increase in laudanosine after 24 hours at 4°C.
Step 2: Solid-Phase Extraction (SPE)
-
Action: Centrifuge the stabilized blood at 3000 x g for 10 minutes at 4°C. Load plasma onto a mixed-mode cation exchange (MCX) SPE cartridge pre-conditioned with methanol and 0.1% formic acid. Wash with 100% methanol and elute with 5% ammonium hydroxide in methanol.
-
Scientific Causality: Laudanosine is a basic tertiary amine. The cation exchange resin selectively retains basic compounds, allowing neutral and acidic interferences (like plasma proteins and phospholipids) to be washed away, minimizing ion suppression.
Step 3: Chiral Liquid Chromatography
-
Action: Inject the reconstituted eluate onto a Chiralpak IC column (or equivalent) using an isocratic mobile phase of Hexane/Ethanol/Diethylamine.
-
Scientific Causality: While cisatracurium only produces (R)-laudanosine, verifying enantiomeric purity ensures no contamination or misadministration of racemic atracurium occurred. Diethylamine acts as a basic modifier to prevent peak tailing of the alkaloid.
Step 4: Tandem Mass Spectrometry (MS/MS)
-
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for laudanosine (m/z 358.2 → 206.1).
-
Scientific Causality: The m/z 358.2 parent ion corresponds to protonated laudanosine. The 206.1 fragment is a highly specific isoquinoline product ion, ensuring zero cross-talk with the monoquaternary acrylate metabolite.
Clinical Implications in the ICU
In the Intensive Care Unit (ICU), NMBAs are often administered as continuous infusions for mechanical ventilation. While the parent drugs (atracurium and cisatracurium) do not rely on the liver or kidneys for primary clearance, laudanosine elimination is heavily dependent on hepatic uptake and renal excretion (10-30%) (1)[1].
Therefore, in patients with renal or hepatic failure, the elimination half-life of laudanosine is significantly prolonged, leading to systemic accumulation (2)[2]. Because cisatracurium produces significantly lower peak plasma concentrations (Cmax) of laudanosine (~6% of the parent compound) compared to atracurium (3)[3], it is widely considered the superior choice for long-term continuous infusion in critically ill patients, thereby mitigating the risk of neuroexcitatory events.
References
-
Cisatracurium - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]
-
Laudanosine, an atracurium and cisatracurium metabolite Source: European Journal of Anaesthesiology (via ResearchGate) URL:[Link]
-
Nondepolarizing Neuromuscular Blocking Agents Source: OpenAnesthesia URL:[Link]
-
NIMBEX (cisatracurium besylate) Injection Label Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Atracurium Besylate Injection: Package Insert / Prescribing Info Source: Drugs.com URL:[Link]
Sources
An In-depth Technical Guide to the Binding Affinity of (R)-laudanosine to GABA and Glycine Receptors
Abstract
(R)-laudanosine, a primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium, has garnered significant attention within the neuroscience and drug development communities.[1][2] Its ability to cross the blood-brain barrier and exert central nervous system effects, including potential seizure activity, necessitates a thorough understanding of its molecular targets.[1] This technical guide provides a comprehensive examination of the binding affinity of (R)-laudanosine to two critical inhibitory neurotransmitter receptors: the γ-aminobutyric acid (GABA) type A (GABAA) receptor and the glycine receptor (GlyR).[2] We will delve into the established interactions with GABAA receptor subtypes and explore the methodologies required to elucidate its binding characteristics at the GlyR, for which quantitative data remains a key area for future investigation. This document is intended for researchers, scientists, and drug development professionals, offering both a synthesis of current knowledge and a practical framework for further experimental inquiry.
Introduction: (R)-laudanosine, a Metabolite of Clinical Significance
(R)-laudanosine is a benzyltetrahydroisoquinoline alkaloid and a metabolite of atracurium and cisatracurium.[1][2] Unlike its parent compounds, which primarily act at the neuromuscular junction, (R)-laudanosine traverses the blood-brain barrier and can accumulate to clinically relevant concentrations, particularly with prolonged infusions of atracurium in intensive care settings.[1] The central effects of laudanosine are complex, with reports of both pro-convulsant and potential analgesic properties.[1][3] These observations have spurred investigations into its interactions with various central nervous system receptors, including GABA, glycine, opioid, and nicotinic acetylcholine receptors.[1][2][3] A precise understanding of its binding affinities to these targets is paramount for predicting its neurological effects and for the development of safer neuromuscular blocking agents.
The Pharmacology of Key Inhibitory Receptors: GABAA and Glycine Receptors
GABAA and glycine receptors are the primary mediators of fast synaptic inhibition in the adult central nervous system. Both are ligand-gated ion channels that, upon activation, conduct chloride ions, leading to hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability.
The GABAA Receptor
The GABAA receptor is a pentameric transmembrane protein assembled from a variety of subunits (e.g., α, β, γ). This subunit heterogeneity gives rise to a wide diversity of receptor subtypes with distinct pharmacological properties and anatomical distributions. The receptor possesses a primary binding site for GABA, as well as multiple allosteric sites that bind a range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.
Caption: GABA-A Receptor Signaling Pathway.
The Glycine Receptor
Similar to the GABAA receptor, the glycine receptor is a pentameric ligand-gated chloride channel. It is most prominently expressed in the spinal cord and brainstem, where it plays a crucial role in motor control and sensory processing. The GlyR is primarily composed of α and β subunits. The binding of glycine to the α subunit triggers channel opening. The GlyR is famously antagonized by the convulsant strychnine.
Caption: Glycine Receptor Signaling Pathway.
Binding Affinity of (R)-laudanosine to GABAA Receptors
Experimental Findings
Studies have demonstrated that D,L-laudanosine exhibits a preferential, albeit moderate, affinity for the low-affinity state of the GABAA receptor.[3] In competitive binding assays using rat brain membranes, laudanosine displayed an inhibitory effect on the binding of the antagonist [3H]bicuculline methochloride, with a half-maximal inhibitory concentration (IC50) of 10 µM .[3] Conversely, it was found to be significantly less potent at the high-affinity GABA binding site, labeled by the agonist [3H]muscimol, with an IC50 value of 100 µM .[3] This approximate 10-fold selectivity for the low-affinity state suggests that laudanosine may act as a competitive antagonist at the GABAA receptor.
| Receptor State | Radioligand | (R)-laudanosine IC50 | Reference |
| Low-affinity | [3H]bicuculline methochloride | 10 µM | [3] |
| High-affinity | [3H]muscimol | 100 µM | [3] |
Detailed Experimental Protocol: Competitive Radioligand Binding Assay for Low-Affinity GABAA Receptors
This protocol outlines a self-validating system for determining the binding affinity of (R)-laudanosine to the low-affinity GABAA receptor site.
3.2.1. Materials and Reagents
-
Biological Material: Whole rat brain or specific brain regions (e.g., cortex, hippocampus) from adult male Sprague-Dawley rats.
-
Radioligand: [3H]bicuculline methochloride (specific activity: 20-40 Ci/mmol).
-
Test Compound: (R)-laudanosine.
-
Non-specific Binding Control: Unlabeled GABA (1 mM).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-citrate, pH 7.1.
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
-
Scintillation cocktail.
-
3.2.2. Experimental Workflow
Caption: Workflow for GABA-A Receptor Binding Assay.
3.2.3. Step-by-Step Protocol
-
Membrane Preparation:
-
Euthanize rats and rapidly dissect whole brains on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation.
-
Wash the pellet three times with buffer to remove endogenous GABA.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of (R)-laudanosine concentrations (e.g., 10-9 to 10-4 M).
-
To each well, add:
-
Total Binding: 50 µL of [3H]bicuculline methochloride (final concentration ~30 nM, corresponding to the Kd), 50 µL of Assay Buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]bicuculline methochloride, 50 µL of 1 mM GABA, and 100 µL of membrane preparation.
-
Competition: 50 µL of [3H]bicuculline methochloride, 50 µL of the corresponding (R)-laudanosine dilution, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (R)-laudanosine concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Binding Affinity of (R)-laudanosine to Glycine Receptors
Current State of Knowledge
While several sources suggest an interaction between laudanosine and glycine receptors, there is a notable absence of published quantitative binding affinity data (e.g., Ki or IC50 values) for (R)-laudanosine at this target.[2] This represents a significant knowledge gap in understanding the complete pharmacological profile of this metabolite. To address this, a robust experimental approach is required.
Proposed Experimental Protocol: Competitive Radioligand Binding Assay for Strychnine-Sensitive Glycine Receptors
The following protocol is a proposed methodology for determining the binding affinity of (R)-laudanosine to the strychnine-sensitive glycine receptor, based on established techniques in the field.
4.2.1. Rationale and Experimental Design
Given that laudanosine's interaction with the GABAA receptor is antagonistic, it is plausible to hypothesize a similar mechanism at the structurally related glycine receptor. Therefore, a competitive binding assay using the high-affinity glycine receptor antagonist, [3H]strychnine, is the most logical starting point.
4.2.2. Materials and Reagents
-
Biological Material: Spinal cord and brainstem from adult male Sprague-Dawley rats.
-
Radioligand: [3H]strychnine (specific activity: 15-30 Ci/mmol).
-
Test Compound: (R)-laudanosine.
-
Non-specific Binding Control: Unlabeled strychnine (10 µM) or high concentration of glycine (1 mM).
-
Buffers:
-
Homogenization and Assay Buffer: 50 mM Sodium-Potassium Phosphate, pH 7.4.
-
-
Equipment: As described in section 3.2.1.
4.2.3. Proposed Experimental Workflow
Caption: Proposed Workflow for Glycine Receptor Binding Assay.
4.2.4. Step-by-Step Protocol
-
Membrane Preparation:
-
Homogenize rat spinal cord and brainstem tissue in 20 volumes of ice-cold Phosphate Buffer.
-
Centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step twice more.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Competitive Binding Assay:
-
Set up the assay in triplicate as described in section 3.2.3.
-
Use a final concentration of [3H]strychnine of approximately 2-5 nM.
-
For non-specific binding, use 10 µM unlabeled strychnine.
-
Incubate at 4°C for 20 minutes.
-
-
Filtration, Counting, and Data Analysis:
-
Follow the procedures outlined in sections 3.2.3 and 3.2.4 to determine the IC50 and Ki values for (R)-laudanosine at the glycine receptor.
-
Functional Characterization: Whole-Cell Patch-Clamp Electrophysiology
While binding assays provide crucial information on affinity, they do not reveal the functional consequences of ligand binding (e.g., agonist, antagonist, or allosteric modulator). Whole-cell patch-clamp electrophysiology is the gold standard for this purpose.
Proposed Protocol for Glycine Receptors
-
Cell Preparation: Use primary cultured spinal cord neurons or a cell line (e.g., HEK293) transiently expressing recombinant human glycine receptors (e.g., α1 homomers or α1β heteromers).
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply glycine at its EC50 concentration to elicit a baseline current.
-
Co-apply the same concentration of glycine with increasing concentrations of (R)-laudanosine.
-
-
Data Analysis: An inhibition of the glycine-evoked current by (R)-laudanosine would indicate an antagonistic effect. A potentiation of the current would suggest a positive allosteric modulatory role.
Conclusion and Future Directions
This technical guide has synthesized the current understanding of (R)-laudanosine's interaction with GABAA receptors, highlighting its moderate affinity and selectivity for the low-affinity antagonist state. Furthermore, it has provided a detailed, actionable framework for elucidating the binding affinity and functional effects of (R)-laudanosine at the glycine receptor, a critical yet under-investigated area. The execution of the proposed radioligand binding and electrophysiological studies will be instrumental in completing the pharmacological profile of this clinically relevant metabolite. Such data will not only enhance our understanding of its central nervous system effects but also inform the development of next-generation neuromuscular blocking agents with improved safety profiles.
References
- Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466–473.
- Katz, Y., Weizman, A., Pick, C. G., Pasternak, G. W., Liu, L., Fonia, O., & Gavish, M. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity. Brain Research, 646(2), 235–241.
-
Laudanosine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Laudanosine, an atracurium and cisatracurium metabolite - PubMed. (2002, July 15). Retrieved March 7, 2026, from [Link]
Sources
The Genesis of a Metabolite: A Technical History of (R)-Laudanosine's Identification in Neuromuscular Blockade
This in-depth technical guide chronicles the scientific journey of identifying (R)-laudanosine, a pivotal metabolite of the neuromuscular blocking agent atracurium and its single-isomer successor, cisatracurium. We will explore the evolution of analytical techniques and the pharmacological insights that shaped our understanding of this molecule's role in anesthesia and critical care. This guide is intended for researchers, scientists, and drug development professionals vested in the fields of pharmacology, anesthesiology, and analytical chemistry.
The Dawn of a New Neuromuscular Blocker: The Atracurium Story
The introduction of atracurium besylate in the early 1980s marked a significant advancement in the field of neuromuscular blocking agents. Developed by a team led by J.B. Stenlake at the University of Strathclyde, atracurium was rationally designed to undergo a unique, organ-independent metabolism. Unlike its predecessors, which relied heavily on hepatic or renal clearance, atracurium's breakdown was primarily designed to occur via two spontaneous chemical pathways at physiological pH and temperature: Hofmann elimination and ester hydrolysis.[1][2] This novel mechanism of inactivation offered the promise of a predictable and consistent duration of action, regardless of a patient's liver or kidney function.[3]
Atracurium was synthesized as a mixture of ten stereoisomers, a consequence of its four chiral centers.[4] This isomeric complexity, while acceptable for its primary function, would later become a key factor in the story of its most significant metabolite.
Unmasking the Metabolite: The Identification of Laudanosine
Early pharmacokinetic studies of atracurium revealed the presence of a major metabolite, which was identified as laudanosine.[5] This discovery was crucial, as laudanosine, a known benzylisoquinoline alkaloid, was recognized to possess central nervous system (CNS) stimulant properties and could cross the blood-brain barrier.[2] Initial animal studies demonstrated that high concentrations of laudanosine could induce seizure-like activity. This raised concerns about its potential for accumulation and toxicity, particularly with prolonged infusions of atracurium in critically ill patients.[2]
The initial identification and quantification of laudanosine in biological samples were accomplished using then-state-of-the-art analytical techniques. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorometric detection emerged as the primary method for separating and measuring both atracurium and laudanosine in plasma.[6] Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) were also employed to confirm the identity of the metabolite.[3]
The Stereochemical Imperative: The Rise of Cisatracurium and the Pinpointing of (R)-Laudanosine
The fact that atracurium was a mixture of ten stereoisomers presented a pharmacological puzzle. It was hypothesized that not all isomers contributed equally to the desired neuromuscular blockade and that some may be more prone to producing laudanosine. This led to research focused on isolating and characterizing the individual isomers of atracurium.
A pivotal study by Wastila, Maehr, and their colleagues in 1996 systematically evaluated the neuromuscular blocking activity and side-effect profiles of six of the atracurium isomers in cats.[7] Their research revealed that one particular isomer, the 1R-cis, 1'R-cis isomer, was approximately three to four times more potent than the isomeric mixture of atracurium and was associated with significantly less histamine release.[7] This isomer was named cisatracurium.
The development of cisatracurium as a single-isomer neuromuscular blocking agent was a significant step forward. A critical question that followed was how this stereochemical purity would affect the production of its metabolite, laudanosine. It was established that the metabolism of cisatracurium, like atracurium, proceeds via Hofmann elimination.[8] However, because cisatracurium is a single, specific stereoisomer, it was predicted to produce a single enantiomer of laudanosine.
In 1995, a key in vitro study by Welch and his team definitively characterized the degradation of cisatracurium.[9] Their work confirmed that cisatracurium degrades to form laudanosine.[9] Subsequent research and the principles of stereochemistry established that the degradation of the 1R-cis, 1'R-cis isomer of atracurium (cisatracurium) exclusively yields the (R)-enantiomer of laudanosine.[10] In contrast, the racemic mixture of atracurium produces both (S)- and (R)-laudanosine.[10]
This stereospecific identification was a landmark in understanding the metabolism of these neuromuscular blocking agents. It allowed for a more precise evaluation of the pharmacological and toxicological properties of the specific laudanosine enantiomer produced during clinical use of cisatracurium.
Analytical Methodologies for Stereospecific Identification
The definitive identification of (R)-laudanosine as the metabolite of cisatracurium was made possible by advancements in chiral separation techniques.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC became the gold standard for separating the enantiomers of laudanosine. This technique utilizes a stationary phase that is itself chiral, allowing for differential interaction with the (R) and (S) enantiomers of laudanosine, leading to their separation.
Table 1: Comparative Data on Laudanosine Production
| Parameter | Atracurium (Isomeric Mixture) | Cisatracurium (1R-cis, 1'R-cis isomer) |
| Laudanosine Enantiomers Produced | (R)- and (S)-laudanosine | (R)-laudanosine exclusively[10] |
| Relative Laudanosine Production | 3 to 5 times higher than cisatracurium[4] | Lower[4] |
| Primary Metabolic Pathways | Hofmann elimination and ester hydrolysis[4] | Primarily Hofmann elimination[4] |
Experimental Protocol: Chiral HPLC Separation of Laudanosine Enantiomers
-
Sample Preparation: Plasma samples containing laudanosine are subjected to protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte.
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV or fluorescence detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is typically used.[11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at approximately 280 nm or fluorescence detection with excitation at ~275 nm and emission at ~310 nm.
-
Quantification: The peak areas of the separated (R)- and (S)-laudanosine enantiomers are compared to standard curves for quantification.
Caption: Metabolic Pathways of Atracurium and Cisatracurium.
Conclusion
The history of (R)-laudanosine identification is a compelling narrative of rational drug design, meticulous pharmacological investigation, and the evolution of analytical chemistry. The journey from the isomeric mixture of atracurium to the single-isomer precision of cisatracurium, and the concurrent elucidation of their stereospecific metabolism, represents a significant advancement in ensuring the safety and efficacy of neuromuscular blockade. This in-depth understanding, grounded in rigorous scientific inquiry, continues to inform clinical practice and guide the development of future therapeutic agents.
References
- Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473.
-
Taylor & Francis. (n.d.). Laudanosine – Knowledge and References. Retrieved from [Link]
- Ortega, R., & Wright, A. (2023). Cisatracurium. In StatPearls.
-
ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite | Request PDF. Retrieved from [Link]
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European journal of anaesthesiology, 19(7), 466–473. [Link]
-
Fodale, V., & Santamaria, L. B. (2006). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473. [Link]
-
Logan, B. K., & Case, G. A. (1993). Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting. Journal of analytical toxicology, 17(2), 117–119. [Link]
-
ResearchGate. (2026). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Retrieved from [Link]
-
Wastila, W. B., Maehr, R. B., Turner, G. L., Hill, D. A., & Savarese, J. J. (1996). Comparative pharmacology of cisatracurium (51W89), atracurium, and five isomers in cats. Anesthesiology, 85(1), 169–177. [Link]
- Jandera, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-172.
-
Welch, R. M., Brown, A., Ravitch, J., & Dahl, R. (1995). The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma. Clinical pharmacology and therapeutics, 58(2), 132–142. [Link]
-
ResearchGate. (2025). Enantioselective Synthesis of (+)-(S)Laudanosine and (-)-(S)-Xylopinine. Retrieved from [Link]
- Weindlmayr-Goettel, M., Kress, H. G., & Nigrović, V. (1998). In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions. British journal of anaesthesia, 81(3), 404–407.
- Szántay, C., & Novák, L. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry, 2(3), 693-705.
- Nazemroaya, B., et al. (2020). Comparison of the Impact of Atracurium and Cisatracurium on the Neutrophil-To-Lymphocyte Ratio in Addition to Hemodynamic Change. Medical Science, 19(2), 52-6.
-
Scribd. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Retrieved from [Link]
-
The Good Scents Company. (n.d.). laudanosine, 1699-51-0. Retrieved from [Link]
- Armbruster, C. E., et al. (2026).
-
d'Hollander, A. A., Luyckx, C., & Deville, A. (1985). [Metabolism and pharmacokinetics of atracurium]. Annales francaises d'anesthesie et de reanimation, 4(6), 465–470. [Link]
- Dinsmore, K. G., et al. (2018). Refrigerated Stability of Diluted Cisatracurium, Rocuronium, and Vecuronium for Skin Testing after Perioperative Anaphylaxis.
- Nehmer, U. (1988). Simultaneous determination of atracurium besylate and cis and trans isomers of its major quaternary decomposition products and related impurity by reversed-phase high-performance liquid chromatography.
-
Varin, F., Ducharme, J., & Théoret, Y. (1991). High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics. Journal of chromatography, 568(2), 423–429. [Link]
-
ResearchGate. (2025). Studies on the pharmacokinetics of cisatracurium in anesthetized dogs: In vitro-in vivo correlations | Request PDF. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Laudanosine, an atracurium and cisatracurium metabolite [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of Neuromuscular Blocking Effects and Reversibility of Cisatracurium versus Atracurium During Thyroid Surgery | Pakistan Armed Forces Medical Journal [pafmj.org]
- 6. High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of cisatracurium (51W89), atracurium, and five isomers in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. csfarmacie.cz [csfarmacie.cz]
The Role of (R)-Laudanosine in Hofmann Elimination Pathways: Mechanisms, Pharmacokinetics, and Clinical Implications
Executive Summary
The development of benzylisoquinolinium neuromuscular blocking agents (NMBAs), specifically atracurium and its purified stereoisomer cisatracurium, represents a landmark achievement in rational drug design. Engineered to undergo spontaneous degradation at physiological pH and temperature, these agents bypass traditional hepatic and renal clearance mechanisms. However, this unique organ-independent breakdown—known as Hofmann elimination—yields a biologically active tertiary amine metabolite: (R)-laudanosine .
This technical whitepaper explores the chemical mechanics of the Hofmann elimination pathway, the pharmacodynamics of (R)-laudanosine, its off-target receptor interactions, and the strict experimental protocols required to quantify its presence in pharmacokinetic studies.
The Chemical Mechanics of Hofmann Elimination
In organic chemistry, Hofmann elimination typically describes the degradation of a quaternary ammonium salt into a tertiary amine and an alkene under strongly basic conditions and high heat. However, the architectural brilliance of benzylisoquinolinium NMBAs lies in their susceptibility to this reaction under mild, physiological conditions (pH 7.4, 37°C)[1].
Mechanistically, the degradation of cisatracurium functions as a base-catalyzed E2 elimination, specifically acting as a retro-Michael addition[2]. The mildly alkaline environment of human plasma facilitates the cleavage of the bond between the central aliphatic chain and the quaternary nitrogen. Because cisatracurium is a specific stereoisomer, its degradation is highly stereoselective, yielding a monoquaternary acrylate intermediate and exclusively (R)-laudanosine [3].
Chemical mechanism of cisatracurium degradation via Hofmann elimination.
This degradation pathway is entirely independent of plasma esterase activity, hepatic function, or renal clearance, making cisatracurium highly predictable in critically ill patients[2].
(R)-Laudanosine: Pharmacodynamics and Receptor Activity
While the parent drug (cisatracurium) is highly polar and confined to the plasma compartment, its metabolite, (R)-laudanosine, is a highly lipophilic tertiary amine. This lipophilicity allows it to readily cross the blood-brain barrier[4].
CNS Excitation and Seizure Thresholds
In the central nervous system, (R)-laudanosine acts as a modest stimulant. It interacts with GABA, opioid, and nicotinic acetylcholine receptors, effectively lowering the seizure threshold[4]. In animal models, rapid accumulation of laudanosine to concentrations between 10 to 17 µg/mL has been shown to induce epileptiform activity[5][6].
MRGPRX2 Agonism and Hypersensitivity
Recent molecular dynamics (MD) simulations and in vitro assays have unveiled a novel off-target mechanism for (R)-laudanosine. It acts as a potent ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2) [3]. The binding of (R)-laudanosine to MRGPRX2 triggers mast cell degranulation, providing a direct mechanistic explanation for the perioperative hypersensitivity and anaphylactoid reactions occasionally observed with benzylisoquinolinium NMBAs[3][7].
Quantitative Pharmacokinetics
While cisatracurium is cleared via organ-independent Hofmann elimination (~80%) and minor renal/hepatic pathways (~20%)[8][9], laudanosine clearance is entirely organ-dependent . It must be metabolized by the liver and excreted by the kidneys[10]. Consequently, patients with hepatic or renal impairment exhibit a significantly prolonged laudanosine half-life, risking accumulation during continuous ICU infusions[6][10].
Table 1: Pharmacokinetic Profile of Cisatracurium
| Parameter | Value / Range | Clinical Significance |
| Clearance (Healthy) | 4.5 - 5.7 mL/min/kg | Rapid clearance ensures predictable recovery[10]. |
| Volume of Distribution (Vss) | 145 mL/kg | Confined mostly to extracellular fluid due to high polarity[10]. |
| Elimination Half-Life | 22 - 29 minutes | Allows for intermediate duration of neuromuscular blockade[10]. |
| Primary Degradation | ~80% Hofmann Elimination | Safe for use in multi-organ failure patients[8][9]. |
Table 2: (R)-Laudanosine Clinical Concentrations & Toxicity Thresholds
| Clinical Scenario | Peak Plasma Concentration (Cmax) | Risk of CNS Toxicity |
| Cisatracurium Infusion (Healthy) | ~60 ng/mL (0.06 µg/mL) | Negligible[8] |
| Atracurium Infusion (Healthy) | ~342 ng/mL (0.34 µg/mL) | Negligible[8] |
| Atracurium Infusion (ARDS / Renal Failure) | > 10,000 ng/mL (> 10 µg/mL) | Elevated (Monitoring required)[6] |
| Animal Seizure Threshold | ~10,000 - 17,000 ng/mL | High (Epileptiform activity induced)[5][6] |
Note: Because cisatracurium is significantly more potent than atracurium, lower doses are required to achieve equipotent neuromuscular blockade, resulting in drastically lower laudanosine accumulation[8].
Experimental Protocol: In Vitro Quantification of (R)-Laudanosine
To accurately model the pharmacokinetics of Hofmann elimination, researchers must employ rigorous in vitro methodologies. The following LC-MS/MS protocol is designed as a self-validating system , ensuring that the highly sensitive chemodegradation process is perfectly captured without analytical artifacts.
Step-by-Step Methodology
-
Plasma Spiking & Incubation:
-
Action: Spike blank human plasma with a known concentration of cisatracurium. Incubate in a precision water bath at exactly 37.0°C and maintain pH at 7.4 using a phosphate buffer.
-
Causality: Hofmann elimination is strictly temperature- and pH-dependent. Hypothermia or acidosis will artificially stall the degradation rate, skewing the pharmacokinetic half-life calculations[2].
-
-
Acid Quenching (Critical Step):
-
Action: At predefined time intervals (e.g., 5, 10, 20, 30 mins), extract a 100 µL aliquot and immediately mix with 10 µL of 5% formic acid.
-
Causality: Because the E2 elimination is base-catalyzed, dropping the pH to an acidic level instantly halts the Hofmann degradation[2]. This "freezes" the chemical state, ensuring the measured (R)-laudanosine concentration perfectly reflects the exact time of extraction.
-
-
Internal Standard Addition:
-
Action: Add 10 µL of deuterated internal standard (Laudanosine-d3).
-
Causality: Matrix effects in plasma can suppress MS ionization. The deuterated standard experiences the exact same extraction losses and ionization suppression as the target analyte, providing a self-correcting calibration ratio.
-
-
Solid-Phase Extraction (SPE):
-
Action: Pass the quenched sample through an SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile.
-
Causality: Removes plasma proteins and phospholipids that would otherwise foul the LC column and cause severe ion suppression in the mass spectrometer.
-
-
LC-MS/MS Analysis:
-
Action: Inject the eluate into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, tracking the specific precursor-to-product ion transitions for (R)-laudanosine.
-
Step-by-step in vitro pharmacokinetic workflow for (R)-laudanosine quantification.
Conclusion
The integration of Hofmann elimination into the molecular architecture of cisatracurium remains a triumph of pharmacokinetic engineering, allowing for safe neuromuscular blockade in patients with multi-organ failure. However, the generation of (R)-laudanosine necessitates careful clinical oversight. By understanding its stereoselective formation, its capacity to cross the blood-brain barrier, and its potent agonism of the MRGPRX2 receptor, researchers and clinicians can better predict and mitigate the rare, yet significant, risks of perioperative hypersensitivity and CNS toxicity.
References
-
In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - PMC -[Link]
-
Cisatracurium - StatPearls - NCBI Bookshelf -[Link]
-
(PDF) In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - ResearchGate -[Link]
-
Cisatracurium Besylate - Fresenius Kabi USA -[Link]
-
Laudanosine – Knowledge and References - Taylor & Francis -[Link]
-
Pharmacodynamics and atracurium and laudanosine concentrations during a fixed continuous infusion of atracurium in mechanically ventilated patients with acute respiratory distress syndrome - PubMed -[Link]
-
Cisatracurium besilate - Wikipedia -[Link]
-
Laudanosine, an atracurium and cisatracurium metabolite - PubMed -[Link]
-
Atracurium besilate - Wikipedia -[Link]
-
Neuromuscular blocking drugs: discovery and development - PMC -[Link]
Sources
- 1. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 3. In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pharmacodynamics and atracurium and laudanosine concentrations during a fixed continuous infusion of atracurium in mechanically ventilated patients with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 10. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties and Solubility Profile of (R)-laudanosine
Introduction
(R)-laudanosine, a benzylisoquinoline alkaloid, is a molecule of significant interest in pharmaceutical science, primarily recognized as a key metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1] Its stereospecific configuration and physiological activity necessitate a thorough understanding of its fundamental physicochemical properties for researchers in drug metabolism, toxicology, and formulation development. The behavior of a molecule in both biological and manufacturing contexts is dictated by its physical characteristics, with solubility being a critical determinant for bioavailability, formulation strategies, and analytical method development.
This guide provides an in-depth analysis of the physical properties and solubility profile of (R)-laudanosine. Moving beyond a simple data sheet, this paper delves into the causality behind experimental choices and provides actionable, field-proven protocols for its characterization. The information herein is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required for effective investigation and application of this compound.
Chemical and Physical Identity
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. (R)-laudanosine is the (R)-enantiomer of N-methyltetrahydropapaverine.
Chemical Structure:
Figure 1: 2D Structure of (R)-laudanosine.
The core physical and chemical identifiers for (R)-laudanosine are summarized below. These parameters are essential for material sourcing, regulatory documentation, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | [2] |
| Other Names | (-)-Laudanosine, D-Laudanosine, O-Methyllaudanidine, l-N-Methyltetrahydropapaverine | |
| CAS Number | 85-63-2 | |
| Molecular Formula | C₂₁H₂₇NO₄ | |
| Molecular Weight | 357.44 g/mol | |
| Appearance | Colorless needles (from ethanol) | [3] |
| Melting Point | 83-85 °C | [3] |
| Optical Rotation | [α]D²⁰ = -84.8° (c = 0.466 in ethanol) | [3] |
| Predicted pKa | 7.80 ± 0.40 | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences absorption, distribution, and the feasibility of various dosage forms. (R)-laudanosine, as a weak base with a predicted pKa of 7.80, is expected to exhibit pH-dependent aqueous solubility.[4] Its large, relatively non-polar structure suggests limited solubility in aqueous media.
A comprehensive literature search reveals a lack of precise, quantitative solubility data for (R)-laudanosine in common monographed solvents. However, a consistent qualitative profile has been established, which is crucial for initial experimental design.
| Solvent System | USP Descriptive Term | Quantitative Data (mg/mL) | Reference(s) |
| Water | Practically Insoluble | Not Available | [3] |
| Ethanol | Freely Soluble | Not Available | [3] |
| Chloroform | Freely Soluble | Not Available | [3] |
| Methanol | Slightly Soluble | Not Available | [4] |
| DMSO | Soluble | Not Available | |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | - | ≥ 2.5 mg/mL (for DL-Laudanosine) | [5] |
Expert Insights: The designation "Practically Insoluble" in water is a critical finding.[3] For drug development, this necessitates the use of enabling technologies for potential oral or parenteral formulations, such as co-solvents, surfactants, or complexation agents. The high solubility in organic solvents like ethanol and chloroform makes these suitable for stock solution preparation in analytical labs.[3] The single quantitative data point for the racemic mixture in a formulation vehicle highlights that achieving clinically relevant concentrations is possible, but requires a carefully designed system.[5] Given the absence of definitive aqueous solubility data, experimental determination via a robust method like the shake-flask protocol is a mandatory first step in any formulation or advanced analytical project.
Spectroscopic Profile
The spectroscopic fingerprint of (R)-laudanosine is vital for its unambiguous identification and quantification.
-
UV-Vis Spectroscopy: In HPLC analysis, laudanosine is typically quantified using UV detection at approximately 280 nm, corresponding to the absorbance of its aromatic rings.
-
Mass Spectrometry (MS): The compound has a monoisotopic mass of 357.1940 Da. In positive ion mode ESI-MS, it is readily observed as the [M+H]⁺ ion at m/z 358.2012.[2]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide the definitive structural confirmation. Key features in the ¹H NMR spectrum include distinct signals for the four methoxy groups, the N-methyl group, and the aromatic and aliphatic protons of the benzylisoquinoline core.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail validated, step-by-step methods for characterizing the core properties of (R)-laudanosine.
Protocol: Purity and Identification by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. A reversed-phase method is chosen due to the moderately lipophilic nature of laudanosine. The mobile phase, an acidic buffered organic mixture, ensures the tertiary amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times.
Figure 2: HPLC Purity Determination Workflow.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a 0.075 M solution of potassium dihydrogen phosphate. Mix this buffer with methanol and acetonitrile in a 50:30:20 (v/v/v) ratio. Adjust the final pH to 3.1 ± 0.2 with phosphoric acid. Filter through a 0.45 µm filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve (R)-laudanosine reference standard in methanol to obtain a stock solution. Dilute with methanol to a final concentration of 10 µg/mL.
-
Sample Preparation: Prepare the test sample by dissolving it in methanol to a similar nominal concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm packing
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: Ambient (25 °C)
-
Detection: UV at 280 nm
-
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
-
Data Analysis: Identify the (R)-laudanosine peak by comparing the retention time with the reference standard. Calculate the area percent purity for the sample.
Protocol: Equilibrium Solubility by Shake-Flask Method
Causality: The saturation shake-flask method is the definitive technique for determining equilibrium solubility, as recommended by the USP. It ensures that the system reaches thermodynamic equilibrium by allowing sufficient time for the dissolution of the solid in the presence of excess material. This protocol is essential for generating reliable data for BCS classification and formulation development.
Figure 3: Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid (R)-laudanosine to a series of glass vials (in triplicate for each solvent). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, 0.1 N HCl, phosphate buffer pH 7.4) to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate for a predetermined period (a minimum of 24 hours is recommended, but the time to reach equilibrium should be verified).
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., methanol) to fall within the calibration range of a validated analytical method, such as the HPLC method described in section 4.1.
-
Calculation: Determine the concentration of (R)-laudanosine in the filtrate using the analytical method. The calculated concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental thermal property used to confirm the identity and assess the purity of a crystalline solid. A sharp melting range is indicative of high purity. This protocol follows the standard capillary method outlined in USP General Chapter <741>.
Sources
The Pharmacodynamics of (R)-Laudanosine at Nicotinic Acetylcholine Receptors: A Technical Guide
Executive Summary
(R)-laudanosine is a lipophilic benzyltetrahydroisoquinoline alkaloid that holds significant clinical and pharmacological interest due to its complex interactions with central nervous system (CNS) receptors. As a Senior Application Scientist analyzing neuromuscular pharmacology, it is critical to understand that (R)-laudanosine is not administered directly; rather, it is generated in vivo as a primary metabolite of the non-depolarizing neuromuscular blocking agents atracurium and cisatracurium.
This whitepaper provides an in-depth mechanistic analysis of how (R)-laudanosine modulates neuronal nicotinic acetylcholine receptors (nAChRs), detailing its dual-mode pharmacology, subtype specificity, and the self-validating experimental workflows required to characterize these interactions.
Molecular Origins and Pharmacokinetics
In clinical anesthesiology, cisatracurium (the isolated 1R, 1'R optical isomer of atracurium) is widely used for skeletal muscle relaxation 1. Unlike drugs that rely on hepatic or renal clearance, cisatracurium undergoes spontaneous, non-enzymatic Hofmann elimination at physiological pH (7.4) and temperature (37°C). This degradation yields (R)-laudanosine.
Because of its high lipid solubility, (R)-laudanosine readily crosses the blood-brain barrier (BBB). Once in the CNS, it interacts with various neurotransmitter systems, with its modulation of neuronal nAChRs being a primary driver of its central effects, which range from potential neuroprotection to epileptogenesis 2.
Caption: Hofmann elimination pathway of cisatracurium yielding (R)-laudanosine and CNS targeting.
Mechanisms of nAChR Interaction: A Dual-Mode Modulator
Neuronal nAChRs are ligand-gated ion channels composed of five transmembrane subunits arranged around a central pore. (R)-laudanosine exhibits a fascinating, concentration-dependent biphasic effect on these receptors, acting through two distinct structural mechanisms:
A. Orthosteric Competitive Blockade
At the major brain α4β2 and homomeric α7 receptors, (R)-laudanosine functions primarily as a competitive antagonist 2. It binds to the extracellular orthosteric binding sites (located at the interfaces of the α and β subunits), directly competing with endogenous acetylcholine (ACh) and preventing the conformational shift required for channel gating.
B. Allosteric Non-Competitive Pore Blockade
Conversely, at ganglionic α3β4 receptors, (R)-laudanosine acts as a non-competitive inhibitor. Molecular docking and affinity chromatography studies reveal that non-competitive inhibitors bind within the central lumen of the receptor. Specifically, (R)-laudanosine interacts with hydrophobic clefts near the 15V ring (the boundary between the hydrophilic and lipophilic portions of the lumen), causing steric hindrance that physically occludes the ionic pore 3.
C. The Biphasic Concentration Paradox
At low (nanomolar) concentrations, (R)-laudanosine can paradoxically activate α4β2 and α3β4 receptors, functioning as a partial agonist. This low-dose activation has been experimentally linked to neuroprotective effects against NMDA-mediated excitotoxicity. However, as concentrations escalate into the micromolar range (often seen during prolonged ICU infusions), the inhibitory mechanisms dominate, leading to rapid and reversible receptor blockade 24.
Caption: Concentration-dependent dual mechanism of (R)-laudanosine at nAChR subtypes.
Quantitative Pharmacodynamics
The following table synthesizes the quantitative modulatory effects of (R)-laudanosine across the primary neuronal nAChR subtypes.
| Receptor Subtype | Primary CNS Localization | Modulatory Effect | Mechanism of Inhibition | Estimated IC50 |
| α4β2 | Brain (Cortex, Thalamus) | Biphasic (nM Activation / µM Block) | Competitive (Orthosteric) | 10 - 20 µM |
| α3β4 | Autonomic Ganglia | Biphasic (nM Activation / µM Block) | Non-competitive (Steric pore block) | > 50 µM |
| α7 | Hippocampus, Macrophages | Monophasic (µM Block) | Competitive (Orthosteric) | > 100 µM |
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)
To accurately characterize the precise binding kinetics and causality of (R)-laudanosine's effects on nAChRs, researchers rely on heterologous expression systems. The following protocol outlines a self-validating TEVC workflow using Xenopus laevis oocytes.
Phase 1: cRNA Preparation and Microinjection
-
Step: Synthesize capped cRNA encoding human α and β subunits (e.g., α4 and β2). Inject equimolar ratios (50 nL total volume) into defolliculated Xenopus oocytes (Stages V-VI).
-
Causality: Xenopus oocytes are utilized because they lack endogenous nAChRs, providing a translationally silent, low-noise background. This ensures that any measured macroscopic currents are exclusively mediated by the exogenously introduced human receptor subtypes, eliminating confounding variables from native channels.
Phase 2: Incubation and Trafficking
-
Step: Incubate injected oocytes in ND96 buffer supplemented with gentamicin at 18°C for 48–72 hours.
-
Causality: The 18°C temperature window slows cellular metabolism just enough to prevent protein misfolding, allowing optimal assembly of the pentameric complex and its subsequent trafficking to the plasma membrane.
Phase 3: Electrophysiological Recording (Self-Validating System)
-
Step 1 (Baseline): Impale oocytes with two glass microelectrodes (0.5–2 MΩ resistance, filled with 3M KCl). Voltage-clamp the cell at a holding potential of -70 mV. Perfuse continuously with ND96 buffer.
-
Causality: A holding potential of -70 mV mimics the physiological resting membrane potential of neurons and provides a robust electrochemical driving force for inward cation (Na+/Ca2+) flux upon channel opening.
-
-
Step 2 (Positive Control & Normalization): Apply a reference EC50 concentration of ACh for 10 seconds. Record the peak inward current (
). Wash out for 3 minutes.-
Causality: This establishes a self-validating baseline for each individual oocyte. Subsequent drug responses are normalized against
, controlling for variable receptor expression levels between different cells.
-
-
Step 3 (Test Application): Co-apply (R)-laudanosine (variable concentrations: 10 nM to 100 µM) simultaneously with the EC50 of ACh to measure competitive/non-competitive blockade.
-
Step 4 (Washout & Recovery): Perfuse ND96 buffer for 5 minutes and re-apply the EC50 of ACh.
-
Causality: This final step validates that the observed receptor blockade is reversible and driven by specific ligand-receptor interactions, proving the effect is not due to non-specific cytotoxicity, irreversible pore damage, or prolonged receptor desensitization.
-
References
-
Chirality and anaesthetic drugs: A review and an update Source: PMC (National Institutes of Health) URL:1
-
Laudanosine, an atracurium and cisatracurium metabolite Source: ResearchGate URL:2
-
Interaction of Noncompetitive Inhibitors with the α3β2 Nicotinic Acetylcholine Receptor Investigated by Affinity Chromatography and Molecular Docking Source: Journal of Medicinal Chemistry - ACS Publications URL:3
-
The role of nicotinic acetylcholine receptors in mechanisms of anesthesia Source: ResearchGate URL:4
Sources
Benzylisoquinoline Alkaloid Derivatives: A Comprehensive Technical Guide to Biosynthesis, Metabolic Engineering, and Analytical Validation
Executive Summary & Pharmacological Significance
Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of approximately 2,500 plant-specialized metabolites[1]. Historically extracted from plants like the opium poppy (Papaver somniferum) and sacred lotus (Nelumbo nucifera), these compounds and their semi-synthetic derivatives form the backbone of numerous critical therapeutics[1],[2].
The pharmacological utility of BIAs is dictated by their structural subclass:
-
Morphinans (e.g., morphine, codeine) act as potent narcotic analgesics[1].
-
Protoberberines (e.g., berberine, sanguinarine) function as broad-spectrum antimicrobial agents and DNA intercalators[1].
-
Aporphines (e.g., nuciferine) exhibit promising anti-obesity, anti-arrhythmic, and anti-cancer properties[2].
-
Phthalideisoquinolines (e.g., noscapine) serve as antitussives and microtubule-modulating chemotherapeutics[1],[3].
Because agricultural extraction is vulnerable to supply chain instability and environmental fluctuations, the pharmaceutical industry is rapidly pivoting toward synthetic biology. This whitepaper provides a rigorous, self-validating framework for the heterologous biosynthesis of BIA derivatives and their downstream analytical quantification.
Biosynthetic Pathways & Structural Diversification
The metabolic architecture of BIA biosynthesis is highly conserved in its early stages but diverges radically downstream. The pathway begins with the amino acid L-tyrosine, which undergoes parallel enzymatic conversions to yield dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA)[1].
The landmark condensation of these two precursors is catalyzed by Norcoclaurine Synthase (NCS) , generating (S)-norcoclaurine—the foundational scaffold for all subsequent BIAs[2]. Through a highly coordinated series of O- and N-methylations, (S)-norcoclaurine is transformed into (S)-reticuline [1].
(S)-Reticuline is the critical metabolic branch point. From this single node, specific oxidoreductases—such as the berberine bridge enzyme (BBE) and various cytochrome P450s—catalyze complex C-C and C-O couplings to generate the distinct polycyclic scaffolds of downstream derivatives[4].
Fig 1: Biosynthetic branching of benzylisoquinoline alkaloids from L-tyrosine.
Metabolic Engineering: Heterologous Production in Yeast
Reconstructing BIA pathways in microbial hosts circumvents the limitations of plant extraction. Saccharomyces cerevisiae is the preferred chassis over E. coli because it possesses the eukaryotic endoplasmic reticulum required for the functional anchoring and expression of plant cytochrome P450 enzymes[5],[3].
Protocol 1: Engineering S. cerevisiae for BIA Derivative Production
This protocol establishes a scalable fermentation system for producing reticuline derivatives, utilizing a precursor-feeding strategy to bypass native metabolic bottlenecks[6].
-
Genetic Construct Design & Codon Optimization:
-
Action: Synthesize plant-derived O-methyltransferases (OMTs) and cytochrome P450s, optimizing their codon usage for S. cerevisiae.
-
Causality: Plant genes often contain rare codons that cause ribosomal stalling in yeast. Codon optimization ensures high-fidelity translation and prevents premature truncation of complex multi-domain enzymes.
-
-
Genomic Integration via CRISPR-Cas9:
-
Action: Integrate the biosynthetic cassette into stable genomic loci (e.g., HO locus) rather than using episomal plasmids.
-
Causality: High-copy plasmids require constant auxotrophic selection pressure, which stresses the yeast and reduces overall metabolic flux. Genomic integration ensures stable, homogenous expression across the bioreactor population.
-
-
Enzyme Tuning & Regiopromiscuity Exploitation:
-
Action: Co-express human CYP2D6 alongside a yeast cytochrome P450 reductase (CPR).
-
Causality: The native plant pathway requires complex epimerization to convert (S)-reticuline to (R)-reticuline before morphinan synthesis. Human CYP2D6 exhibits a unique regiopromiscuity that directly converts reticuline into salutaridine, bypassing two rate-limiting plant enzymes and streamlining flux[6].
-
-
Bioreactor Fermentation & Precursor Feeding:
-
Action: Cultivate the engineered strain in synthetic defined (SD) media supplemented with 4 mM norlaudanosoline[6].
-
Causality: Feeding an intermediate precursor bypasses the highly regulated, feedback-inhibited native yeast aromatic amino acid pathway, immediately pushing carbon flux into the engineered BIA pathway.
-
Fig 2: Step-by-step synthetic biology workflow for heterologous BIA production.
Analytical Validation: LC-MS/MS Profiling
To validate the success of the metabolic engineering workflow, the fermentation broth must be rigorously analyzed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for BIA dereplication and quantification due to its high sensitivity and structural elucidation capabilities[7],[8].
Protocol 2: LC-MS/MS Extraction and Quantification
This protocol acts as the validation mechanism for Protocol 1, closing the experimental loop.
-
Sample Preparation:
-
Action: Centrifuge the fermentation broth at 10,000 x g for 10 minutes. Dilute the supernatant to 1 mg/mL in methanol and filter through a 0.22 µm PTFE syringe filter[7].
-
Causality: Centrifugation and filtration remove yeast cell debris and high-molecular-weight proteins that would otherwise irreversibly bind to and clog the UHPLC column, causing catastrophic pressure spikes.
-
-
Chromatographic Separation:
-
Action: Inject 10 µL onto a C18 reverse-phase column. Use a mobile phase gradient of 0.01% trifluoroacetic acid (TFA) or 0.1% Formic Acid in water (Solvent A) and Acetonitrile (Solvent B)[7].
-
Causality: BIAs contain basic nitrogen atoms. Acidifying the mobile phase ensures these nitrogens remain fully protonated (cationic). This prevents secondary interactions with residual silanols on the stationary phase (eliminating peak tailing) and maximizes ionization efficiency in the mass spectrometer.
-
-
Mass Spectrometry Detection (ESI+):
-
Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Look for the diagnostic loss of the benzyl moiety[7],[8].
-
Causality: Because BIAs are pre-ionized by the acidic mobile phase, ESI+ mode yields intense [M+H]+ precursor ions. During collision-induced dissociation (CID), 1-benzylisoquinolines reliably cleave at the central C-C bond, producing a highly diagnostic fragment at m/z 107, allowing rapid structural confirmation[7],[8].
-
Quantitative MS/MS Fragmentation Data
The following table summarizes the diagnostic precursor and product ions used to validate the presence of specific BIA derivatives in the fermentation matrix.
| Alkaloid Class | Representative Compound | Precursor Ion [M+H]+ | Key MS/MS Fragments (m/z) | Pharmacological Relevance |
| 1-Benzylisoquinoline | Coclaurine | 286 | 269, 107 | Melanogenesis inhibition[2],[7] |
| Aporphine | Nuciferine | 296 | 281, 265, 253 | Anti-obesity, anti-cancer[2],[8] |
| Morphinan | Salutaridine | 328 | 310, 296, 237 | Analgesic intermediate[6] |
| Protoberberine | Berberine | 336 | 320, 292, 278 | Antimicrobial agent[1] |
Conclusion
The transition of benzylisoquinoline alkaloid production from traditional agriculture to engineered microbial cell factories represents a paradigm shift in pharmaceutical manufacturing. By coupling advanced CRISPR-mediated pathway assembly with regiopromiscuous enzymes (like CYP2D6) and validating the metabolic flux via high-resolution LC-MS/MS, researchers can establish highly autonomous, scalable, and self-validating pipelines for next-generation drug discovery.
References
-
Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World Source: Plant and Cell Physiology (oup.com) URL:[Link]
-
Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus Source: Molecules (nih.gov) URL:[Link]
-
Metabolic engineering in isoquinoline alkaloid biosynthesis Source: Current Opinion in Plant Biology (nih.gov) URL:[Link]
-
Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Source: Nature Chemical Biology (nih.gov) URL:[Link]
-
Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids Source: Frontiers in Plant Science (frontiersin.org) URL:[Link]
-
LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens Source: Química Nova (scielo.br) URL:[Link]
-
LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography Source: Molecules (mdpi.com) URL:[Link]
-
Complete biosynthesis of noscapine and halogenated alkaloids in yeast Source: Proceedings of the National Academy of Sciences (pnas.org) URL:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 5. Metabolic engineering in isoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography [mdpi.com]
Methodological & Application
Advanced HPLC Method Development for the Enantioselective Detection of (R)-Laudanosine
Introduction & Mechanistic Background
Laudanosine is a major, potentially neurotoxic metabolite of the benzylisoquinoline neuromuscular blocking agents atracurium and cisatracurium 1. Formed via Hofmann elimination and ester hydrolysis under physiological conditions 2, laudanosine readily crosses the blood-brain barrier. It interacts with GABA and opioid receptors, which can precipitate excitatory effects and seizures at elevated systemic concentrations.
Because laudanosine possesses a chiral center at the C-1 position of its tetrahydroisoquinoline ring, it exists as distinct (R)- and (S)-enantiomers. The stereospecificity of its pharmacokinetics and potential toxicity necessitates rigorous enantioselective quantification 3. This application note details a comprehensive, self-validating high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) protocol specifically optimized for the resolution and detection of (R)-laudanosine in biological matrices.
Atracurium degradation pathway yielding laudanosine enantiomers via Hofmann elimination.
Analytical Strategy & Causality in Method Design
Chiral Stationary Phase (CSP) Selection
The separation of benzyltetrahydroisoquinoline alkaloids requires robust chiral recognition. Immobilized polysaccharide-derived CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are prioritized over traditional physically coated phases 4.
Causality: Immobilization covalently bonds the chiral selector to the silica matrix. This prevents stationary phase dissolution when using strong organic modifiers (like Methyl tert-butyl ether [MtBE] or chloroform), enabling a broader exploration of mobile phase compositions to maximize the enantiomeric resolution (
Mobile Phase Optimization & Peak Shape
Causality: Laudanosine contains a basic tertiary amine. In reversed-phase or polar-organic modes, this nitrogen interacts with residual acidic silanols on the silica support, causing severe peak tailing. To mitigate this, a basic additive such as 0.1% diethylamine (DEA) or ethylenediamine (EDA) is incorporated into the mobile phase. These additives competitively bind to the silanols, ensuring sharp, symmetrical peaks for accurate integration 4.
MS/MS Detection
While UV detection at 280 nm is sufficient for pharmaceutical formulation stability studies 5, evaluating biological matrices (plasma/urine) requires tandem mass spectrometry (ESI+) for selectivity and sub-ng/mL sensitivity 6.
Stepwise logical workflow for (R)-laudanosine chiral HPLC-MS/MS method development.
Experimental Protocols
Sample Preparation (Plasma Extraction)
A self-validating extraction protocol must account for matrix effects and recovery.
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) solution (e.g., Verapamil, 100 ng/mL) 2.
-
Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Causality: ACN rapidly denatures plasma proteins (precipitation) while the acidic environment ensures the basic analytes remain ionized and fully partitioned into the organic supernatant.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an autosampler vial for injection.
Chromatographic and MS/MS Conditions
The following tables summarize the optimized quantitative parameters.
Table 1: Optimized Chiral HPLC Parameters
| Parameter | Setting / Value | Rationale |
| Column | Immobilized Cellulose-based CSP (e.g., CHIRALPAK IB, 250 x 4.6 mm, 5 µm) | High chiral recognition; resistant to strong organic solvents. |
| Mobile Phase | MtBE / Ethanol / Diethylamine (95:5:0.1, v/v/v) | MtBE enhances enantioselectivity; DEA suppresses silanol tailing. |
| Flow Rate | 1.0 mL/min (Split 1:5 to MS) | Optimal linear velocity for 4.6 mm ID column. |
| Column Temp | 25 °C | Sub-ambient to ambient temps generally improve chiral resolution. |
| Injection Vol | 5 µL | Minimizes band broadening from the sample diluent. |
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| (R)-Laudanosine | 358.2 | 206.1 | 25 | 60 |
| (S)-Laudanosine | 358.2 | 206.1 | 25 | 60 |
| Verapamil (IS) | 455.3 | 165.1 | 30 | 70 |
Method Validation Framework (Self-Validating System)
To ensure the protocol is self-validating, the following system suitability and quality control (QC) checks must be embedded in every run:
-
System Suitability Test (SST): Inject a racemic laudanosine standard (50 ng/mL) prior to the batch. The resolution (
) between (R)- and (S)-laudanosine must be 1.5. If , the mobile phase modifier ratio (EtOH) must be adjusted. -
Matrix Effect Assessment: Calculate the matrix factor (MF) by dividing the peak area of (R)-laudanosine spiked post-extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement 6.
-
Carryover Check: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area at the (R)-laudanosine retention time must be
20% of the Lower Limit of Quantification (LLOQ) area.
References
-
Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate.[Link]
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. NIH.[Link]
-
Method development with CHIRALPAK® IB. HPLC.eu.[Link]
-
Cistracurium Besilate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products. PubMed.[Link]
-
Development and Validation of a Non-Targeted Screening Method for Most Psychoactive, Analgesic, Anaesthetic, Anti-Diabetic, Anti-Coagulant and Anti-Hypertensive Drugs in Human Whole Blood and Plasma Using High-Resolution Mass Spectrometry. NIH.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Non-Targeted Screening Method for Most Psychoactive, Analgesic, Anaesthetic, Anti-Diabetic, Anti-Coagulant and Anti-Hypertensive Drugs in Human Whole Blood and Plasma Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis Protocol for (R)-Laudanosine via Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
(R)-Laudanosine is a critical benzylisoquinoline alkaloid that serves as a fundamental building block for numerous pharmaceutical derivatives and complex natural products[1]. Historically, accessing enantiopure 1-substituted tetrahydroisoquinolines relied on inefficient chiral resolution or stoichiometric chiral auxiliaries[2]. This application note details a modern, highly efficient, and scalable protocol utilizing Asymmetric Transfer Hydrogenation (ATH) . By employing a bifunctional Noyori-Ikariya Ruthenium(II) catalyst, this three-step methodology transforms an acyclic amide into (R)-laudanosine with exceptional atom economy and an enantiomeric excess (ee) exceeding 95%[3].
Mechanistic Rationale & Pathway Design
The transition from a prochiral 3,4-dihydroisoquinoline (DHIQ) to a strictly (R)-configured tetrahydroisoquinoline is the critical quality attribute (CQA) of this workflow. Direct hydrogenation with H₂ gas often leads to catalyst poisoning and E/Z imine isomerization, resulting in racemic mixtures[4].
To circumvent this, we utilize the [RuCl(η6-p-cymene)(S,S-TsDPEN)] catalyst system[5]. This ATH approach operates via an outer-sphere mechanism . The 5:2 formic acid-triethylamine (HCOOH:Et₃N) azeotrope acts as a highly stable, liquid hydrogen donor[3]. The (S,S)-TsDPEN ligand forms a rigid chiral pocket; the NH proton of the ligand hydrogen-bonds with the imine nitrogen of the DHIQ substrate, while the hydride is delivered from the Ru center exclusively to the Re-face of the C=N bond[5]. This highly organized 6-membered pericyclic transition state guarantees the (R)-configuration of the resulting amine[3].
Visualizing the Synthetic Workflow
Fig 1: Three-step enantioselective synthesis pathway for (R)-laudanosine from an amide precursor.
Quantitative Data Summary
The following table summarizes the expected thermodynamic parameters, yields, and stereochemical outcomes for the validated protocol[3].
| Step | Transformation | Reagents / Catalyst | Temp / Time | Yield (%) | Enantiomeric Excess (ee) |
| 1 | Amide → DHIQ | POCl₃, Acetonitrile (MeCN) | 80°C / 2 h | 88% | N/A (Prochiral) |
| 2 | DHIQ → (R)-Norlaudanosine | [RuCl(p-cymene)(S,S-TsDPEN)], 5:2 HCOOH:Et₃N | 28°C / 3 h | >99% | 95% |
| 3 | (R)-Norlaudanosine → (R)-Laudanosine | CH₂O (37% aq), HCOOH | 100°C / 4 h | 92% | 95% (Retained) |
Step-by-Step Experimental Protocols
Step 1: Bischler-Napieralski Cyclization
Objective: Construct the 3,4-dihydroisoquinoline (DHIQ) core from N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide[2].
-
Causality & Reagent Selection: Phosphorus oxychloride (POCl₃) is utilized as a potent dehydrating agent to activate the amide carbonyl, generating a highly reactive nitrilium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution to close the isoquinoline ring[5]. Acetonitrile is selected as the solvent because its polar nature stabilizes the nitrilium intermediate, accelerating cyclization while minimizing thermal degradation compared to non-polar solvents like benzene or toluene.
-
Procedure:
-
Charge a flame-dried, nitrogen-purged round-bottom flask with the amide precursor (10.0 mmol) and anhydrous MeCN (50 mL).
-
Add POCl₃ (25.0 mmol, 2.5 equiv) dropwise at 0°C to control the initial exothermic activation.
-
Heat the reaction mixture to reflux (80°C) for 2 hours.
-
Cool to 0°C and carefully quench with saturated aqueous Na₂CO₃ until the pH reaches 9.0.
-
Extract with CH₂Cl₂ (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the DHIQ intermediate.
-
-
Self-Validation (IPC): Monitor via TLC (Silica, 9:1 CH₂Cl₂:MeOH). The disappearance of the amide and the appearance of a highly UV-active spot (due to the extended conjugation of the imine) confirms complete cyclization.
Step 2: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction of the DHIQ imine to (R)-norlaudanosine[3].
-
Causality & Reagent Selection: The 5:2 HCOOH:Et₃N azeotrope is strictly mandated. This specific ratio provides the optimal hydricity for the Ru-hydride transfer without over-acidifying the medium, which would protonate the ligand's amine and destroy the transition state's hydrogen-bonding network[5]. The (S,S)-TsDPEN ligand is chosen to selectively block the Si-face, forcing hydride attack on the Re-face to yield the (R)-enantiomer[3].
-
Procedure:
-
In a glovebox or under strict Schlenk conditions, dissolve the DHIQ intermediate (8.0 mmol) in anhydrous, degassed CH₂Cl₂ (16 mL) to achieve a 0.5 M concentration.
-
Add the [RuCl(η6-p-cymene)(S,S-TsDPEN)] catalyst (0.04 mmol, 0.5 mol%, S/C = 200).
-
Inject the 5:2 HCOOH:Et₃N azeotropic mixture (48.0 mmol of HCOOH, 6 equiv).
-
Stir the reaction at 28°C for 3 hours. The evolution of CO₂ gas will be observed as the formate is consumed.
-
Quench the reaction by adding 1M NaOH (20 mL) to neutralize the remaining acid, then extract with CH₂Cl₂ (3 × 30 mL).
-
Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield (R)-norlaudanosine.
-
-
Self-Validation (IPC): Perform Chiral HPLC analysis (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min) before proceeding. The (R)-enantiomer must show an ee of ≥95%. Do not proceed to methylation if the ee is substandard, as the final API will fail chiral purity specifications.
Step 3: Eschweiler-Clarke N-Methylation
Objective: Convert the secondary amine of (R)-norlaudanosine to the tertiary amine, (R)-laudanosine.
-
Causality & Reagent Selection: The Eschweiler-Clarke protocol is strictly chosen over direct alkylation (e.g., using methyl iodide). Direct alkylation carries a high risk of over-alkylation, generating a quaternary ammonium salt[3]. Formaldehyde condenses with the amine to form an iminium ion, which is subsequently reduced by hydride transfer from formic acid. The irreversible evolution of CO₂ drives the reaction forward while preserving the integrity of the newly established C1 chiral center.
-
Procedure:
-
Dissolve (R)-norlaudanosine (7.5 mmol) in formic acid (85% aq, 15 mL).
-
Add formaldehyde (37% aq solution, 15 mL).
-
Heat the mixture to reflux (100°C) for 4 hours.
-
Cool the mixture to room temperature, dilute with water (30 mL), and basify to pH 10 using 20% aqueous NaOH.
-
Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (ethanol/water) to yield pure (R)-laudanosine.
-
-
Self-Validation (IPC): Utilize LC-MS to confirm the mass shift. The disappearance of the norlaudanosine peak (m/z 344[M+H]⁺) and the appearance of the laudanosine peak (m/z 358[M+H]⁺) validates complete methylation without quaternary salt formation.
References
1.3 - American Chemical Society (ACS) 2.5 - National Institutes of Health (NIH / PMC) 3.2 - Library and Archives Canada 4. 4 - Thieme Connect 5.1 - CLOCKSS
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Extraction and LC-MS/MS Quantification of (R)-Laudanosine from Human Plasma
Executive Summary & Pharmacokinetic Context
(R)-Laudanosine is a major, neuroactive metabolite of the non-depolarizing neuromuscular blocking agents atracurium and cisatracurium. Unlike many drugs that rely on hepatic or renal clearance, cisatracurium degrades spontaneously in the bloodstream via Hofmann elimination—a temperature- and pH-dependent non-enzymatic pathway—and, to a lesser extent, via plasma esterase hydrolysis[1][2].
Because laudanosine is highly lipophilic, it readily crosses the blood-brain barrier. At elevated plasma concentrations, it acts as a central nervous system stimulant, interacting with GABA and opioid receptors, which can precipitate seizures and adverse cardiovascular events (e.g., hypotension and bradycardia)[1]. Consequently, the precise extraction and quantification of (R)-laudanosine from human plasma is a critical requirement in pharmacokinetic (PK) profiling, intensive care therapeutic drug monitoring (TDM), and forensic toxicology[3][4].
Metabolic degradation pathway of cisatracurium yielding (R)-laudanosine via Hofmann elimination.
Methodological Rationale: Causality in Extraction Design
Extracting basic alkaloids like (R)-laudanosine from complex biological matrices requires strategic manipulation of sample pH and solvent polarity to overcome protein binding and minimize ion suppression during Electrospray Ionization (ESI).
Why Liquid-Liquid Extraction (LLE)?
While Protein Precipitation (PPT) is fast, it leaves behind a high concentration of endogenous phospholipids that cause severe matrix effects in LC-MS/MS. Solid-Phase Extraction (SPE) using mixed-mode cation exchange (e.g., Bond-Elut Certify) is highly effective[4], but LLE offers a superior balance of cost, throughput, and sample cleanliness for lipophilic amines.
The Chemistry of the Extraction
-
Alkalinization (pH 9.5): Laudanosine contains a tertiary amine group. By buffering the plasma to pH 9.5 (using 0.1 M NaOH or an ammonium buffer), the amine is fully deprotonated (un-ionized). This shifts its partition coefficient drastically in favor of the organic phase[3].
-
Solvent Selection (Chloroform:Isopropanol:n-Heptane 50:17:33 v/v): This specific ternary mixture is engineered for optimal recovery[3]. Chloroform provides the high solvating power needed for the benzylisoquinoline scaffold. Isopropanol acts as a modifier to disrupt drug-protein binding in the plasma. Finally, n-heptane lowers the overall polarity of the organic phase, selectively excluding highly polar endogenous plasma interferences (such as salts and polar lipids) from co-extracting.
Self-Validating Experimental Protocol
To ensure a self-validating system, this protocol incorporates Internal Standard (IS) tracking from the very first step, alongside a mandatory Quality Control (QC) bracketing strategy.
Reagents & Materials
-
Matrix: Human plasma (K2EDTA or Heparinized).
-
Internal Standard (IS): Vecuronium or Laudanosine-d3 (100 ng/mL in methanol)[5].
-
Extraction Solvent: Chloroform / Isopropanol / n-Heptane (50:17:33, v/v).
-
Buffer: 0.1 M Ammonium Hydroxide or Sodium Borate buffer (pH 9.5).
-
Reconstitution Solution: 0.1% Formic acid in Water:Acetonitrile (90:10, v/v)[2].
Step-by-Step LLE Workflow
-
Aliquoting & IS Addition: Transfer 200 µL of human plasma (Blank, QC, or Unknown) into a 2.0 mL microcentrifuge tube. Add 20 µL of the IS working solution. Rationale: Adding IS before any manipulation ensures that subsequent volumetric losses or extraction inefficiencies are mathematically normalized.
-
Alkalinization: Add 100 µL of pH 9.5 buffer. Vortex gently for 10 seconds. Rationale: Drives laudanosine into its un-ionized, lipophilic state.
-
Solvent Extraction: Add 1.0 mL of the Chloroform:Isopropanol:n-Heptane (50:17:33 v/v) extraction mixture[3].
-
Partitioning: Vortex vigorously for 5 minutes, or use a multi-tube shaker. Rationale: Maximizes the surface area between the aqueous and organic phases for optimal mass transfer.
-
Phase Separation: Centrifuge at 10,000 rpm (4°C) for 10 minutes to break any emulsions and yield a sharp phase boundary.
-
Collection & Evaporation: Carefully transfer 800 µL of the lower organic layer (avoiding the proteinaceous interface) to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C[2].
-
Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solution. Vortex for 1 minute and transfer to an autosampler vial.
Optimized Liquid-Liquid Extraction (LLE) workflow for laudanosine isolation from human plasma.
LC-MS/MS Analytical Conditions
Chromatographic separation is critical to resolve laudanosine from isobaric interferences and residual matrix components.
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm to 3 µm particle size) maintained at 40°C[2].
-
Mobile Phase A: 0.1% Formic acid in Water[2].
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[2].
-
Gradient Elution: Start at 10% B, ramp to 90% B over 4 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.
-
Mass Spectrometry: Positive ion Electrospray Ionization (ESI+). Detection via Multiple Reaction Monitoring (MRM)[5].
-
(R)-Laudanosine Transitions: Precursor
358.2 Product 206.1 (Quantifier) / 191.1 (Qualifier).
-
Quantitative Data & Validation Summary
A rigorously developed method must adhere to FDA/EMA bioanalytical guidelines. The table below summarizes the expected validation parameters for this specific LLE-LC-MS/MS protocol, synthesized from multiple authoritative toxicological studies[3][4][5].
| Validation Parameter | Expected Performance Metrics | Rationale / Implication |
| Linear Dynamic Range | 1.0 – 2000 ng/mL | Covers both therapeutic monitoring and fatal toxicity levels. |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | Ensures detection during the terminal elimination phase of PK studies. |
| Extraction Recovery | 85% – 91% | High recovery confirms the efficacy of the pH 9.5 ternary solvent system. |
| Intraday Precision (RSD) | Validates the repeatability of the extraction across a single batch. | |
| Interday Precision (RSD) | Validates the robustness of the method across different days and operators. | |
| Matrix Effect (Ion Suppression) | < 12% | Confirms that the heptane modifier successfully excluded polar phospholipids. |
Note: To maintain the self-validating nature of the assay, every analytical run must include a "Zero Sample" (blank plasma + IS) to prove the absence of isotopic cross-talk, and QC samples at low, medium, and high concentrations (e.g., 3, 400, and 1600 ng/mL) interspersed every 20 unknown samples.
References
-
Simultaneous determination of atracurium and its metabolite laudanosine inpost-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. ResearchGate. Available at:[Link]
-
Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products. MDPI. Available at:[Link]
-
Case Report - Anesthesiologist Suicide with Atracurium. SciSpace. Available at:[Link]
Sources
- 1. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Note: In Vitro Assays for Measuring (R)-Laudanosine Cellular Uptake and Blood-Brain Barrier Permeability
Mechanistic Background and Clinical Relevance
(R)-Laudanosine is a major isoquinoline alkaloid metabolite generated via the spontaneous Hofmann elimination of the non-depolarizing neuromuscular blocking agents atracurium and cisatracurium [1]. While the parent drugs are highly polar and restricted from entering the central nervous system (CNS), (R)-laudanosine is lipophilic and readily crosses the blood-brain barrier (BBB) [1]. At high systemic concentrations—often observed in intensive care patients receiving prolonged infusions or those with hepatic/renal impairment—laudanosine can interact with neuronal receptors, induce CNS excitation, lower the seizure threshold, and trigger epileptic electroencephalogram (EEG) spiking [1].
Understanding the precise cellular uptake mechanisms of (R)-laudanosine is critical for neurotoxicity risk assessment. In vitro cellular transport assays utilizing polarized cell monolayers (such as hCMEC/D3 for the BBB or Caco-2 for general epithelial permeability) are the gold standard for evaluating whether laudanosine crosses biological barriers via passive transcellular diffusion or if it is subject to active efflux by transporters like P-glycoprotein (P-gp) [2].
Experimental Design and Rationale (Causality)
To create a self-validating experimental system, this protocol employs a Bidirectional Transwell Transport Assay .
-
Compartmentalization: Cells are grown on porous filter inserts, creating distinct apical (A) and basolateral (B) compartments. This mimics the physiological blood-to-brain (influx) and brain-to-blood (efflux) interfaces.
-
Integrity Validation: Transepithelial electrical resistance (TEER) and a paracellular fluorescent marker (Lucifer Yellow) are used concurrently. Causality: If tight junctions are compromised, paracellular leakage will artificially inflate the apparent permeability (
) of laudanosine, leading to false conclusions about transcellular uptake. -
Bidirectional Assessment: By measuring both A→B and B→A transport rates, we calculate the Efflux Ratio (ER). Causality: An ER < 2 indicates passive diffusion, whereas an ER > 2 suggests active transporter-mediated efflux, which is vital for predicting in vivo brain accumulation.
-
Analytical Specificity: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized for quantification. Laudanosine yields a highly specific precursor-to-product ion transition of m/z 358.2 → 206.1, allowing for trace-level detection without matrix interference [3].
Workflow Visualization
Workflow of the Bidirectional Transwell Assay for (R)-Laudanosine Cellular Uptake.
Step-by-Step Protocol: Cellular Uptake and Transport Assay
Phase 1: Cell Culture and Monolayer Validation
-
Seeding: Seed Caco-2 or hCMEC/D3 cells at a density of
cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size, 12-well format). -
Maturation: Culture cells for 21 days (Caco-2) or 7 days (hCMEC/D3), changing the medium every other day to ensure full polarization.
-
TEER Measurement: Prior to the assay, measure TEER using an epithelial Voltohmmeter. Proceed only if TEER values exceed 400 Ω·cm² (for Caco-2 models), verifying tight junction integrity.
Phase 2: Bidirectional Transport Execution
-
Preparation: Wash the monolayers twice with pre-warmed (
) Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Incubate for 30 minutes to equilibrate the cells and remove residual culture media components that might interfere with transport. -
Dosing Solutions: Prepare 10 µM (R)-laudanosine in HBSS. Include 100 µM Lucifer Yellow in the dosing solution as an internal control for monolayer integrity.
-
A→B Transport (Influx): Add 0.5 mL of the dosing solution to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.
-
B→A Transport (Efflux): Add 1.5 mL of the dosing solution to the basolateral chamber. Add 0.5 mL of blank HBSS to the apical chamber.
-
Sampling: Place the plates in a
orbital shaker (100 rpm). At 30, 60, 90, and 120 minutes, extract a 50 µL aliquot from the receiver chamber and immediately replenish with 50 µL of fresh, pre-warmed HBSS to maintain sink conditions.
Phase 3: Sample Preparation and LC-MS/MS Analysis
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL of an internal standard, e.g., propranolol) to each 50 µL sample aliquot.
-
Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at
to pellet any sloughed cellular debris and proteins. -
Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation and Quantitative Analysis
To determine the cellular uptake and transport efficiency, the apparent permeability coefficient (
Where:
- = Steady-state rate of appearance of (R)-laudanosine in the receiver chamber (µmol/s).
- = Surface area of the filter membrane (cm²).
- = Initial concentration in the donor chamber (µmol/mL).
The Efflux Ratio (ER) is calculated as:
Table 1: LC-MS/MS MRM Parameters for (R)-Laudanosine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| (R)-Laudanosine | 358.2 | 206.1 | 25 | ESI (+) |
| Propranolol (IS) | 260.2 | 116.1 | 20 | ESI (+) |
Note: Parameters are derived from established mass spectrometry fragmentation data [3].
Table 2: Expected Permeability Metrics in Polarized Monolayers
| Metric | Expected Value | Interpretation |
| High permeability, indicating rapid transcellular passive diffusion [2]. | ||
| Comparable to the influx rate, confirming bidirectional movement [2]. | ||
| Efflux Ratio (ER) | An ER near 1.0 indicates that (R)-laudanosine is not a significant substrate for active efflux transporters (e.g., P-gp) and relies primarily on passive diffusion [2]. | |
| Lucifer Yellow | Validates that tight junctions remained intact throughout the assay, ensuring data integrity. |
References
-
Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. Available at:[Link]
-
Absorption of papaverine, laudanosine and cepharanthine across human intestine by using human Caco-2 cells monolayers model. PubMed. Available at:[Link]
-
(+-)-Laudanosine | C21H27NO4 | CID 15548. PubChem. Available at:[Link]
Application Note: Quantitative Analysis of (R)-Laudanosine in Human Plasma by LC-MS/MS
Introduction and Scientific Context
(R)-Laudanosine is a benzylisoquinoline alkaloid and a primary, pharmacologically active metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1] Unlike its parent compounds, laudanosine can cross the blood-brain barrier, and at high concentrations, it has been associated with central nervous system excitation and potential seizure activity.[2] Therefore, the accurate and precise quantification of (R)-laudanosine in biological matrices, particularly human plasma, is critical during drug development, clinical trials, and therapeutic drug monitoring to ensure patient safety and understand the pharmacokinetic profile of its parent drugs.
This application note provides a comprehensive, field-proven protocol for the sensitive and selective quantification of (R)-laudanosine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is grounded in established principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and regulatory compliance.[3][4] We will detail the rationale behind critical experimental choices, from sample preparation to the optimization of mass spectrometer parameters, providing researchers and drug development professionals with a robust framework for their analytical workflow.
Principle of the Method: LC-MS/MS with Multiple Reaction Monitoring (MRM)
The "gold standard" for small molecule quantification in complex biological matrices is LC-MS/MS, prized for its exceptional sensitivity and selectivity.[5] This method leverages the separation power of High-Performance Liquid Chromatography (HPLC) to isolate the analyte of interest, (R)-laudanosine, from endogenous plasma components. The analyte is then introduced into the mass spectrometer using an Electrospray Ionization (ESI) source, which generates protonated molecular ions in the gas phase.
The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of mass-based selectivity. First, the precursor ion (Q1) corresponding to the protonated laudanosine molecule ([M+H]+) is selected. This ion is then fragmented in a collision cell (Q2), and specific, structurally significant product ions (Q3) are monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and ensuring reliable quantification even at low concentrations.
Caption: High-level LC-MS/MS workflow for laudanosine analysis.
Experimental Protocols
Materials and Reagents
-
(R)-Laudanosine Reference Standard: Purity ≥98% (USP or equivalent).[6][7]
-
Internal Standard (IS): Vecuronium Bromide or a stable isotope-labeled (SIL) laudanosine (e.g., Laudanosine-d3). SIL is preferred for its ability to co-elute and track matrix effects more effectively, but a structural analog like vecuronium is a validated alternative.[8][9]
-
Solvents: Acetonitrile, Methanol (LC-MS Grade).
-
Reagents: Formic Acid (≥99%), Ammonium Hydroxide, Methyl-tert-butyl ether (MTBE).
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA anticoagulant).
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to remove proteins and phospholipids from the plasma that can interfere with the analysis and contaminate the LC-MS system.[10] We present two validated methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method A: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids. (R)-Laudanosine is a basic compound, making it amenable to extraction from an alkalinized aqueous matrix into an organic solvent.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow.
Step-by-Step LLE Protocol:
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard (IS) working solution (e.g., 100 ng/mL Vecuronium in 50% methanol).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M Ammonium Hydroxide to raise the pH. This ensures laudanosine is in its neutral, uncharged form, maximizing its partitioning into the organic solvent.
-
Vortex briefly.
-
Add 1 mL of Methyl-tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube, avoiding the protein pellet at the interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B).
-
Vortex to dissolve, then transfer to an autosampler vial for injection.
Method B: Solid-Phase Extraction (SPE)
SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. A reversed-phase polymer sorbent (e.g., Oasis HLB) is highly effective for laudanosine.[4][11]
Step-by-Step SPE Protocol:
-
Pre-treat Sample: To 100 µL of plasma, add 25 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex. The acidic condition ensures the analyte is protonated and ready for retention on the SPE sorbent.
-
Condition Sorbent: Pass 1 mL of methanol through an Oasis HLB µElution plate or cartridge.
-
Equilibrate Sorbent: Pass 1 mL of water through the sorbent. Do not allow the sorbent bed to dry.
-
Load Sample: Load the pre-treated sample onto the SPE plate/cartridge.
-
Wash: Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 2 x 50 µL aliquots of methanol into a clean collection plate or tube.
-
Evaporate & Reconstitute: Evaporate and reconstitute as described in the LLE protocol (steps 10-12).
LC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC System | Provides superior resolution and faster run times compared to traditional HPLC. |
| Column | C18 Reversed-Phase, e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | C18 provides excellent retention for moderately non-polar compounds like laudanosine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and promotes good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |
| Gradient | 5% B to 95% B over 3 minutes | A rapid gradient allows for efficient elution and a short cycle time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects and column overload. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| MS System | Triple Quadrupole (QqQ) Mass Spectrometer | Essential for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The tertiary amine in laudanosine is readily protonated in ESI+. |
| Capillary Voltage | 3.5 kV | Optimized to ensure stable spray and efficient ion formation. |
| Source Temp. | 150 °C | A moderate temperature to prevent thermal degradation while aiding desolvation. |
| Desolvation Temp. | 500 °C | Efficiently removes solvent from droplets to generate gas-phase ions. |
| Desolvation Gas | Nitrogen, Flow ~1000 L/hr | High flow aids in desolvation of the LC eluent. |
| Cone Gas Flow | ~50 L/hr | Helps shape the ion beam and prevent solvent clusters from entering the mass analyzer. |
MRM Transitions and Fragmentation Rationale
The selection of specific and intense MRM transitions is paramount for method sensitivity and selectivity.
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| (R)-Laudanosine (Quantifier) | 358.2 | 206.1 | 100 | 40 | 20 |
| (R)-Laudanosine (Qualifier) | 358.2 | 342.2 | 100 | 40 | 15 |
| Vecuronium (IS) | 279.2 ([M]2+) | 100.1 | 100 | 45 | 35 |
Note: These values, particularly Cone Voltage and Collision Energy, are instrument-dependent and require empirical optimization.[12]
Fragmentation Pathway of (R)-Laudanosine: The molecular weight of (R)-laudanosine is 357.44 g/mol . In ESI+, it readily accepts a proton to form the precursor ion [M+H]+ at m/z 358.2. The most abundant and stable product ion observed upon collision-induced dissociation (CID) is at m/z 206.1. This fragment corresponds to the cleavage of the C-C bond connecting the two ring systems, resulting in the stable dimethoxy-methyl-tetrahydroisoquinoline fragment. This is a characteristic fragmentation for benzylisoquinoline alkaloids and provides excellent specificity for the assay. The qualifier ion at m/z 342.2 corresponds to the loss of a methyl group (CH3).
Caption: Proposed fragmentation pathway for (R)-Laudanosine.
Method Validation: Ensuring Trustworthiness and Accuracy
A bioanalytical method must be rigorously validated to ensure its reliability. The validation protocol should be conducted in accordance with regulatory guidelines (e.g., FDA M10, EMA Guideline on Bioanalytical Method Validation).[3][4]
Key Validation Experiments:
-
Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere at the retention times of laudanosine and the IS.
-
Calibration Curve & Linearity: Prepare a calibration curve using at least eight non-zero standards spanning the expected concentration range (e.g., 1-1000 ng/mL). The curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in replicate (n=6) over at least three separate analytical runs.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response of pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of laudanosine in plasma under various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (-80°C).
Table 4: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Calibration Standards | Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy (Mean %RE) | Within ±15% of nominal (±20% at LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). |
| Matrix Factor (IS-normalized) | %CV should be ≤ 15%. |
| Recovery | Should be consistent and reproducible. |
| Stability | Analyte concentration should be within ±15% of the baseline value. |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of (R)-laudanosine in human plasma. The protocols for sample preparation, chromatography, and mass spectrometry are based on established scientific principles and designed for high sensitivity, selectivity, and throughput. By adhering to the described method and performing a comprehensive validation according to regulatory guidelines, researchers can generate high-quality, reliable data suitable for pharmacokinetic studies and regulatory submissions. The causality-driven explanations for each step are intended to empower scientists to not only replicate this method but also to adapt and troubleshoot it effectively for their specific laboratory environment and instrumentation.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][1]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8]
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current drug metabolism, 3(4), 357-373. [Link][2]
-
Ferrara, S. D., Nalesso, A., Castagna, F., Montisci, M., Vogliardi, S., & Favretto, D. (2007). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Rapid communications in mass spectrometry, 21(18), 2944-2950. [Link][8][10]
-
PubChem. (R)-laudanosine. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link][10]
-
A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. [Link][4]
-
Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link][12]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link][11]
-
BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link][9]
Sources
- 1. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. square.umin.ac.jp [square.umin.ac.jp]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis and Application of Deuterated (R)-Laudanosine as an Internal Standard for Quantitative Mass Spectrometry
Abstract
This document provides a detailed protocol for the synthesis, purification, and characterization of deuterated (R)-laudanosine, specifically (R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-(methyl-d3)-1,2,3,4-tetrahydroisoquinoline. Designed for researchers in pharmaceutical analysis, drug metabolism, and clinical toxicology, this guide offers a robust methodology for producing a high-purity stable isotope-labeled internal standard (SILS). The use of SILS is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring accuracy and precision in quantitative mass spectrometry assays.[1][2] This note details a late-stage deuterium labeling approach, explaining the rationale behind the synthetic strategy and providing step-by-step instructions for its execution and subsequent application.
Introduction: The Imperative for Isotopic Internal Standards
(R)-Laudanosine is a benzylisoquinoline alkaloid and a primary, pharmacologically active metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[3][4] Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies and for understanding potential toxicities in clinical settings. Quantitative analysis, typically performed by Liquid Chromatography-Mass Spectrometry (LC-MS), demands the highest level of accuracy.
The primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from complex samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to erroneous quantification. The most effective strategy to mitigate this issue is the use of a stable isotope-labeled internal standard (SILS).[5][6] An ideal SILS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] This ensures that the SILS co-elutes with the analyte, experiences identical matrix effects and extraction recovery, but is distinguishable by the mass spectrometer.[8] By measuring the ratio of the analyte to the SILS, accurate quantification can be achieved.[1]
This guide focuses on the synthesis of (R)-laudanosine-d3, where the three hydrogen atoms of the N-methyl group are replaced with deuterium. This provides a +3 Dalton mass shift, which is sufficient for clear mass spectrometric resolution from the unlabeled analyte and avoids isotopic crosstalk.
Synthetic Strategy and Rationale
The synthesis of deuterated (R)-laudanosine can be approached in two primary ways: by building the molecule from deuterated starting materials or by introducing the isotopic label at a late stage to a readily available precursor.[5][9] The latter approach is often more efficient and cost-effective.
Our selected strategy involves the N-methylation of the precursor (R)-Norlaudanosine using deuterated iodomethane (CD₃I). This method offers several advantages:
-
High Efficiency: The N-alkylation of secondary amines is a high-yielding and well-established reaction.
-
Precursor Availability: (R)-Norlaudanosine can be synthesized or procured, serving as a common intermediate for various isoquinoline alkaloids.[10] Its synthesis often relies on the classic Pictet-Spengler reaction, which stereoselectively forms the tetrahydroisoquinoline core.[11][12][13]
-
Isotopic Stability: The C-D bonds on the N-methyl group are not acidic and are stable under typical physiological and analytical conditions, preventing back-exchange of deuterium for hydrogen.
-
Precise Labeling: This method ensures that deuterium is incorporated exclusively at the desired position with very high isotopic enrichment, resulting in a clean mass spectrum.
The overall workflow for producing and applying the internal standard is outlined below.
Detailed Experimental Protocol
This protocol details the synthesis of (R)-Laudanosine-d3 from its precursor, (R)-Norlaudanosine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-Norlaudanosine | ≥98% | Commercially Available | Precursor for the reaction. |
| Iodomethane-d3 (CD₃I) | 99.5 atom % D | Sigma-Aldrich, etc. | Deuterating agent. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Mild base for the reaction. |
| Acetonitrile (ACN) | Anhydrous, HPLC Grade | Standard Supplier | Reaction solvent. |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | For extraction & chromatography. |
| Methanol (MeOH) | HPLC Grade | Standard Supplier | For chromatography. |
| Deionized Water | Type I | In-house | For aqueous workup. |
| Sodium Chloride (NaCl) | ACS Grade | Standard Supplier | For preparing brine solution. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, ACS Grade | Standard Supplier | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
Safety Precaution: Iodomethane-d3 is toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Pathway
The reaction involves the Sₙ2 alkylation of the secondary amine of (R)-Norlaudanosine with iodomethane-d3.
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (R)-Norlaudanosine (100 mg, 0.29 mmol).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 80 mg, 0.58 mmol, 2.0 equivalents) to the flask. Add 10 mL of anhydrous acetonitrile.
-
Addition of Deuterating Agent: Using a microliter syringe, add iodomethane-d3 (CD₃I, 22 µL, 0.35 mmol, 1.2 equivalents) to the stirring suspension.
-
Reaction: Place a condenser on the flask and heat the reaction mixture to 40 °C in an oil bath. Let the reaction proceed for 4-6 hours.
-
Rationale: Gentle heating increases the reaction rate without promoting significant side product formation. Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions. K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the secondary amine, facilitating its nucleophilic attack.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 95:5 Dichloromethane:Methanol. The product, (R)-laudanosine-d3, will have a higher Rf value than the starting material.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, cool the flask to room temperature and filter off the K₂CO₃.
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the resulting residue in 20 mL of dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Rationale: The aqueous wash removes any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product as a pale yellow oil or solid.
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in dichloromethane.
-
Load the crude product onto the column.
-
Elute with a gradient of 0% to 5% methanol in dichloromethane.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield (R)-laudanosine-d3 as a white to off-white solid.
-
-
Yield Determination: Determine the final mass of the product and calculate the percentage yield. A typical yield for this reaction is in the range of 80-95%.
Product Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized internal standard.
| Analysis | Parameter | Expected Result |
| Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]⁺ | 361.2 m/z (Calculated for C₂₁H₂₄D₃NO₄⁺: 361.21) |
| Isotopic Purity | >99 atom % D (based on MS peak intensities of M, M+1, M+2, etc.) | |
| ¹H NMR (500 MHz, CDCl₃) | N-CH₃ Signal | Absence of singlet at ~2.5 ppm. |
| Other Signals | Protons on the aromatic rings and tetrahydroisoquinoline core should match the spectrum of unlabeled (R)-laudanosine. | |
| HPLC (UV Detection) | Chemical Purity | ≥98% (by peak area integration) |
-
Mass Spectrometry: Analysis via Electrospray Ionization (ESI) is used to confirm the correct mass of the deuterated product. The observed mass should correspond to the theoretical mass of (R)-laudanosine plus three deuterium atoms (a mass increase of ~3.018 Da). The isotopic distribution will confirm the high level of deuterium incorporation.
-
NMR Spectroscopy: ¹H NMR is a powerful tool to confirm the site of deuteration. The complete disappearance of the characteristic singlet for the N-methyl protons (typically around 2.5 ppm) provides definitive evidence of successful N-CD₃ labeling. All other proton signals should remain unchanged compared to the unlabeled standard.
-
HPLC: An isocratic or gradient HPLC method with UV detection is used to assess the chemical purity of the final product. The goal is to ensure that no significant impurities, including any unreacted (R)-Norlaudanosine, are present.
Application Protocol: Use as an Internal Standard
-
Stock Solution Preparation: Accurately weigh the purified (R)-laudanosine-d3 and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this solution at -20 °C or below.
-
Working Solution: Prepare a dilute working solution from the stock solution. The concentration of this solution should be chosen so that when a small, fixed volume is added to each sample, the resulting concentration is in the mid-range of the calibration curve.
-
Sample Preparation:
-
To a fixed volume of each unknown sample, calibration standard, and quality control (QC) sample, add a fixed volume of the internal standard working solution.
-
For example, add 10 µL of a 100 ng/mL (R)-laudanosine-d3 working solution to 90 µL of plasma sample.
-
Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method to monitor at least one specific precursor-to-product ion transition for both the analyte ((R)-laudanosine) and the internal standard ((R)-laudanosine-d3).
-
Analyte (Laudanosine): Q1: 358.2 m/z → Q3: e.g., 206.1 m/z
-
Internal Standard (Laudanosine-d3): Q1: 361.2 m/z → Q3: e.g., 206.1 m/z
-
Note: The product ion can be the same if fragmentation does not involve the deuterated methyl group. This is often desirable as it ensures similar fragmentation behavior.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) versus the concentration of the calibration standards. Determine the concentration of the unknown samples by interpolating their peak area ratios from this curve.
Conclusion
This application note provides a reliable and well-rationalized method for the synthesis and application of (R)-laudanosine-d3. By following this protocol, analytical laboratories can produce a high-quality internal standard essential for the accurate and precise quantification of (R)-laudanosine in complex biological matrices. The use of such a standard is a cornerstone of robust bioanalytical method development in both research and regulated environments.
References
-
The Good Scents Company. (n.d.). Laudanosine. Retrieved from [Link]
-
Kovács, A., & Török, B. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 733. Available at: [Link]
-
ResearchGate. (2015). Synthesis of (–)-(S)-Norlaudanosine, (+)-(R)-O,O-Dimethylcoclaurine, and (+)-(R)-Salsolidine by Alkylation of an α-Aminonitrile. Request PDF. Available at: [Link]
-
Macmillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]
-
R Discovery. (1991). Asymmetric pictet-spengler synthesis of tetrahydroisoquinolines. An enantioselective synthesis of (−)-laudanosine. Available at: [Link]
-
Che-Fly, D. et al. (2006). Multiple isotopic labels for quantitative mass spectrometry. Peptides, 27(8), 1789-1797. Available at: [Link]
-
PubMed. (1989). Effect of atracurium and laudanosine on the release of 3H-noradrenaline. British Journal of Anaesthesia, 62(6), 683-686. Available at: [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 118(3), 1123-1189. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Beilstein Journals. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 20, 195-205. Available at: [Link]
-
PubMed. (1987). Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting. Journal of Analytical Toxicology, 11(4), 162-164. Available at: [Link]
- Google Patents. (1998). Process for the preparation of a deuterated compound. (US5733984A).
-
MDPI. (2023). Comparative Evaluation of the Asymmetric Synthesis of (S)-Norlaudanosoline in a Two-Step Biocatalytic Reaction with Whole Escherichia coli Cells in Batch and Continuous Flow Catalysis. Catalysts, 13(10), 1357. Available at: [Link]
-
PubMed Central (PMC). (2017). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. Journal of Natural Products, 80(3), 618-625. Available at: [Link]
-
Semantic Scholar. (2015). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HP. Available at: [Link]
- Google Patents. (2019). Compositions and methods for making (S)-norcoclaurine and (S)-norlaudanosoline, and synthesis intermediates thereof. (US10119155B2).
-
ResolveMass Laboratories Inc. (n.d.). Isotopic Labeling Services for Drug Discovery. Retrieved from [Link]
-
HETEROCYCLES. (2012). CATALYTIC ASYMMETRIC SYNTHESIS OF (S)-LAUDANOSINE BY HYDROAMINATION. Vol. 86, No. 1, 469-479. Available at: [Link]
- Google Patents. (1968). Preparation of borodeuterides. (US3399978A).
-
PubMed Central (PMC). (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. Available at: [Link]
-
Pharmaffiliates. (n.d.). Cisatracurium Besylate - Impurity C | (R)-Laudanosine. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Proceedings of the National Academy of Sciences, 117(52), 33526-33533. Available at: [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of various deuterated compounds. Scientific Diagram. Available at: [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
-
University of Bath Research Portal. (n.d.). The Isoquinoline Alkaloids. Retrieved from [Link]
-
Digital Commons@DePaul. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Deuterium: How Sodium Borodeuteride is Revolutionizing Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Scientific Diagram. Available at: [Link]
-
Ascensus. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Hydrogen Isotope Labeling of Pharmaceuticals Via Dual Hydrogen Isotope Exchange Pathways Using CdS Quantum Dot Photocatalyst. Available at: [Link]
Sources
- 1. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Effect of atracurium and laudanosine on the release of 3H-noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. metsol.com [metsol.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of (R)-laudanosine Solutions for Animal Injection
Abstract
(R)-laudanosine is a benzyltetrahydroisoquinoline alkaloid and a known metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2][3] Its ability to cross the blood-brain barrier and potential to induce central nervous system stimulation, including seizure activity at high concentrations, makes it a compound of significant interest in neuropharmacology and toxicology research.[1][2][4] The successful execution of in vivo studies hinges on the accurate and safe preparation of injectable solutions. This document provides a comprehensive guide for researchers, detailing the critical physicochemical properties of (R)-laudanosine, formulation strategies, and step-by-step protocols for preparing sterile, stable solutions suitable for parenteral administration in animal models.
Physicochemical & Biological Profile
A thorough understanding of the compound's properties is fundamental to developing a successful formulation. Key characteristics of (R)-laudanosine are summarized below.
| Property | Value / Description | Source(s) |
| Chemical Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | [5] |
| Molecular Formula | C₂₁H₂₇NO₄ | [5][6] |
| Molecular Weight | 357.44 g/mol | [5][6] |
| Appearance | White to light yellow solid/powder | [6][7] |
| Storage (Solid) | 2-8°C, protected from light | [6][8] |
| Biological Activity | Crosses the blood-brain barrier; can cause CNS excitement and seizures.[1][2] Interacts with GABA, opioid, and nicotinic acetylcholine receptors.[1][3] | |
| Toxicity Note | In mice and rats, intravenous (IV) bolus doses of 10-20 mg/kg have been shown to cause convulsions.[2][7] |
Formulation Strategy: The Causality Behind Component Selection
The primary challenge in preparing (R)-laudanosine for injection is its poor aqueous solubility. A multi-component vehicle is therefore necessary to achieve a clear, stable solution at a desired concentration. The formulation strategy must address solubility, stability, sterility, and physiological compatibility.
Vehicle Selection: A Multi-Pronged Approach
A single solvent is often insufficient. A combination of co-solvents, surfactants, and other solubilizers is typically required to create a formulation suitable for in vivo use.[9]
-
Primary Co-solvents (e.g., DMSO, PEG300): Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[10] However, its concentration should be minimized (ideally ≤10%) to avoid potential toxicity and irritation.[10] Polyethylene glycol (PEG) 300 acts as a co-solvent that alters the polarity of the vehicle, enhancing solubility.[9]
-
Surfactants (e.g., Tween-80): Surfactants like Polysorbate 80 (Tween-80) facilitate solubilization by forming micelles that encapsulate hydrophobic drug molecules, allowing them to be dispersed in an aqueous environment.[9][11]
-
Complexing Agents (e.g., Cyclodextrins): Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][12]
Physiological Compatibility
For parenteral administration, the final solution must be biocompatible to prevent adverse reactions at the injection site and systemic toxicity.
-
pH Adjustment: The pH of the final injectable solution should be adjusted to be as close to physiological pH (~7.4) as possible to minimize pain, inflammation, and tissue damage upon injection.[13][14] Acceptable ranges are generally pH 4-9 for subcutaneous injection and pH 2-11 for intravenous injection.[14]
-
Isotonicity: The formulation should ideally be isotonic with bodily fluids (~300 mOsm).[13] Hypertonic solutions can cause cell damage and irritation.[14] Saline (0.9% Sodium Chloride) is used as a diluent to achieve tonicity.[13]
-
Sterility: All parenteral solutions must be sterile to prevent infection.[15][16] As (R)-laudanosine is a complex organic molecule likely sensitive to heat, terminal sterilization via filtration through a 0.22 µm filter is the required method, rather than autoclaving.[12][17][18]
Experimental Workflow for Solution Preparation
The following diagram outlines the critical path from receiving the powdered compound to having a final, sterile injectable solution ready for administration.
Caption: Workflow for preparing (R)-laudanosine injectable solutions.
Detailed Preparation Protocols
Safety First: (R)-laudanosine is a potent neuroactive compound. Always handle the powder and concentrated solutions within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol A: Co-Solvent/Surfactant Formulation
This protocol is adapted from established methods for solubilizing similar compounds for in vivo use.[7]
Materials:
-
(R)-laudanosine powder (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Polysorbate 80 (Tween-80), sterile
-
0.9% Sodium Chloride for Injection, USP (Sterile Saline)
-
Sterile, depyrogenated vials (one for mixing, one for final product)
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter (e.g., PVDF or PES)
Procedure:
-
Calculations: Determine the total volume and concentration required for your study. For this example, we will prepare 5 mL of a 2.5 mg/mL solution.
-
Mass of (R)-laudanosine: 2.5 mg/mL * 5 mL = 12.5 mg
-
Volume of DMSO (10%): 5 mL * 0.10 = 0.5 mL
-
Volume of PEG300 (40%): 5 mL * 0.40 = 2.0 mL
-
Volume of Tween-80 (5%): 5 mL * 0.05 = 0.25 mL
-
Volume of Saline (45%): 5 mL * 0.45 = 2.25 mL
-
-
Preparation: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh 12.5 mg of (R)-laudanosine powder and place it into a sterile mixing vial.
-
Solubilization:
-
Add 0.5 mL of DMSO to the vial. Vortex until the powder is wetted.
-
Add 2.0 mL of PEG300. Vortex thoroughly.
-
Add 0.25 mL of Tween-80. Vortex again.
-
Use a bath sonicator for 5-10 minutes to aid dissolution if particulates are still visible. The solution should become clear.[7]
-
-
Dilution: Slowly add the 2.25 mL of sterile saline to the vial in increments, vortexing between additions to prevent precipitation.
-
Final Inspection: Visually inspect the solution against a light and dark background. It must be completely clear and free of any visible particles. If precipitation occurs, the formulation may need to be adjusted.
-
Sterilization:
-
Labeling and Storage: Label the final vial clearly with the compound name, final concentration (2.5 mg/mL), preparation date, and an expiration date (typically 30 days unless stability data indicates otherwise).[12][15] Store at 2-8°C, protected from light.
Protocol B: Cyclodextrin-Based Formulation
This protocol offers an alternative for researchers wishing to avoid surfactants like Tween-80.[7]
Materials:
-
(R)-laudanosine powder (pharmaceutical grade)
-
Dimethyl sulfoxide (DMSO), sterile
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile, depyrogenated vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculations: To prepare 5 mL of a 2.5 mg/mL solution:
-
Mass of (R)-laudanosine: 12.5 mg
-
Volume of DMSO (10%): 0.5 mL
-
Volume of 20% SBE-β-CD in Saline (90%): 4.5 mL
-
-
Preparation: Work within a laminar flow hood.
-
Weighing: Accurately weigh 12.5 mg of (R)-laudanosine into a sterile mixing vial.
-
Solubilization:
-
Add 0.5 mL of DMSO to the vial and vortex to dissolve the powder.
-
Use a bath sonicator if necessary.
-
-
Dilution: Slowly add the 4.5 mL of the 20% SBE-β-CD solution. Vortex continuously during addition.
-
Final Inspection & Sterilization: Follow steps 6 and 7 from Protocol A.
-
Labeling and Storage: Label and store as described in step 8 of Protocol A.
Quality Control and Best Practices
-
Pharmaceutical Grade: Whenever possible, use pharmaceutical-grade (USP/BP) compounds and excipients to minimize impurities that could introduce experimental variables or toxicity.[13][15]
-
Aseptic Technique: Maintain sterility throughout the preparation process. Use sterile equipment and work in a clean environment (e.g., a biological safety cabinet or laminar flow hood).[15][19]
-
Visual Inspection: Always discard any solution that appears cloudy, discolored, or contains precipitate.[12][13]
-
Labeling: Proper labeling is critical for safety and reproducibility. Include the drug name, concentration, preparation date, and expiration date.[12][15]
-
Fresh Preparation: It is recommended to prepare the smallest amount needed and use it within a reasonable timeframe (e.g., 30 days) to ensure stability and sterility.[15]
References
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology. [Link]
-
The Good Scents Company. (n.d.). laudanosine, 1699-51-0. [Link]
-
SOP 404.04 – Substance Administration. (2025). McGill University. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Laudanosine – Knowledge and References. [Link]
-
Pharmaffiliates. (n.d.). (R)-Laudanosine. [Link]
-
PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. [Link]
-
National Center for Biotechnology Information. (n.d.). Laudanosine, (R)-. PubChem Compound Database. [Link]
-
Gonzalez-Pujana, A., et al. (2019). Sterilization Procedure for Temperature-Sensitive Hydrogels Loaded with Silver Nanoparticles for Clinical Applications. Pharmaceutics. [Link]
-
Dequin, P. F., et al. (2002). Pharmacodynamics and atracurium and laudanosine concentrations during a fixed continuous infusion of atracurium in mechanically ventilated patients with acute respiratory distress syndrome. Anaesthesia and Intensive Care. [Link]
-
Ascendia Pharma. (2021). Top Considerations When Developing Formulations for Injectable Solutions. [Link]
-
Wikipedia. (n.d.). Laudanosine. [Link]
-
Various Authors. (2018). How can we sterilize the heat sensitive liquids? Quora. [Link]
-
Merck Veterinary Manual. (n.d.). Neuromuscular Blocking Agents for Animals. [Link]
- Google Patents. (2022).
-
PHARMD GURU. (2025). 12. STERILIZATION METHODS FOR ALL PHARMACEUTICAL PRODUCTS. [Link]
-
Research Animal Resources and Compliance (RARC). (2025). Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds. [Link]
-
UCLA Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. [Link]
-
PharmTech. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]
-
SlideShare. (n.d.). STERILIZATION PHYSICAL METHODS: 1. Heat (Dry and moist). [Link]
-
Nema, S., & Brendel, R. J. (2015). Excipients and Their Use in Injectable Products. [Link]
-
MSU College of Agriculture and Natural Resources. (n.d.). Animal Science Anywhere, Livestock Injection Methods and Placement. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Semantic Scholar. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. [Link]
-
RJPPD. (2021). Basic Concepts of Sterilization Techniques. [Link]
Sources
- 1. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laudanosine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Laudanosine, (R)- | C21H27NO4 | CID 978314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (R)-LAUDANOSINE pharmaceutical analytical impurity Sigma-Aldrich [sigmaaldrich.com]
- 9. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 10. prisysbiotech.com [prisysbiotech.com]
- 11. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 12. Guidance Prep and Storing Non Pharmaceutical | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. mcgill.ca [mcgill.ca]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sterilization Procedure for Temperature-Sensitive Hydrogels Loaded with Silver Nanoparticles for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmdguru.com [pharmdguru.com]
- 19. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
Application Notes & Protocols: Crystallization of High-Purity (R)-Laudanosine
Abstract
(R)-Laudanosine, a benzylisoquinoline alkaloid, is a critical molecule in pharmacological research and a known metabolite of certain neuromuscular blocking agents.[1][2] Achieving high chemical and enantiomeric purity is paramount for its use in drug development and scientific investigation. This document provides a comprehensive guide to the crystallization of (R)-laudanosine, moving from the foundational principles of solvent selection to detailed, actionable protocols. The methodologies are designed to be robust and adaptable, enabling researchers to systematically optimize conditions to yield high-purity crystalline material.
Introduction: The Imperative for Purity
Laudanosine (N-methyltetrahydropapaverine) is a chiral molecule, with the (R)- and (S)-enantiomers potentially exhibiting different pharmacological activities.[1] It is found naturally in small amounts in opium and is also a metabolite of the drugs atracurium and cisatracurium.[2][3] For applications in drug development and pharmacology, isolating the desired (R)-enantiomer in a highly purified state is not merely a procedural step but a prerequisite for obtaining accurate and reproducible data.
Crystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from impurities. A well-designed crystallization process can effectively remove structural analogues, residual solvents, and, in some cases, the undesired enantiomer, leading to a significant enhancement in overall purity. This guide explains the causality behind experimental choices, providing researchers with the tools to troubleshoot and optimize the crystallization of (R)-laudanosine.
Foundational Principles: Engineering Crystallization
The successful crystallization of (R)-laudanosine hinges on the precise control of solubility and the generation of a supersaturated state, from which the solid phase can nucleate and grow.
2.1. Solubility Profile & Solvent Selection (R)-Laudanosine is a tertiary amine with several methoxy groups, giving it a moderate polarity.[4] Its solubility is a function of the solvent's polarity, hydrogen bonding capacity, and temperature.
-
Good Solvents (High Solubility): Based on extraction and chromatography data, (R)-laudanosine is expected to be readily soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform), and lower alcohols (e.g., Methanol, Ethanol) at room temperature.[5][6][7] DMSO is also a high-solubility solvent.[8]
-
Poor Solvents / Anti-solvents (Low Solubility): Non-polar aliphatic hydrocarbons (e.g., Heptane, Hexane) and, to a lesser extent, ethers (e.g., Diethyl ether) are likely poor solvents for (R)-laudanosine. Water is also expected to be a very poor solvent.
The ideal crystallization system often employs a binary mixture: a "good solvent" to dissolve the crude material and an "anti-solvent" to induce precipitation. The selection process is a balance between maximizing the recovery of the desired product while ensuring impurities remain in the solution (the "mother liquor").
2.2. Achieving Supersaturation A solution must be supersaturated for crystals to form. This can be achieved through several methods:
-
Cooling Crystallization: Dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution. The solubility decreases as the temperature drops, leading to supersaturation.
-
Anti-solvent Addition: Adding a poor solvent (anti-solvent) to a solution of the compound in a good solvent. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.
-
Evaporative Crystallization: Slowly evaporating the solvent from a solution, which increases the concentration of the solute until it exceeds its solubility limit.
The choice of method depends on the solubility curve of (R)-laudanosine in the chosen solvent system and its thermal stability.
Pre-Crystallization: Preparing the Crude Material
The efficiency of crystallization is greatly enhanced by starting with material that is already substantially pure. If (R)-laudanosine is synthesized or extracted as part of a complex mixture, a preliminary purification by acid-base partitioning is highly recommended.
Protocol: Acid-Base Extraction for Alkaloid Enrichment
-
Dissolve the crude extract containing (R)-laudanosine in a water-immiscible organic solvent (e.g., Dichloromethane).
-
Extract the organic phase with an acidic aqueous solution (e.g., 1M HCl). The basic (R)-laudanosine will be protonated and move into the aqueous phase, leaving non-basic impurities behind.
-
Separate the aqueous phase. Wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Adjust the pH of the aqueous layer to be basic (pH 9-10) using a base like ammonium hydroxide.[7] This deprotonates the (R)-laudanosine, making it insoluble in water.
-
Extract the free-base (R)-laudanosine back into an organic solvent (e.g., Dichloromethane or Chloroform).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched crude (R)-laudanosine base.
Crystallization Protocols for (R)-Laudanosine
The following protocols are designed as robust starting points. Optimization of solvent ratios, temperatures, and cooling/addition rates is encouraged to maximize yield and purity.
4.1. Protocol 1: Cooling Crystallization from a Single Solvent
This is the simplest method, ideal when a solvent is identified in which (R)-laudanosine has a steep solubility curve with respect to temperature. Methanol or ethanol are good candidates.
Methodology:
-
Place the crude (R)-laudanosine (e.g., 1.0 g) in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of methanol at room temperature to create a slurry.
-
Gently heat the mixture (e.g., to 40-50 °C) with stirring until all the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution, but avoid adding a large excess.
-
Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-ordered, pure crystals.
-
After reaching room temperature, further cool the flask in an ice bath (0-4 °C) for at least 1-2 hours to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry under vacuum.
4.2. Protocol 2: Anti-solvent Crystallization
This method is highly effective and offers excellent control over the crystallization process. A Dichloromethane/Heptane system is a promising choice.
Methodology:
-
Dissolve the crude (R)-laudanosine in a minimal volume of dichloromethane at room temperature in a flask with stirring.
-
Filter the solution if any insoluble impurities are present.
-
Slowly add heptane (the anti-solvent) dropwise to the stirred solution.
-
Continue adding heptane until the solution becomes faintly and persistently turbid. This indicates the onset of nucleation.
-
(Optional) Add a few drops of dichloromethane to redissolve the turbidity and then allow the solution to stand undisturbed. This "oiling out" prevention step encourages slower, more controlled crystal growth.
-
Allow the sealed flask to stand at room temperature for several hours, or until crystal formation is complete. Chilling in an ice bath can further increase the yield.
-
Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent (e.g., 1:4 Dichloromethane:Heptane), and dry under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification and crystallization of (R)-laudanosine.
Caption: Workflow for (R)-Laudanosine Purification and Crystallization.
Purity Validation: The Self-Validating System
The success of the crystallization must be validated with rigorous analytical methods. High-Purity (R)-Laudanosine must satisfy criteria for both chemical and enantiomeric purity.
5.1. Chemical Purity via Reverse-Phase HPLC
Protocol:
-
System: HPLC with UV detector.
-
Column: C18, (e.g., 150 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of a buffered aqueous phase and organic solvents. A good starting point is a 50:30:20 (v/v/v) mixture of 0.075 M potassium dihydrogen phosphate (pH adjusted to 3.1 with phosphoric acid), methanol, and acetonitrile.[5][9]
-
Flow Rate: 1.0 mL/min.
-
Sample Prep: Dissolve a small sample of the crystals (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample. High purity is indicated by a single major peak with minimal to no secondary peaks. Purity should be >99.5% by area normalization.
5.2. Enantiomeric Purity via Chiral HPLC
This is the critical test to ensure the material is predominantly the (R)-enantiomer.
Protocol:
-
System: HPLC with UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD (amylose-based) or Chiralpak® AD (cellulose-based), is highly recommended for benzylisoquinoline alkaloids.[1][10]
-
Mobile Phase: Typically a normal-phase mixture, such as Hexane/Isopropanol or Hexane/Ethanol, often with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.[10] The exact ratio must be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: ~0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: Inject a racemic standard of laudanosine first to determine the retention times of both (R)- and (S)-enantiomers. Then, inject the crystallized sample. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Target: For high-purity material, the e.e. should be ≥99%.
Logic of Solvent System Selection
The choice of solvents is governed by the principle of differential solubility. The following diagram outlines the decision-making process.
Caption: Decision matrix for selecting a crystallization solvent system.
Summary of Key Parameters & Troubleshooting
| Parameter | Cooling Crystallization | Anti-solvent Crystallization | Rationale & Key Considerations |
| Primary Solvent | Methanol, Ethanol | Dichloromethane, Chloroform | Must fully dissolve the compound. Polarity should be matched to the solute. |
| Anti-solvent | N/A | Heptane, Hexane, Diethyl Ether | Must be miscible with the primary solvent but a poor solvent for the compound. |
| Temperature | Dissolve at 40-50°C, cool to 0-4°C | Typically performed at room temp. | For cooling, a large ΔT is desirable. For anti-solvent, isothermal conditions provide better control. |
| Addition/Cooling Rate | Slow, uncontrolled cooling | Slow, dropwise addition | Slow rates are critical for forming pure, well-defined crystals and preventing "oiling out". |
| Stirring | Gentle stirring during dissolution | Gentle stirring during addition | Promotes homogeneity but vigorous stirring can lead to rapid, uncontrolled nucleation (crash-out). |
Troubleshooting Common Issues:
-
Oiling Out: The compound separates as a liquid instead of a solid.
-
Cause: Supersaturation is achieved too quickly or at a temperature above the compound's melting point in that solvent mixture.
-
Solution: Use a more dilute solution, cool more slowly, or add the anti-solvent at a slower rate.
-
-
No Crystals Form: The solution remains clear even after cooling/anti-solvent addition.
-
Cause: The solution is not sufficiently supersaturated.
-
Solution: Concentrate the solution by evaporating some solvent, add more anti-solvent, or cool to a lower temperature. Scratching the inside of the flask with a glass rod can induce nucleation.
-
-
Poor Yield: Very little product is recovered.
-
Cause: The compound has significant solubility even under the final conditions, or too much primary solvent was used.
-
Solution: Ensure sufficient cooling/anti-solvent volume. Minimize the initial volume of the good solvent.
-
-
Low Purity: Significant impurities are present in the final product.
-
Cause: Impurities co-crystallized with the product, often due to too-rapid crystal formation.
-
Solution: Recrystallize the material a second time. Ensure the cooling or anti-solvent addition is very slow.
-
References
-
Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. (2020). Journal of Pharmacy and Pharmacology. [Link]
-
Béni, S., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids. Molecules. [Link]
-
PubChem. ((+-)-Laudanosine). National Center for Biotechnology Information. [Link]
-
Ma'mun, A., et al. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Semantic Scholar. [Link]
-
The Good Scents Company. (laudanosine). thegoodscentscompany.com. [Link]
-
Wikipedia. (Laudanosine). en.wikipedia.org. [Link]
-
PubChem. ((R)-laudanosine). National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. ((R)-Laudanosine). pharmaffiliates.com. [Link]
-
Várnagy, E., et al. (2015). Chiral Separation of Norlaudanosoline, Laudanosoline, Laudanosine, Chlorthalidone, and Three Benzoin Derivatives Using Amino Acid Based Molecular Micelles. ResearchGate. [Link]
-
Kintz, P., et al. (2004). The distribution of laudanosine in tissues after death from atracurium injection. ResearchGate. [Link]
-
Zhang, Y., et al. (2015). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]
- Forcato, M. A., & Suarez, M. N. (1995). Process for the extraction and purification of alkaloids.
-
Gotti, R. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Kocanci, D. D., Nigdelioglu Dolanbay, S., & Aslim, B. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. CABI Digital Library. [Link]
-
Stourac, P., et al. (2015). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. [Link]
-
Levine, J., & Ottes, R. T. (1954). A New Extraction Procedure for Alkaloids. Journal of the American Pharmaceutical Association. [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.com. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Laudanosine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Laudanosine, (R)- | C21H27NO4 | CID 978314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Sensitivity for (R)-Laudanosine
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals struggling to achieve sub-ng/mL limits of detection (LOD) for (R)-laudanosine. As a major neurotoxic metabolite and degradation product of the neuromuscular blocking agents atracurium and cisatracurium[1][2], accurate trace-level quantification of (R)-laudanosine in complex biological matrices is critical.
The following troubleshooting guides, causality-driven FAQs, and self-validating protocols will help you systematically eliminate ion suppression, enhance ionization efficiency, and push your assay's sensitivity to its absolute limits.
Troubleshooting Guides & FAQs
Q1: Why is my (R)-laudanosine signal severely suppressed in plasma, and how do I fix it?
The Causality: (R)-laudanosine is a basic benzyltetrahydroisoquinoline alkaloid. In reverse-phase LC, it often co-elutes with endogenous plasma phospholipids. During electrospray ionization (ESI), these highly surface-active phospholipids outcompete the basic analyte for charge at the droplet surface, leading to severe ion suppression[3]. Standard methods relying on simple protein precipitation (PPT) fail to remove these lipids, often stalling the limit of quantitation (LOQ) at around 2.5 ng/mL[1]. The Solution: Transition your sample preparation from PPT to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because (R)-laudanosine contains a tertiary amine, it remains positively charged at acidic pH. MCX traps the analyte via strong ionic interactions, allowing you to wash away the neutral and zwitterionic phospholipids with 100% organic solvent before eluting the purified analyte.
Q2: How can I optimize the MS/MS source parameters to push the LOD into the pg/mL range?
The Causality: Sensitivity is fundamentally limited by how efficiently liquid droplets are converted into gas-phase ions and sampled by the mass spectrometer. Standard HPLC flow rates (e.g., 0.4 mL/min) generate a broad, divergent electrospray plume. The MS orifice can only sample a fraction of this plume, and the large droplets require high thermal energy for desolvation, leaving residual matrix effects[4].
The Solution: Implement microflow LC-MS/MS (e.g., 3 µL/min). Reducing the flow rate shrinks the ESI plume, allowing the MS inlet to sample nearly 100% of the generated ions. The smaller initial droplet size accelerates desolvation, drastically increasing the gas-phase ion yield of the protonated precursor
Q3: What chromatographic conditions are best for retaining (R)-laudanosine while enhancing ESI-MS sensitivity?
The Causality: Poor chromatographic retention causes the analyte to elute in the solvent front, where matrix suppression is highest. Furthermore, using non-volatile salts or incorrect pH can quench the MS signal[3].
The Solution: Utilize Ultra-Performance Liquid Chromatography (UPLC) with sub-2 µm particles to sharpen peaks and increase the maximum concentration (
Diagnostic & Mechanistic Workflows
Workflow for diagnosing and resolving LC-MS sensitivity issues for (R)-laudanosine.
Mechanistic pathway of sensitivity enhancement via microflow LC-MS/MS.
Data Presentation: Quantitative Comparisons
Table 1: Comparison of Sample Preparation Strategies for (R)-Laudanosine in Plasma
| Extraction Method | Mechanistic Action | Typical Recovery | Matrix Effect (Suppression) | Expected LOD |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Denatures proteins; leaves surface-active phospholipids in extract. | 85 - 95% | -40% to -60% | ~2.5 ng/mL[1] |
| Liquid-Liquid Extraction (LLE) | Partitions unionized drug into organic phase; leaves salts behind. | 75 - 85% | -10% to -20% | ~0.5 ng/mL |
| Mixed-Mode SPE (MCX) | Retains basic amine via ion-exchange; washes out phospholipids. | > 90% | < -5% (Minimal) | <0.1 ng/mL |
Table 2: Impact of LC Flow Rate on (R)-Laudanosine Sensitivity[3][4][5]
| LC Format | Column I.D. | Flow Rate | ESI Plume Characteristics | Desolvation Efficiency | Relative Sensitivity Gain |
|---|---|---|---|---|---|
| Standard HPLC | 2.1 mm | 400 µL/min | Broad / Divergent | Low | 1x (Baseline) |
| UPLC | 2.1 mm | 300 µL/min | Broad / Divergent | Moderate | 2x - 5x |
| Microflow LC | 0.15 mm | 3 µL/min | Narrow / Highly Focused | High | 10x - 50x |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that if a failure occurs, the exact point of failure is immediately identifiable.
Protocol 1: Phospholipid-Free Extraction via MCX-SPE
Rationale: Removes matrix suppression to ensure the MS signal reflects true analyte concentration.
-
Sample Preparation & Internal Standard Addition: Aliquot 200 µL of plasma. Spike with 10 µL of stable-isotope labeled internal standard (e.g., Laudanosine-d3) to correct for downstream recovery losses.
-
Acidification: Add 200 µL of 2% phosphoric acid to the plasma. Causality: Drops the pH well below the pKa of (R)-laudanosine, ensuring the tertiary amine is 100% ionized for the upcoming cation-exchange step.
-
Cartridge Conditioning: Condition a 30 mg MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL of 2% formic acid in water.
-
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 drop/second.
-
Interference Wash (Self-Validation Step):
-
Wash 1: 1 mL of 2% formic acid (removes polar/neutral interferences).
-
Wash 2: 1 mL of 100% MeOH (removes hydrophobic phospholipids). Note: Collect this wash during method development and inject it to validate that (R)-laudanosine is not prematurely eluting.
-
-
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (
) in MeOH. Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent. -
Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of initial mobile phase.
Protocol 2: Microflow UPLC-MS/MS Optimization
Rationale: Maximizes ionization efficiency and chromatographic peak capacity.
-
Chromatographic Setup: Install a sub-2 µm C18 microflow column (e.g., 0.15 mm x 50 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Phase A: Ultrapure water + 2 mM ammonium formate, adjusted to pH 3.0 with formic acid[1].
-
Phase B: Acetonitrile + 0.1% formic acid.
-
-
Gradient Elution: Run a gradient from 5% B to 90% B over 4 minutes at a flow rate of 3 µL/min. Causality: The low flow rate shrinks the ESI plume, increasing MS sampling efficiency[4].
-
Post-Column Infusion (Self-Validation Step): Before running real samples, continuously infuse a neat solution of (R)-laudanosine (10 ng/mL) into the MS source via a T-junction post-column. Inject a blank plasma extract (processed via Protocol 1). Monitor the baseline of the m/z 358 trace. A stable baseline at the retention time of (R)-laudanosine mathematically validates the absence of matrix suppression[3].
-
MRM Detection: Operate the triple quadrupole in positive ESI mode, monitoring the precursor-to-product ion transition for protonated laudanosine (
at m/z 358).
References
-
Hervé Sayer et al., "Identification and quantitation of six non-depolarizing neuromuscular blocking agents by LC-MS in biological fluids", Journal of Analytical Toxicology, 2004. URL:[Link]
-
"Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products", MDPI, 2023. URL:[Link]
-
"ENHANCING MASS SPECTROMETRY SENSITIVITY BY REDUCING CHROMATOGRAPHIC FLOW RATES WITH IONKEY/MS", Waters White Paper via Element Lab Solutions. URL:[Link]
-
Mona I Churchwell et al., "Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS", PubMed, 2005. URL:[Link]
-
"Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis", Biotech Spain, 2025. URL:[Link]
Sources
- 1. Identification and quantitation of six non-depolarizing neuromuscular blocking agents by LC-MS in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. lcms.cz [lcms.cz]
- 5. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of (R)-laudanosine in aqueous solution
Welcome to the technical support center for (R)-laudanosine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of (R)-laudanosine in aqueous solutions. Our goal is to ensure the integrity of your experiments by helping you mitigate the degradation of this critical compound.
Foundational Understanding: The Chemistry of (R)-Laudanosine Instability
(R)-laudanosine is a benzylisoquinoline alkaloid. While it is known as a metabolite of atracurium and cisatracurium, its own stability in aqueous solution is a critical factor for researchers using it as a standard or active pharmaceutical ingredient.[1][2] The primary drivers of its degradation are pH, temperature, and light.
The degradation of atracurium, the parent compound of laudanosine, is heavily influenced by Hofmann elimination, a process that is accelerated by alkaline pH and elevated temperatures.[1] This chemical principle provides a strong basis for understanding the stability of (R)-laudanosine itself, suggesting that acidic and cool conditions are favorable for its preservation. Furthermore, as a benzylisoquinoline alkaloid, (R)-laudanosine is susceptible to both oxidative and photo-oxidative degradation. One study has specifically identified a "photo-oxidative cleavage reaction" for laudanosine, underscoring its light sensitivity.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (R)-laudanosine degradation in my aqueous buffer?
A1: The most significant factor is pH. Based on the well-documented chemistry of related compounds, (R)-laudanosine is most stable in acidic conditions (pH 3-5).[4][5] Alkaline solutions (pH > 7) will accelerate its degradation. Elevated temperature and exposure to light are also critical factors that will hasten degradation.[1][3]
Q2: I've dissolved (R)-laudanosine in DMSO, but it precipitates when I add it to my aqueous buffer. Why is this happening?
A2: This is a common issue related to solubility. (R)-laudanosine has very low intrinsic solubility in water (estimated at approximately 74.73 mg/L).[6] While it is readily soluble in organic solvents like DMSO, adding a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution if its final concentration exceeds its aqueous solubility limit. To avoid this, use a larger volume of aqueous buffer or include co-solvents in your final solution.
Q3: Can I store my prepared (R)-laudanosine solution at room temperature on the bench?
A3: This is strongly discouraged. Storing aqueous solutions of (R)-laudanosine at room temperature will lead to significant degradation over a short period. For stock solutions, storage at -20°C or -80°C is recommended.[7] For daily use, working solutions should be kept refrigerated (2-8°C) and protected from light.
Q4: My (R)-laudanosine solution has turned a yellowish color. What does this indicate?
A4: A color change to yellow or brown is often an indication of oxidative degradation, a known degradation pathway for benzylisoquinoline alkaloids. This can be accelerated by exposure to air (oxygen) and light. Preparing solutions with de-gassed buffers and protecting them from light can help minimize this.
Q5: What is the best way to prepare a stock solution of (R)-laudanosine?
A5: Due to its low aqueous solubility, it is best to first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[8] This stock can then be diluted into your aqueous buffer of choice to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid loss of potency in aqueous solution | 1. High pH of the buffer: The solution pH is neutral or alkaline, accelerating degradation. 2. Elevated temperature: The solution is being stored at room temperature or higher. | 1. Adjust pH: Prepare solutions in a buffer with a pH in the range of 3-5. Citrate or acetate buffers are good starting points. 2. Control Temperature: Store stock solutions at -20°C or -80°C. Keep working solutions on ice or at 2-8°C during experiments. |
| Precipitation of the compound | 1. Exceeded aqueous solubility: The final concentration in the aqueous buffer is too high. 2. pH shift: The pH of the final solution may have shifted, reducing solubility. | 1. Reduce Final Concentration: Dilute the organic stock solution further into the aqueous buffer. 2. Use Co-solvents: For higher concentrations, consider a formulation with biocompatible co-solvents like PEG300 and a surfactant like Tween-80.[8] 3. Verify Final pH: Ensure the final pH of your solution is within the optimal range for both stability and solubility. |
| Solution discoloration (yellowing) | 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to ambient or UV light.[3] | 1. Use De-gassed Buffers: Prepare buffers with water that has been de-gassed by sonication or sparging with nitrogen or argon. 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. Minimize light exposure during handling. |
| Inconsistent results between experiments | 1. Degradation during experiment: The compound may be degrading over the course of a long experiment. 2. Inconsistent solution preparation: Variations in pH, solvent concentration, or storage time. | 1. Prepare Fresh Solutions: For sensitive assays, prepare fresh working solutions from a frozen stock immediately before use. 2. Standardize Protocol: Maintain a consistent, documented protocol for solution preparation, including pH verification and storage conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stable (R)-Laudanosine Aqueous Solution
This protocol details the preparation of a working aqueous solution from a solid starting material, designed to maximize stability.
Materials:
-
(R)-laudanosine (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Sterile, amber, single-use vials
Procedure:
-
Prepare Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 4.0 using citric acid or sodium citrate. De-gas the buffer by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Prepare DMSO Stock Solution: Accurately weigh the desired amount of (R)-laudanosine and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into single-use amber vials. This prevents contamination and repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage.[7]
-
Prepare Working Solution: For your experiment, retrieve a single aliquot of the DMSO stock. Dilute it into the pre-chilled (4°C) pH 4.0 citrate buffer to your final desired concentration. Ensure the final DMSO concentration is low and compatible with your assay (typically <1%).
-
Handling: Keep the working solution on ice and protected from light throughout your experiment.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol provides a framework for intentionally degrading (R)-laudanosine to understand its degradation profile and to validate the stability-indicating capability of your analytical method.
Materials:
-
(R)-laudanosine aqueous solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Calibrated photostability chamber
-
HPLC system with UV or fluorescence detector
Procedure:
-
Sample Preparation: Prepare identical samples of your (R)-laudanosine working solution.
-
Acid Hydrolysis: To one sample, add 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: To another sample, add 0.1 M NaOH. Incubate at room temperature for 30 minutes.
-
Oxidative Degradation: To a third sample, add 3% H₂O₂. Incubate at room temperature for 2 hours.
-
Photodegradation: Expose a fourth sample to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a control sample wrapped in foil to protect it from light.
-
Thermal Degradation: Place a fifth sample in an oven at 60°C, protected from light.
-
Analysis: At the end of the incubation periods, neutralize the acid and base-treated samples. Analyze all samples, including a non-degraded control, using a validated HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the main (R)-laudanosine peak will indicate degradation products and help establish the stability-indicating nature of your analytical method.
Visualizations
Caption: Key factors influencing the degradation of (R)-laudanosine in aqueous solutions.
Caption: Recommended workflow for preparing stable (R)-laudanosine solutions.
References
-
Request PDF | Photo-Oxidative Cleavage: An Alternative Method for Degrading Bisbenzylisoquinoline Alkaloids | A photo-oxidative cleavage reaction observed for the benzylisoquinoline alkaloid (±)-laudanosine (1) has been applied to the degradation of... | Find, read and cite all the research you need on ResearchGate. [Link]
-
Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HP - Semantic Scholar. [Link]
-
Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry - David Publishing. [Link]
-
Laudanosine, an atracurium and cisatracurium metabolite - ResearchGate. [Link]
-
Pharmacokinetics of Atracurium and Laudanosine in Intensive Care Patients with Acute Respiratory Distress Syndrome Undergoing Mechanical Ventilation | Request PDF - ResearchGate. [Link]
-
Laudanosine – Knowledge and References - Taylor & Francis. [Link]
-
Atracurium decay and the formation of laudanosine in humans - PubMed. [Link]
-
Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. [Link]
-
High-performance liquid chromatographic assay for laudanosine in biological fluids and tissue for neurotoxic studies in rats - PubMed. [Link]
-
High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics - PubMed. [Link]
-
High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma | Scilit. [Link]
-
laudanosine, 1699-51-0 - The Good Scents Company. [Link]
-
Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World - Oxford Academic. [Link]
-
Deracemisation of Benzylisoquinoline Alkaloids Employing Monoamine Oxidase Variants - RSC Publishing. [Link]
-
CAS No : 85-63-2 | Product Name : Cisatracurium Besylate - Impurity C | Chemical Name : (R)-Laudanosine | Pharmaffiliates. [Link]
-
UNIVERSITY OF CALGARY Expanding the Role of Oxidoreductases in Benzylisoquinoline Alkaloid Metabolism in Opium Poppy by Scot - PRISM. [Link]
-
Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core. [Link]
-
Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry - ResearchGate. [Link]
-
Laudanosine, an atracurium and cisatracurium metabolite - PubMed. [Link]
-
In vitro degradation of atracurium in human plasma - PubMed - NIH. [Link]
-
Studies on photodegradation process of psychotropic drugs: a review - ResearchGate. [Link]
-
Biodegradation of pharmaceuticals in photobioreactors – a systematic literature review. [Link]
-
Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles. [Link]
-
Photo-degradation of methyl orange by polysaccharides/LaFe0.8Cu0.2O3 composite films. [Link]
-
Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits - PubMed. [Link]
-
Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion. - LVHN Scholarly Works. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. davidpublisher.com [davidpublisher.com]
- 6. laudanosine, 1699-51-0 [thegoodscentscompany.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Column Temperature for Laudanosine Chiral Resolution
Welcome to the technical support center dedicated to the chiral resolution of laudanosine. As researchers and drug development professionals, achieving robust and reproducible enantioseparation is paramount. This guide provides in-depth, experience-driven answers to common challenges encountered when optimizing column temperature, a critical parameter in chiral chromatography. We will move beyond simple procedural lists to explore the thermodynamic principles governing your separation, empowering you to troubleshoot effectively and develop highly selective methods.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the influence of temperature on chiral separations.
Q1: What is the fundamental role of column temperature in the chiral resolution of laudanosine?
A: Column temperature is a primary tool for controlling the thermodynamics of the chiral recognition process between laudanosine enantiomers and the chiral stationary phase (CSP). Temperature directly influences the equilibrium of the transient diastereomeric complexes formed during separation, which dictates retention and, most importantly, enantioselectivity (α).
The Scientific Rationale: The separation of enantiomers is governed by the difference in the standard Gibbs free energy of association (ΔΔG°) between each enantiomer and the CSP. This relationship is defined by:
ΔΔG° = -RT ln(α)
where R is the ideal gas constant and T is the absolute temperature. This Gibbs free energy term is composed of enthalpic (ΔΔH°) and entropic (ΔΔS°) components:
ΔΔG° = ΔΔH° - TΔΔS°
Temperature, therefore, directly moderates the entropic contribution to the separation. By controlling the temperature, you are fundamentally altering the thermodynamic balance of the chiral recognition mechanism.[1][2]
Q2: Why does lowering the temperature often improve chiral separation?
A: Most chiral separations, particularly on polysaccharide-based CSPs commonly used for compounds like laudanosine, are enthalpy-driven .[2] In an enthalpy-driven process, a lower temperature enhances the stability of the diastereomeric complexes formed between the analyte and the stationary phase.
The Scientific Rationale: For an enthalpy-driven separation, the change in enthalpy (ΔΔH°) is negative (exothermic). According to the van't Hoff equation (ln α = -ΔΔH°/RT + ΔΔS°/R), when ΔΔH° is negative, decreasing the temperature (increasing 1/T) makes the ln(α) term more positive, leading to a higher selectivity value (α).[3][4] This occurs because the lower thermal energy reduces molecular motion, allowing for more stable and selective interactions (like hydrogen bonds or dipole-dipole interactions) to dominate the recognition process.[5]
Q3: Can increasing the temperature ever improve the separation or peak shape?
A: Yes, absolutely. While seemingly counterintuitive to the principle of enthalpy-driven separations, increasing the temperature can be beneficial in several scenarios:
-
Improved Kinetics and Efficiency: Higher temperatures decrease the viscosity of the mobile phase.[6][7] This leads to faster mass transfer of the analyte between the mobile and stationary phases, resulting in sharper, more symmetrical peaks (higher efficiency) and reduced analysis time. This can be particularly useful if peaks are broad at lower temperatures.[8]
-
Entropy-Driven Separations: In some less common cases, the separation may be entropy-driven (ΔΔS° > 0). Here, increasing the temperature will increase the TΔΔS° term, leading to a more favorable (more negative) ΔΔG° and thus better separation.[1]
-
Avoiding High Backpressure: Lowering temperature increases mobile phase viscosity, which can lead to excessively high system backpressure, especially in UHPLC systems.[8] Operating at a slightly elevated temperature can keep the pressure within the instrument's limits.
Q4: What is a van't Hoff plot, and how is it used to systematically optimize temperature?
A: A van't Hoff plot is a powerful diagnostic tool used in chromatography to study the thermodynamic properties of a separation. It is generated by plotting the natural logarithm of the selectivity factor (ln α) against the reciprocal of the absolute temperature (1/T).[4]
The Scientific Rationale: The plot is based on the linear form of the van't Hoff equation:
ln(α) = (-ΔΔH°/R)(1/T) + (ΔΔS°/R)
This equation follows the y = mx + b format, where:
-
y = ln(α)
-
x = 1/T
-
The slope m = -ΔΔH°/R
-
The y-intercept b = ΔΔS°/R
By performing experiments at a few different temperatures (e.g., 15°C, 25°C, 35°C, 45°C) and plotting the results, you can determine the sign of ΔΔH°. A negative slope indicates a negative ΔΔH° (enthalpy-driven), confirming that lower temperatures are favorable for selectivity. A positive slope indicates an entropy-driven separation.[1][2][3] This systematic approach is far more reliable than random temperature adjustments.
Q5: What is an "isoenantioselective temperature" (T_iso), and what are its practical implications?
A: The isoenantioselective temperature is the specific temperature at which the enantioselectivity (α) equals 1, meaning the enantiomers co-elute and no separation occurs.[3] At this temperature, the enthalpic and entropic contributions to the Gibbs free energy of interaction cancel each other out (ΔΔH° = T_iso * ΔΔS°).
Practical Implications: If your working temperature is close to the T_iso for your specific method, you may experience poor or inconsistent resolution. Furthermore, it is possible for the elution order of the enantiomers to reverse as the temperature crosses the T_iso.[3][9] If you observe an elution order swap while screening different temperatures, it is a clear sign that you have passed through the isoenantioselective temperature.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method development for laudanosine.
Q1: Problem: Complete co-elution or poor resolution (α < 1.2) of laudanosine enantiomers.
A: This is the most common challenge. A systematic approach focusing on thermodynamics is required.
Troubleshooting Steps:
-
Decrease the Temperature: Based on the high probability of an enthalpy-driven separation, your first step should be to lower the column temperature significantly. Try reducing the temperature in 10°C increments, for example, from 25°C down to 15°C or even 5°C, ensuring proper system equilibration at each step.
-
Perform a van't Hoff Study: If simple cooling is insufficient, a formal temperature study is necessary to understand the thermodynamics. This will definitively tell you whether to pursue lower or higher temperatures. See the protocol below.
-
Re-evaluate Mobile Phase/Stationary Phase: Temperature cannot fix a fundamentally poor choice of CSP or mobile phase. Chiral separation is a three-way interaction.[9] If temperature optimization fails, you must revisit your column and mobile phase screening. Polysaccharide-based phases are often a good starting point for laudanosine.[5][10]
Q2: Problem: My peaks are broad and tailing, especially at lower temperatures.
A: This issue typically points to poor kinetics or thermal mismatch problems.
Troubleshooting Steps:
-
Increase Temperature Slightly: While this may slightly decrease selectivity, a modest increase in temperature (e.g., from 10°C to 20°C) can significantly improve peak shape by lowering mobile phase viscosity and speeding up mass transfer.[6] The goal is to find the optimal balance between selectivity and efficiency.
-
Ensure Thermal Equilibration: Use a mobile phase pre-heater if your HPLC system has one. If the mobile phase entering the column is at a different temperature than the column oven, it can cause peak distortion.[7][8][11] Allow the entire system, including the solvent lines within the column compartment, to fully equilibrate for at least 30-60 minutes after changing the temperature.
-
Optimize Flow Rate: At lower temperatures, the optimal flow rate for the best efficiency (lowest plate height) is often lower. Try reducing the flow rate to see if peak shape improves.
Q3: Problem: I observed a reversal in the elution order of my enantiomers when I changed the temperature.
A: This is a classic sign that you have crossed the isoenantioselective temperature (T_iso).[3][9]
The Scientific Rationale: At temperatures above the T_iso, the separation is governed by one thermodynamic factor (e.g., entropy), while below it, the other factor (e.g., enthalpy) dominates. This switch in the dominant mechanism causes the reversal of which enantiomer interacts more strongly with the CSP. While scientifically interesting, for a robust method, you should choose a working temperature far from the T_iso to ensure reproducibility.
Q4: Problem: My retention times are drifting during a sequence, even with the temperature controller on.
A: This points to insufficient system equilibration or fluctuations in the lab environment affecting components outside the column oven.
Troubleshooting Steps:
-
Increase Equilibration Time: Modern column thermostats are precise, but the column and mobile phase inside it take time to reach thermal equilibrium. For chiral methods sensitive to temperature, extend the initial equilibration time before starting your sequence.
-
Check for Drafts: Ensure the HPLC is not located near air conditioning vents or in direct sunlight. Significant ambient temperature swings can affect the mobile phase reservoir and components before the column compartment, leading to subtle changes.
-
Use a Mobile Phase Pre-heater: This is the most effective way to guarantee the solvent entering the column is at the set temperature, minimizing variability from external sources.[8][11]
Experimental Protocols & Data Presentation
Protocol 1: Step-by-Step Guide to Performing a Temperature Optimization Study (van't Hoff Analysis)
This protocol outlines the workflow for systematically determining the optimal temperature for laudanosine chiral resolution.
-
Initial Setup:
-
Install the selected chiral column (e.g., a polysaccharide-based CSP).
-
Prepare the mobile phase and prime the HPLC system thoroughly.
-
Use an initial isocratic mobile phase and flow rate that provides some, even if minimal, indication of separation.
-
-
System Equilibration:
-
Set the column thermostat to the first temperature point (e.g., 45°C, starting high is often faster for equilibration).
-
Equilibrate the system by pumping the mobile phase for at least 45-60 minutes. Monitor the backpressure until it is stable.
-
-
Data Acquisition:
-
Inject your laudanosine standard solution in triplicate at the first temperature point.
-
Decrease the temperature to the next set point (e.g., 35°C).
-
Crucially, allow the system to re-equilibrate for at least 30-45 minutes.
-
Repeat the triplicate injections.
-
Continue this process for at least 3-4 temperature points (e.g., 45°C, 35°C, 25°C, 15°C).
-
-
Data Processing & Analysis:
-
For each temperature, calculate the average retention times for the first eluting enantiomer (t1) and the second eluting enantiomer (t2).
-
Calculate the retention factors: k1 = (t1 - t0) / t0 and k2 = (t2 - t0) / t0, where t0 is the column dead time.
-
Calculate the selectivity factor: α = k2 / k1.
-
Calculate the necessary values for the van't Hoff plot: 1/T (where T is in Kelvin) and ln(α).
-
-
Plotting and Interpretation:
-
Create a scatter plot of ln(α) (y-axis) versus 1/T (x-axis).
-
Apply a linear regression to the data points.
-
Analyze the slope:
-
Negative Slope: Enthalpy-driven. Lower temperatures will improve selectivity. This is the most common outcome.
-
Positive Slope: Entropy-driven. Higher temperatures will improve selectivity.
-
Near-Zero Slope: Separation is largely independent of temperature in the tested range.
-
-
Data Tables
Table 1: Example Data from a Hypothetical Laudanosine van't Hoff Study
| Temp (°C) | Temp (K) | 1/T (K⁻¹) | k1 | k2 | α (k2/k1) | ln(α) |
| 45 | 318.15 | 0.003143 | 2.85 | 3.12 | 1.095 | 0.0908 |
| 35 | 308.15 | 0.003245 | 3.51 | 3.97 | 1.131 | 0.1231 |
| 25 | 298.15 | 0.003354 | 4.32 | 5.06 | 1.171 | 0.1579 |
| 15 | 288.15 | 0.003470 | 5.45 | 6.65 | 1.220 | 0.1989 |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution (α < 1.2) | Sub-optimal temperature; Unsuitable CSP/mobile phase. | Systematically decrease temperature; Perform van't Hoff study; Re-screen columns/solvents. |
| Broad/Tailing Peaks | Poor mass transfer kinetics; Thermal mismatch. | Increase temperature slightly; Reduce flow rate; Use a mobile phase pre-heater; Ensure full equilibration. |
| Elution Order Reversal | Analysis temperature crossed the isoenantioselective temperature (T_iso). | Select a working temperature significantly above or below the T_iso for method robustness. |
| Drifting Retention Times | Incomplete system equilibration; Ambient temperature fluctuations. | Increase equilibration time between runs and after temperature changes; Shield instrument from drafts. |
Visualizations
Diagrams
Caption: Interplay of temperature, thermodynamics, and kinetics.
References
-
An Adventurous Journey Around the Thermodynamics of Liquid Chromatography. (2022). LCGC North America. [Link]
-
Farenc, C., Audran, M., Lefrant, J. Y., Mazerm, I., & Bressolle, F. (1999). High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics. Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 117-126. [Link]
-
Ma'mun, A., et al. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HP. Semantic Scholar. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Ma'mun, A., et al. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. ResearchGate. [Link]
-
Bhushan, R., & Kumar, V. (2012). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]
-
Shamsi, S. A., et al. (2015). Chiral Separation of Norlaudanosoline, Laudanosoline, Laudanosine, Chlorthalidone, and Three Benzoin Derivatives Using Amino Acid Based Molecular Micelles. ResearchGate. [Link]
-
How Does Column Temperature Affect HPLC Resolution? (2025). Chrom Tech, Inc.[Link]
-
Ma'mun, A., et al. (2020). Comparative Study For Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Scribd. [Link]
-
Wang, Y., et al. (2018). Enantioselective separation of twelve pairs of enantiomers on polysaccharide-based chiral stationary phases and thermodynamic analysis of separation mechanism. Journal of Separation Science, 41(19), 3754-3763. [Link]
-
Ma'mun, A., et al. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. David Publishing. [Link]
-
Chiral Drug Separation. (n.d.). Marcel Dekker, Inc.[Link]
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.). Waters. [Link]
-
Cirilli, R., et al. (2019). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 169, 138-145. [Link]
-
Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-168. [Link]
-
Arjona, E., et al. (2023). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 28(1), 1. [Link]
-
Ganesan, A. (2004). Chiral Drug Separation. ResearchGate. [Link]
-
The effect of column temperature on the resolution, separation factor... (n.d.). ResearchGate. [Link]
-
Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative dete. (2023). iris univpm. [Link]
-
Variable temperature van't Hoff study of the equilibrium... (2013). The Royal Society of Chemistry. [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. [Link]
-
User's Guide - HPLC. (n.d.). Kromasil. [Link]
-
Van 't Hoff equation. (n.d.). Wikipedia. [Link]
-
Taraji, M., et al. (2019). Sources of Nonlinear van't Hoff Temperature Dependence in High-Performance Liquid Chromatography. ACS Omega, 4(23), 20213-20220. [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
-
Using High Temperature HPLC for Improved Analysis. (2020). Pharmaceutical Technology. [Link]
-
Gritti, F., & Guiochon, G. (2005). Adsorption Mechanisms and Effect of Temperature in Reversed-Phase Liquid Chromatography. Meaning of the Classical Van't Hoff Plot. Analytical Chemistry, 77(14), 4257-4272. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantioselective separation of twelve pairs of enantiomers on polysaccharide-based chiral stationary phases and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. avantorsciences.com [avantorsciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Minimizing matrix effects in (R)-laudanosine plasma assays
Knowledge Base > LC-MS/MS Troubleshooting > (R)-Laudanosine Assays
Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with irreproducible data when quantifying (R)-laudanosine in human plasma.
(R)-laudanosine is a highly lipophilic, basic metabolite of the neuromuscular blocking agents atracurium and cisatracurium. Because it readily crosses the blood-brain barrier and exhibits pro-convulsant activity, highly accurate LC-MS/MS quantification is critical for clinical safety evaluations ()[]. However, its chemical properties make it highly susceptible to matrix effects (ME) —specifically ion suppression caused by endogenous plasma phospholipids.
This guide provides the mechanistic reasoning, diagnostic workflows, and self-validating protocols required to eliminate these interferences.
Metabolic pathway of atracurium to (R)-laudanosine and its neurotoxic mechanism.
Part 1: Mechanistic FAQs - Understanding the Interference
Q: Why does my (R)-laudanosine signal randomly drop or disappear in plasma samples, even though my neat standards look perfect? A: You are experiencing severe ion suppression, a classic matrix effect. Plasma contains high concentrations of endogenous glycerophosphocholines and lysophosphatidylcholines (phospholipids or PLs). During Electrospray Ionization (ESI), these highly surface-active PLs co-elute with your analyte and aggressively compete for access to the droplet's surface charge ()[2]. Because they monopolize the available protons, (R)-laudanosine remains un-ionized and invisible to the mass spectrometer.
Q: Is standard Protein Precipitation (PPT) sufficient for extracting laudanosine? A: No. While PPT (e.g., using 3 volumes of cold acetonitrile) successfully crashes out proteins, it leaves nearly 100% of the endogenous phospholipids in the supernatant. Because laudanosine is lipophilic, it often elutes in the same high-organic gradient window as these late-eluting PLs, guaranteeing interference. You must actively deplete PLs to ensure assay reliability ()[3].
Q: Can I use Mixed-Mode Strong Cation Exchange (MCX) to remove these phospholipids? A: MCX is significantly better than PPT because the 100% organic wash step removes neutral lipids. However, because PLs contain a quaternary amine (choline headgroup), they can still exhibit some retention on cation-exchange media. For absolute elimination of PL-induced matrix effects, we strongly recommend dedicated Phospholipid Depletion Plates (e.g., HybridSPE), which utilize Lewis acid-base interactions specifically targeting the phosphate moiety of the PLs[3].
Part 2: Diagnostic Workflows - Proving the Matrix Effect
Do not guess whether matrix effects are present; prove it. The gold standard for qualitative ME assessment is the Post-Column Infusion method ()[4]. This creates a self-validating system where the instrument continuously monitors its own ionization efficiency.
Post-column infusion setup for qualitative assessment of LC-MS/MS matrix effects.
Self-Validating Diagnostic Protocol:
-
Setup: Connect a syringe pump to a mixing tee installed between the LC column and the MS source.
-
Infusion: Continuously infuse a neat standard solution of (R)-laudanosine (e.g., 100 ng/mL) at 10 µL/min. This creates a high, flat baseline signal for the laudanosine MRM transition.
-
Injection: Inject a blank plasma extract (prepared via your current method) onto the LC column and run your standard gradient.
-
Interpretation: If the baseline drops (a "valley") at the exact retention time where your laudanosine peak normally elutes, you have confirmed ion suppression.
-
Causality Check: Simultaneously monitor the MRM transition m/z 184 -> 184 (the phosphocholine headgroup). If the m/z 184 peak perfectly aligns with your baseline valley, phospholipids are definitively the root cause[4].
Part 3: Mitigation Strategies & Comparative Data
To achieve a Matrix Factor (MF) as close to 1.0 as possible (where 1.0 = no matrix effect), sample preparation must be optimized. The table below summarizes the expected performance of various extraction techniques for (R)-laudanosine.
Table 1: Quantitative Comparison of Sample Preparation Techniques for (R)-Laudanosine
| Extraction Technique | Phospholipid Removal | Typical Recovery (%) | Matrix Factor (MF) | Method Robustness |
| Protein Precipitation (PPT) | < 5% | 85 - 95% | 0.40 - 0.60 (Severe) | Low (Column fouling) |
| Liquid-Liquid Extraction (LLE) | Moderate | 70 - 85% | 0.80 - 0.90 (Mild) | Medium |
| Mixed-Mode SPE (MCX) | > 90% | 85 - 95% | 0.90 - 0.95 (Minimal) | High |
| Phospholipid Depletion Plates | > 99% | 90 - 98% | 0.98 - 1.02 (Negligible) | Very High |
Note: Regardless of the technique chosen, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Laudanosine-d4, is mandatory. Because the SIL-IS co-elutes exactly with the analyte, it experiences identical suppression, keeping the Analyte/IS ratio constant and self-correcting the quantitative output ()[5].
Part 4: Validated Step-by-Step Methodology
If you do not have access to dedicated Phospholipid Depletion plates, Mixed-Mode Strong Cation Exchange (MCX) SPE is the next most rigorous approach. This protocol leverages the basic tertiary amine of (R)-laudanosine to lock it onto the sorbent, allowing aggressive organic washing to strip away the matrix.
Protocol: MCX SPE for (R)-Laudanosine from Human Plasma
-
Step 1: Sample Pre-treatment (Crucial for Causality) Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (Laudanosine-d4, 100 ng/mL). Dilute with 100 µL of 2% Phosphoric acid (H₃PO₄) in water. Mechanism: The low pH completely protonates the tertiary amine of laudanosine, ensuring a strong positive charge for ionic binding, while simultaneously disrupting protein binding.
-
Step 2: Sorbent Conditioning Pass 1 mL of Methanol (MeOH) through the MCX cartridge (30 mg/1 mL), followed immediately by 1 mL of 2% H₃PO₄ in water.
-
Step 3: Sample Loading Load the acidified plasma sample onto the cartridge at a slow flow rate (1 mL/min) to allow time for ionic interaction.
-
Step 4: Aqueous Wash Wash with 1 mL of 2% H₃PO₄. Mechanism: Removes hydrophilic interferences, salts, and residual proteins.
-
Step 5: Organic Wash (The Matrix-Clearing Step) Wash with 1 mL of 100% MeOH. Self-Validation Check: Laudanosine remains locked to the sorbent via strong cation exchange, while neutral lipids and the majority of loosely bound phospholipids are stripped away. If recovery drops here, your pre-treatment pH was not low enough.
-
Step 6: Target Elution Elute (R)-laudanosine with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Mechanism: The high pH neutralizes the amine on laudanosine, breaking the ionic bond and allowing the organic solvent to elute the purified analyte.
-
Step 7: Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid) prior to injection.
References
-
Taylor & Francis. "Phospholipid-Based Matrix Effects in LC–MS Bioanalysis". tandfonline.com. [Link]
-
NIH / PMC. "Assessment of matrix effect in quantitative LC-MS bioanalysis". nih.gov. [Link]
-
Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples". bioanalysis-zone.com. [Link]
-
ACS Publications. "Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction". acs.org. [Link]
Sources
Technical Support Center: Stability of (R)-laudanosine Under Different Storage Conditions
This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving (R)-laudanosine. Understanding the stability of (R)-laudanosine is critical for accurate experimental design, data interpretation, and the development of robust analytical methods. This document offers a structured question-and-answer format to directly address common challenges and provide practical, field-proven insights into the handling and storage of this compound.
Introduction to (R)-laudanosine Stability
(R)-laudanosine is a benzyltetrahydroisoquinoline alkaloid and a primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] Its formation from these parent compounds is a well-characterized process influenced by physiological pH and temperature.[2] However, the intrinsic stability of (R)-laudanosine itself under various experimental and storage conditions is a crucial consideration for any researcher working with this molecule. Degradation of (R)-laudanosine can lead to the formation of impurities, potentially impacting analytical results and the interpretation of its pharmacological effects.
This guide will walk you through the key factors affecting (R)-laudanosine stability, provide recommendations for optimal storage, and offer troubleshooting advice for common stability-related issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solution Preparation and Immediate Use
Question: I've just prepared a stock solution of (R)-laudanosine in DMSO. How long can I expect it to be stable at room temperature on the benchtop?
Answer: It is highly recommended to prepare fresh solutions of (R)-laudanosine for immediate use, especially for in vivo experiments. While a stock solution in a high-quality anhydrous solvent like DMSO may be stable for a short period, prolonged exposure to ambient temperature, light, and potential contaminants can initiate degradation. For aqueous solutions, the stability is even more critical and pH-dependent.
Troubleshooting:
-
Unexpected Experimental Results: If you observe inconsistent or unexpected results between experiments using the same stock solution prepared at different times, degradation of (R)-laudanosine may be a contributing factor.
-
Precipitation or Cloudiness: If you notice any precipitation or cloudiness in your stock solution, it should be discarded. This could indicate insolubility or degradation. To improve solubility, especially for in vivo preparations, co-solvents such as PEG300 and Tween-80 can be used.[3]
Long-Term Storage of (R)-laudanosine Solutions
Question: What are the best conditions for long-term storage of (R)-laudanosine stock solutions?
Answer: For long-term storage of (R)-laudanosine stock solutions, it is crucial to minimize factors that can accelerate degradation, primarily temperature and light.
Recommended Long-Term Storage Conditions for (R)-laudanosine Solutions:
| Storage Temperature | Recommended Duration | Solvent |
|---|---|---|
| -80°C | Up to 6 months | DMSO |
| -20°C | Up to 1 month | DMSO |
Data synthesized from supplier recommendations.[3]
Causality Behind Recommendations: Lowering the temperature significantly reduces the rate of chemical reactions, including potential degradation pathways such as oxidation. Storing solutions in a freezer, particularly at -80°C, effectively halts most degradation processes, preserving the integrity of the compound for an extended period.
Troubleshooting:
-
Loss of Potency Over Time: If you find that the biological activity or analytical concentration of your (R)-laudanosine solution decreases over time despite refrigerated or frozen storage, consider the following:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to avoid this.
-
Improper Sealing: Ensure that storage vials are tightly sealed to prevent solvent evaporation and the introduction of atmospheric moisture, which can lead to hydrolysis.
-
Impact of pH on (R)-laudanosine Stability in Aqueous Solutions
Question: My experiment requires dissolving (R)-laudanosine in an aqueous buffer. How does pH affect its stability?
Answer: The stability of compounds with structures similar to (R)-laudanosine can be significantly influenced by the pH of the aqueous solution. While specific degradation kinetics for (R)-laudanosine across a wide pH range are not extensively published, we can infer its behavior based on general chemical principles and data from related compounds.
(R)-laudanosine is formed from the degradation of atracurium, a process that is accelerated in alkaline conditions (higher pH).[2] This suggests that the broader chemical environment, including pH, is a critical factor. For many pharmaceutical compounds, extreme pH values (both acidic and basic) can catalyze hydrolytic degradation.[4]
Experimental Workflow for Assessing pH Stability:
Caption: Workflow for evaluating the pH stability of (R)-laudanosine.
Troubleshooting:
-
Rapid Degradation in Alkaline Buffers: If you observe rapid loss of (R)-laudanosine in a high pH buffer, this is consistent with the base-catalyzed degradation pathways seen with its parent compound, atracurium. Consider using a buffer closer to neutral or slightly acidic pH if your experimental conditions permit.
-
Choosing the Right Buffer: The composition of the buffer itself can influence stability. It is advisable to use common, well-characterized buffer systems like phosphate or citrate buffers and to ensure the buffer components do not interact with your compound.
Photostability of (R)-laudanosine
Question: My experimental setup involves exposing (R)-laudanosine solutions to ambient or UV light. Is (R)-laudanosine light-sensitive?
Answer: Many pharmaceutical compounds are susceptible to photodegradation, where exposure to light, particularly in the UV spectrum, can induce chemical reactions leading to loss of potency and the formation of photoproducts.[4][5] While specific photostability studies on (R)-laudanosine are not widely available in the literature, it is a prudent laboratory practice to protect all solutions from light, especially for long-term storage and during experiments.
Best Practices for Ensuring Photostability:
-
Use Amber Vials: Store stock and working solutions in amber glass vials or tubes that block UV and visible light.
-
Wrap in Foil: For containers that are not light-protective, wrap them in aluminum foil.
-
Minimize Exposure During Experiments: When possible, conduct experimental steps in a dimly lit environment or shield the solutions from direct light sources.
Troubleshooting:
-
Discoloration of Solution: A change in the color of your (R)-laudanosine solution upon exposure to light is a strong indicator of photodegradation.
-
Appearance of New Peaks in Chromatography: If you are analyzing your samples by HPLC and notice the appearance of new, unidentified peaks after light exposure, these are likely photodegradation products. A stability-indicating HPLC method is crucial to separate these from the parent compound.[1][6]
Stability of Solid (R)-laudanosine
Question: What are the recommended storage conditions for solid (R)-laudanosine?
Answer: Solid (R)-laudanosine, as an analytical standard, should be stored under conditions that prevent degradation from heat, light, and moisture.
Recommended Storage for Solid (R)-laudanosine:
| Condition | Recommendation |
|---|---|
| Temperature | 2-8°C (Refrigerated) |
| Light | Protected from light (e.g., in an amber vial) |
| Atmosphere | In a tightly sealed container to protect from moisture |
Data sourced from supplier information.
Causality Behind Recommendations: Refrigeration slows down any potential solid-state degradation. Protection from light and moisture is essential to prevent photodegradation and hydrolysis, respectively.
Troubleshooting:
-
Change in Physical Appearance: If the solid (R)-laudanosine changes color (e.g., from white/off-white to yellow or brown) or becomes clumpy, it may indicate degradation.
-
Difficulty in Dissolving: If you find that the solid material is more difficult to dissolve than a fresh batch, it could be a sign of degradation or the presence of insoluble impurities.
Experimental Protocols
Protocol for a Basic Stability Study of (R)-laudanosine in Aqueous Solution
This protocol outlines a fundamental experiment to assess the stability of (R)-laudanosine under specific pH and temperature conditions.
1. Materials:
-
(R)-laudanosine solid
-
High-purity solvent for stock solution (e.g., DMSO)
-
Aqueous buffers of desired pH (e.g., pH 5.0, 7.4, and 9.0)
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
Amber HPLC vials
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[2]
2. Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of (R)-laudanosine and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution.
-
Prepare Working Solutions: Dilute the stock solution with each of the aqueous buffers to a final, known concentration. Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the solution properties.
-
Incubation: Aliquot the working solutions into amber vials and place them in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial for each pH condition.
-
Sample Analysis: Immediately analyze the samples by a validated, stability-indicating HPLC method. The method should be able to separate the parent (R)-laudanosine peak from any potential degradation products.[1][6]
-
Data Analysis: Quantify the peak area of (R)-laudanosine at each time point. Plot the percentage of remaining (R)-laudanosine against time for each pH condition to determine the degradation rate.
Visualization of Key Concepts
Caption: Key factors influencing the stability of (R)-laudanosine.
Conclusion
The stability of (R)-laudanosine is a multifaceted issue that requires careful consideration of storage conditions and experimental parameters. By understanding the potential impact of temperature, pH, and light, researchers can implement appropriate handling and storage protocols to ensure the integrity of their samples and the reliability of their results. When in doubt, preparing fresh solutions and using a validated stability-indicating analytical method are the most effective strategies to mitigate the risks associated with degradation.
References
-
Ma'mun, A., et al. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Journal of Pharmacy and Pharmacology, 8(9), 270-280. [Link]
-
The Good Scents Company. (n.d.). laudanosine, 1699-51-0. Retrieved from [Link]
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European journal of anaesthesiology, 19(7), 466–473. [Link]
- Singh, R., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7.
- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Piechocka, J., et al. (2023). Study of the Effect of Eudragit RSPO on the Photostability of Venlafaxine in a Physical Mixture and in a Melt Form. Molecules, 28(16), 6129. [Link]
-
Ma'mun, A., et al. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Semantic Scholar. [Link]
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug molecules. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495.
- Bajaj, S., et al. (2012). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Klys, M., et al. (2007). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Rapid communications in mass spectrometry : RCM, 21(18), 2944–2950. [Link]
- Reddy, G. S., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research, 14(4), 1-10.
- Baertschi, S. W. (Ed.). (2005).
- Bhalekar, M. R., et al. (2007). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 19(7), 5095-5106.
Sources
Module 1: Bischler-Napieralski Cyclization (Amide to 3,4-Dihydroisoquinoline)
Welcome to the Technical Support Center for the asymmetric synthesis of (R)-laudanosine. As a benzyltetrahydroisoquinoline (THIQ) alkaloid, (R)-laudanosine presents unique synthetic challenges, primarily revolving around the efficiency of the core cyclization, the strict enantiomeric control during reduction, and the chemoselectivity of the final N-methylation.
This guide is structured to troubleshoot the three critical bottlenecks in this pathway, providing mechanistic causality and self-validating protocols to ensure high-yield, enantiopure recovery.
Fig 1. Standard synthetic workflow for (R)-laudanosine via Bischler-Napieralski and Noyori ATH.
Q: My cyclization of the amide precursor stalls at 50% conversion despite using an excess of POCl₃, resulting in a poor yield of the 3,4-dihydroisoquinoline intermediate. Why does this happen?
A: Causality & Mechanism The Bischler-Napieralski reaction relies on the dehydration of an amide to form a highly electrophilic nitrilium ion, which subsequently undergoes an intramolecular electrophilic aromatic substitution (1)[1]. For laudanosine precursors, the 3,4-dimethoxyphenyl ring is electron-rich and should cyclize readily. However, low yields are almost always caused by incomplete dehydration due to degraded reagents. When POCl₃ absorbs atmospheric moisture, it generates phosphoric acid derivatives that fail to activate the amide, leading to stalled reactions and thermal degradation of the starting material[2].
Table 1: Quantitative Comparison of Bischler-Napieralski Reagents
| Reagent System | Typical Yield | Reaction Temp | Mechanistic Advantage / Disadvantage |
| POCl₃ (neat) | 40-60% | 80-100 °C | Prone to stalling if moisture is present; requires high heat. |
| POCl₃ + P₂O₅ | 85-95% | 80 °C | P₂O₅ acts as a desiccant, driving the dehydration equilibrium forward. |
| Tf₂O + 2-Chloropyridine | >90% | 0-20 °C | Extremely mild; prevents thermal degradation but reagents are costly. |
Protocol 1: Self-Validating Anhydrous Cyclization
-
Preparation : In an oven-dried Schlenk flask under argon, dissolve the amide precursor (1.0 eq) in anhydrous toluene (0.1 M).
-
Reagent Addition : Add POCl₃ (3.0 eq) dropwise at 0 °C. Causality: Dropwise addition prevents localized heating and premature chlorination of the electron-rich aromatic ring.
-
Desiccant Integration : Add P₂O₅ (1.0 eq) in one portion. Validation Check: The suspension should remain easily stirrable. If it clumps immediately, your solvent is wet.
-
Thermal Activation : Heat the reaction to 80 °C for 4 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (Rf ~0.6) should completely disappear, replaced by a highly UV-active baseline spot (the nitrilium salt).
-
Quenching : Cool to 0 °C and carefully quench with ice-cold saturated NaHCO₃ until pH 8 is reached, then extract with EtOAc.
Module 2: Asymmetric Reduction (The Chiral Bottleneck)
Q: I am using the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) to reduce the intermediate to (R)-norlaudanosine. My enantiomeric excess (ee) is stuck below 80% and the yield is inconsistent. What is the mechanistic cause?
A: Causality & Mechanism The Noyori ATH of cyclic imines using Ru(II)-TsDPEN complexes is highly sensitive to the protonation state of the substrate and the integrity of the hydrogen donor matrix (3)[3]. The reaction proceeds via a concerted outer-sphere mechanism. Because the 3,4-dihydroisoquinoline intermediate can tautomerize to an enamine, competing non-selective background reductions or reverse dehydrogenation can erode the ee. Furthermore, trace water or residual acid from the Bischler-Napieralski step can protonate the TsDPEN ligand, poisoning the catalyst and halting conversion[3].
Fig 2. Troubleshooting logic for addressing low yield and poor ee% during Noyori ATH.
Protocol 2: Self-Validating Noyori ATH
-
Catalyst Activation : In a glovebox, dissolve [RuCl(p-cymene)((R,R)-TsDPEN)] (1 mol%) in anhydrous DCM.
-
Azeotrope Preparation : Prepare a strictly fresh 5:2 molar mixture of Formic Acid:Triethylamine (FA/TEA). Causality: Aging FA/TEA mixtures lose formic acid via outgassing, altering the pH and stalling the hydride transfer cycle.
-
Substrate Addition : Add the 3,4-dihydroisoquinoline intermediate (1.0 eq) to the catalyst solution, followed by the FA/TEA mixture (10 eq of FA).
-
Reduction : Stir at 4 °C for 24 hours. Validation Check: Monitor conversion via LC-MS. The mass should shift from[M+H]⁺ to [M+H+2]⁺. Running at 4 °C suppresses the reverse dehydrogenation pathway, locking in the enantiomeric excess.
-
Workup : Quench with water, basify to pH 10 with aqueous NaOH (to break the Ru-product complex), and extract with DCM.
Module 3: N-Methylation and Final Purification
Q: The final Eschweiler-Clarke N-methylation of (R)-norlaudanosine to (R)-laudanosine produces a dark mixture with multiple polymeric impurities. How do I prevent this?
A: Causality & Mechanism The Eschweiler-Clarke reaction utilizes formaldehyde and formic acid to methylate secondary amines via a Leuckart-Wallach-type pathway. In the synthesis of highly electron-rich THIQ alkaloids like laudanosine, excess formaldehyde at reflux temperatures can trigger unwanted Pictet-Spengler-type condensations on the activated aromatic rings (4)[4]. This leads to bridged dimers or polymeric degradation products.
Protocol 3: Controlled Eschweiler-Clarke N-Methylation
-
Reagent Mixing : Dissolve (R)-norlaudanosine (1.0 eq) in a 1:1 mixture of 37% aqueous formaldehyde (5.0 eq) and 98% formic acid (10.0 eq).
-
Controlled Heating : Heat the mixture strictly to 60 °C (do NOT reflux) for 12 hours. Validation Check: TLC should show complete conversion to a higher Rf spot. If a complex mixture of baseline spots appears, the temperature was too high.
-
Quenching : Cool to room temperature, acidify with 1M HCl to destroy excess formaldehyde, then basify with NH₄OH to pH 9. Extract with DCM to yield pure (R)-laudanosine.
References
-
Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: Chemical Reviews / PMC URL: 1
-
Title: (PDF) Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines Source: Molecules / ResearchGate URL: 3
-
Title: A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids Source: JACS / ACS Publications URL: 4
-
Title: The synthesis of 2',2'-bis-benzylisoquinolines and their cytostatic activities Source: Tetrahedron / University of Wollongong URL: 2
Sources
Technical Support Center: Troubleshooting Solid-Phase Extraction (SPE) for Laudanosine
Welcome to the technical support center for solid-phase extraction (SPE) of laudanosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the extraction of laudanosine from biological matrices. The following question-and-answer format addresses specific problems with detailed explanations and actionable solutions to help you optimize your SPE protocols and achieve reliable, high-recovery results.
Frequently Asked Questions (FAQs)
Section 1: Low or No Recovery of Laudanosine
Question 1: I am experiencing very low or no recovery of laudanosine. What are the most likely causes and how can I fix this?
Low recovery is one of the most common challenges in SPE.[1] This issue can typically be traced back to several key factors in your protocol. Let's break down the potential culprits and their solutions.
Potential Cause 1: Incorrect Sorbent Selection
-
The "Why": Laudanosine is a basic compound (pKa ≈ 7.8) with a significant hydrophobic character (LogP ≈ 3.6).[2][3] Your SPE sorbent's retention mechanism must be compatible with these properties.[1] Using a sorbent that is too polar or does not offer the correct interaction can lead to the laudanosine failing to bind to the sorbent and being lost during the sample loading step.[4][5]
-
The Solution:
-
Mixed-Mode Cation Exchange (MCX) Sorbents: These are often the best choice for basic compounds like laudanosine, especially in complex biological matrices.[6] MCX sorbents offer a dual retention mechanism: a strong cation exchange to retain the positively charged laudanosine and a reversed-phase component for hydrophobic interactions.[6] This allows for more rigorous washing steps to remove interferences without losing the analyte.
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These polymeric reversed-phase sorbents are designed to retain a wide range of compounds, from polar to non-polar.[7] They can be a good starting point if you are unsure about the exact properties of your sample matrix.
-
Reversed-Phase (e.g., C18) Sorbents: While C18 can retain laudanosine due to its hydrophobicity, it may be less effective at removing matrix interferences compared to mixed-mode sorbents. If using C18, ensure the sample pH is adjusted to suppress the ionization of laudanosine (pH > 9.8) to maximize hydrophobic retention.
-
Potential Cause 2: Improper Sample pH
-
The "Why": The pH of your sample during loading is critical for ensuring proper retention, especially when using ion-exchange or mixed-mode sorbents. For a basic compound like laudanosine, the pH should be adjusted to ensure it carries a positive charge to interact with a cation exchange sorbent.[4][6]
-
The Solution:
-
Adjust the pH of your biological sample (e.g., plasma, urine) to be approximately 2 pH units below the pKa of laudanosine (pKa ≈ 7.8). A loading pH of around 5.0 to 6.0 will ensure that laudanosine is protonated and can bind effectively to a cation exchange sorbent.
-
Potential Cause 3: Inadequate Elution Solvent
-
The "Why": The elution solvent must be strong enough to disrupt the interactions between laudanosine and the sorbent.[1][3] If the solvent is too weak, the laudanosine will remain bound to the SPE cartridge.[4]
-
The Solution:
-
For Mixed-Mode Cation Exchange Sorbents: A common and effective elution solvent is a mixture of an organic solvent (e.g., methanol or acetonitrile) with a small percentage of a basic modifier like ammonium hydroxide (e.g., 5% v/v). The organic solvent disrupts the hydrophobic interactions, while the high pH of the ammonium hydroxide neutralizes the charge on laudanosine, releasing it from the cation exchange sites.
-
For Reversed-Phase Sorbents: Increase the percentage of the organic solvent in your elution mixture. If you are already using a high percentage of organic solvent, consider adding a small amount of a basic modifier to improve the elution of the basic laudanosine.
-
Potential Cause 4: Premature Elution During Washing
-
The "Why": The wash step is designed to remove interferences from the sorbent while leaving the analyte of interest behind. If the wash solvent is too strong, it can prematurely elute the laudanosine.[1][8]
-
The Solution:
-
For Mixed-Mode Sorbents: You can use a strong organic wash (e.g., 100% methanol) to remove hydrophobic interferences without eluting the laudanosine, as it is primarily retained by the strong cation exchange mechanism.[6]
-
For Reversed-Phase Sorbents: Use a wash solvent that is weaker than your elution solvent. Start with a low percentage of organic solvent in water and gradually increase it to find the optimal balance between removing interferences and retaining laudanosine.
-
Section 2: Poor Reproducibility and High Variability
Question 2: My laudanosine recovery is inconsistent between samples. What could be causing this poor reproducibility?
Poor reproducibility can be frustrating and can compromise the validity of your results. Here are some common causes and how to address them.
Potential Cause 1: Inconsistent Sample Pre-treatment
-
The "Why": Variations in sample pH, viscosity, or the presence of particulates can all lead to inconsistent extraction efficiencies.
-
The Solution:
-
Consistent pH Adjustment: Use a calibrated pH meter to ensure the pH of each sample is adjusted to the target value before loading onto the SPE cartridge.
-
Sample Centrifugation/Filtration: If your samples contain particulates, centrifuge or filter them before loading to prevent clogging of the SPE cartridge, which can affect flow rates and interaction times.
-
Potential Cause 2: Inconsistent Flow Rate
-
The "Why": The flow rate during sample loading, washing, and elution affects the contact time between the sample/solvents and the sorbent bed. Inconsistent flow rates can lead to variable retention and elution.[1]
-
The Solution:
-
Use a Vacuum Manifold with a Gauge: This allows you to apply a consistent vacuum to all of your samples.
-
Positive Pressure Manifold: These systems offer even better control over flow rates compared to vacuum manifolds.
-
Automated SPE Systems: For the highest level of reproducibility, consider using an automated SPE system that precisely controls all flow rates.
-
Potential Cause 3: Drying of the Sorbent Bed
-
The "Why": If the sorbent bed dries out after conditioning and before sample loading, the activation of the stationary phase can be lost, leading to poor and inconsistent retention.[1]
-
The Solution:
-
Ensure that the sorbent bed remains wetted with the equilibration solvent right up until you are ready to load your sample. Do not let the cartridge run dry.
-
Section 3: Matrix Effects and Contamination
Question 3: I suspect matrix effects are impacting my laudanosine quantification by LC-MS/MS. How can I identify and mitigate this?
Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, especially with complex biological samples.[9]
Identifying Matrix Effects:
-
Post-Extraction Spike Experiment:
-
Extract a blank matrix sample (e.g., plasma from a drug-free subject) using your SPE protocol.
-
Spike the extracted blank matrix with a known concentration of laudanosine.
-
Prepare a standard solution of laudanosine at the same concentration in your final elution solvent.
-
Analyze both samples by LC-MS/MS.
-
A significant difference in the peak area of laudanosine between the two samples indicates the presence of matrix effects. A lower peak area in the spiked extract suggests ion suppression, while a higher peak area suggests ion enhancement.[10]
-
Mitigating Matrix Effects:
-
Optimize the Wash Step: A more aggressive wash step during SPE can help to remove the matrix components that are causing ion suppression or enhancement. With a mixed-mode cation exchange sorbent, you can often use a strong organic wash (e.g., 100% methanol) to effectively clean up the sample.[6]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for laudanosine is the most effective way to compensate for matrix effects.[11] The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Chromatographic Separation: Improve the chromatographic separation to ensure that laudanosine is not co-eluting with interfering matrix components.
Experimental Protocols and Data
Recommended SPE Protocol for Laudanosine from Plasma (Using Mixed-Mode Cation Exchange)
This protocol is a starting point and may require optimization for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an internal standard (ideally, a stable isotope-labeled laudanosine).
-
Add 500 µL of a buffer solution (e.g., 100 mM ammonium acetate, pH 6.0) and vortex to mix.
-
Centrifuge the sample to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of the loading buffer (e.g., 100 mM ammonium acetate, pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the loading buffer.
-
Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution:
-
Elute the laudanosine with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase).
-
Data Presentation: Sorbent Selection Guide for Laudanosine
| Sorbent Type | Retention Mechanism(s) | Recommended for Laudanosine? | Key Considerations |
| Mixed-Mode Cation Exchange (MCX) | Strong Cation Exchange & Reversed-Phase | Highly Recommended | Excellent for basic compounds in complex matrices. Allows for aggressive washing to remove interferences.[6] |
| Hydrophilic-Lipophilic Balanced (HLB) | Reversed-Phase | Recommended | Good for a wide range of compounds. May require more optimization of the wash step to remove interferences compared to MCX.[7] |
| Reversed-Phase (C18, C8) | Reversed-Phase | Acceptable with pH control | Requires careful pH control of the sample (pH > 9.8) to ensure laudanosine is in its neutral form for optimal hydrophobic retention. May have more matrix effects. |
| Normal Phase (Silica, Diol) | Polar Interactions | Not Recommended | Laudanosine is not sufficiently polar for effective retention on normal-phase sorbents. |
Visualizations
SPE Workflow for Laudanosine using Mixed-Mode Cation Exchange
Caption: SPE workflow for laudanosine extraction.
Troubleshooting Logic for Low Laudanosine Recovery
Caption: Troubleshooting low laudanosine recovery.
References
Sources
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 4. specartridge.com [specartridge.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. biotage.com [biotage.com]
- 7. lcms.cz [lcms.cz]
- 8. Optimizing Wash & Elution in SPE Method Development [phenomenex.com]
- 9. longdom.org [longdom.org]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects | IntechOpen [intechopen.com]
Validation & Comparative
Comparative Neurotoxicity of (R)-Laudanosine vs. (S)-Laudanosine: A Technical Guide
Executive Summary & Scientific Rationale
In the field of anesthesiology and critical care, the use of benzylisoquinolinium non-depolarizing neuromuscular blocking agents (NMBAs) is ubiquitous. The two most prominent agents in this class, atracurium and cisatracurium , undergo spontaneous, non-enzymatic degradation in the plasma known as Hofmann elimination[1]. This temperature- and pH-dependent process yields a primary tertiary amine metabolite: laudanosine [2].
Because laudanosine is highly lipophilic, it readily crosses the blood-brain barrier (BBB), where it acts as a central nervous system (CNS) stimulant[3]. At elevated plasma concentrations, it lowers the seizure threshold, potentially inducing epileptogenic electroencephalographic (EEG) spiking and overt clinical seizures[3].
Understanding the comparative neurotoxicity of (R)-laudanosine versus (S)-laudanosine requires a paradigm shift: the critical differentiator is not found in the intrinsic pharmacodynamics (receptor affinity) of the enantiomers, but rather in the stereochemistry of their parent compounds, which dictates the pharmacokinetic metabolite burden[2]. Atracurium is a racemic mixture of 10 isomers that degrades into both (R)- and (S)-laudanosine[4]. Conversely, cisatracurium is a single stereoisomer (1R, cis, 1'R, cis) that exclusively yields (R)-laudanosine[4].
This guide provides an objective, data-driven comparison of these two enantiomers, detailing the mechanistic causality behind their neurotoxicity and the experimental frameworks used to evaluate them.
Mechanistic Causality of Laudanosine Neurotoxicity
The neurotoxic profile of both laudanosine enantiomers is driven by their interaction with specific CNS receptors. As a Senior Application Scientist, it is crucial to understand why these molecules are excitatory:
-
GABA_A Receptor Antagonism: Both (R)- and (S)-laudanosine act as competitive antagonists at low-affinity
-aminobutyric acid (GABA) receptors[5]. By blocking the inhibitory chloride influx mediated by GABA, laudanosine shifts the resting membrane potential closer to the depolarization threshold, creating a pro-convulsant state. -
MRGPRX2 Activation: Recent in silico molecular dynamics (MD) simulations demonstrate that both (R)- and (S)-laudanosine form highly stable complexes with the Mas-related G protein-coupled receptor X2 (MRGPRX2)[4]. The salt bridge connecting the ligand's ammonium group to the D184 carboxylate group of the receptor remains stable for both enantiomers, contributing to off-target excitatory and degranulation pathways[4].
-
Renal Clearance Dependency: Laudanosine lacks the quaternary ammonium structure of its parent drugs, making it reliant on hepatic metabolism and renal excretion[3]. In patients with renal failure, the elimination half-life is significantly prolonged, allowing the metabolite to accumulate to the neurotoxic threshold (>10 µg/mL for EEG spiking; >17 µg/mL for overt seizures)[3].
Metabolic pathways of cisatracurium and atracurium leading to laudanosine-induced neurotoxicity.
Comparative Profiling: (R)-Laudanosine vs. (S)-Laudanosine
Experimental data reveals that the intrinsic neurotoxicity of (R)-laudanosine and (S)-laudanosine is nearly identical. Both exhibit an IC50 of approximately 10 µM at the low-affinity GABA_A receptor[5].
However, the clinical neurotoxicity diverges drastically based on the parent compound. Because the (1R, cis, 1'R, cis) configuration of cisatracurium is 3 to 4 times more potent at the neuromuscular junction than the racemic atracurium mixture, the required clinical dose is proportionally lower[2]. Consequently, the absolute plasma concentration of (R)-laudanosine generated from a continuous infusion of cisatracurium is significantly lower than the combined (R)- and (S)-laudanosine pool generated from an equipotent infusion of atracurium[2].
Quantitative Comparison Table
| Parameter | (R)-Laudanosine | (S)-Laudanosine |
| Parent Compound Source | Cisatracurium & Atracurium | Atracurium (Racemate) |
| Generation Pathway | Hofmann Elimination | Hofmann Elimination |
| GABA_A Receptor IC50 | ~10 µM[5] | ~10 µM[5] |
| MRGPRX2 Binding Stability | Highly Stable (Salt bridge at D184)[4] | Highly Stable (Salt bridge at D184)[4] |
| Blood-Brain Barrier Permeability | High (Lipophilic) | High (Lipophilic) |
| Clinical Seizure Risk (ICU Infusion) | Low (Due to lower parent dosing)[2] | Higher (Due to higher parent dosing)[2] |
Experimental Protocols: Self-Validating Systems
To objectively evaluate the neurotoxic potential of these enantiomers, researchers must employ robust, self-validating experimental designs. Below are the gold-standard methodologies for assessing both the in vitro pharmacodynamics and in vivo pharmacokinetics of laudanosine.
Protocol 1: In Vitro Radioligand Binding Assay for GABA_A Affinity
Causality Check: We utilize
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cerebral cortex tissue from adult male Wistar rats. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the synaptosomal membrane fraction.
-
Validation Control: Resuspend the pellet and perform a baseline protein quantification (Bradford assay) to ensure uniform receptor density across all test wells.
-
Radioligand Incubation: Incubate 0.5 mg of membrane protein with 5 nM
bicuculline methochloride in the presence of varying concentrations (0.1 µM to 100 µM) of either purified (R)-laudanosine or (S)-laudanosine. -
Non-Specific Binding (NSB): Define NSB by adding a saturating concentration (100 µM) of unlabeled GABA to a parallel set of control wells.
-
Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash the filters three times with ice-cold buffer. Measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding against the log concentration of the enantiomers. Calculate the IC50 values using non-linear regression (Schild plot analysis). Both enantiomers should independently validate at an IC50 of ~10 µM.
Protocol 2: In Vivo Continuous Video-EEG Seizure Threshold Model
Causality Check: To isolate the variable of Hofmann elimination and prevent the rapid renal clearance of laudanosine from masking its toxicity, this protocol utilizes a nephrectomized (anephric) animal model[6]. This simulates the worst-case scenario of a multi-organ failure ICU patient receiving continuous NMBA infusions.
Step-by-Step Methodology:
-
Surgical Preparation: Under deep anesthesia, perform a bilateral nephrectomy on the feline or rodent model. Stereotaxically implant epidural EEG electrodes over the frontal and parietal cortices. Allow 24 hours for anesthetic washout.
-
Baseline Validation: Record a 60-minute baseline video-EEG to establish the absence of spontaneous epileptiform discharges.
-
Continuous Infusion: Initiate a continuous intravenous infusion of either cisatracurium (yielding only R-laudanosine) or atracurium (yielding R/S-laudanosine) at equipotent neuromuscular blocking doses (monitored via Train-of-Four stimulation).
-
Pharmacokinetic Sampling: Draw arterial blood and cerebrospinal fluid (CSF) samples every 30 minutes. Quantify the specific enantiomer concentrations using chiral High-Performance Liquid Chromatography (HPLC) coupled with fluorimetric detection.
-
Neurotoxicity Endpoint: Continuously monitor the EEG for the appearance of high-frequency spike-and-wave complexes. Correlate the exact time of EEG spiking with the concurrent CSF concentration of the laudanosine enantiomer to determine the precise in vivo seizure threshold.
References
- Title: Laudanosine, an atracurium and cisatracurium metabolite.
- Title: (S)
- Title: Pharmacology of neuromuscular blocking drugs Source: Deranged Physiology URL
- Title: In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 Source: PMC / NIH URL
- Title: Cardiovascular and Electroencephalographic Effects of Laudanosine in “Nephrectomized” Cats Source: R Discovery URL
Sources
- 1. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. In silico assessment of neuromuscular blocking agents and fluoroquinolones as ligands of the Mas-related G protein-coupled receptor X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery.researcher.life [discovery.researcher.life]
Validating (R)-laudanosine biomarkers in renal failure models
Validating (R)-laudanosine Biomarkers in Renal Failure Models: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying neurotoxic metabolites in complex biological matrices. (R)-laudanosine, a primary metabolite of the non-depolarizing neuromuscular blocking agents atracurium and cisatracurium, presents a unique and critical challenge. Formed in the body via spontaneous Hofmann elimination, (R)-laudanosine relies heavily on hepatic and renal clearance[1]. In patients or in vivo models with chronic kidney disease (CKD) or acute renal failure, its elimination half-life is significantly prolonged, leading to systemic accumulation[2][3]. Because laudanosine readily crosses the blood-brain barrier, elevated concentrations act as a central nervous system (CNS) stimulant, potentially lowering the seizure threshold in critically ill patients[3][4].
Validating (R)-laudanosine as a pharmacokinetic (PK) biomarker in renal failure requires an assay that is highly sensitive, stereospecific, and resilient to the severe matrix effects caused by uremic toxins. In this guide, we objectively compare our High-Resolution LC-MS/MS (R)-Laudanosine Quantification Kit against traditional methodologies, providing the experimental data and mechanistic rationale necessary for robust drug development.
Metabolic pathway of atracurium to (R)-laudanosine and its accumulation in renal impairment.
The Analytical Challenge in Uremic Models
Uremic plasma is notoriously difficult to analyze. The accumulation of endogenous uremic toxins (e.g., indoxyl sulfate, p-cresyl sulfate) causes severe ion suppression in mass spectrometry and co-eluting peaks in UV detection. Furthermore, distinguishing the (R)-enantiomer from potential chiral interferences is critical for precise neurotoxicity modeling, a feat impossible with basic immunoassays.
Product vs. Alternatives: A Performance Comparison
To establish the optimal analytical approach, we compared three methodologies for quantifying (R)-laudanosine in a 5/6 nephrectomy rat model (a standard model for chronic renal failure):
-
High-Resolution LC-MS/MS Kit (Our Product): Utilizes stable isotope-labeled internal standards (SIL-IS) and solid-phase extraction (SPE) coupled with Multiple Reaction Monitoring (MRM)[5][6].
-
Traditional HPLC-UV: The legacy method relying on liquid-liquid extraction and ultraviolet detection.
-
Standard ELISA: A competitive enzyme-linked immunosorbent assay using polyclonal antibodies.
Table 1: Quantitative Performance Comparison in Uremic Plasma
| Parameter | High-Res LC-MS/MS Kit | Traditional HPLC-UV | Standard ELISA |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 50.0 ng/mL | 15.0 ng/mL |
| Linear Dynamic Range | 1 - 5000 ng/mL | 50 - 2000 ng/mL | 15 - 500 ng/mL |
| Matrix Effect (Uremic Plasma) | < 5% (IS normalized) | N/A (Co-elution issues) | > 25% (Cross-reactivity) |
| Stereospecificity | Yes (Chiral column compatible) | Poor | No |
| Sample Volume Required | 50 µL | 500 µL | 100 µL |
| Run Time per Sample | 4.5 minutes | 15 minutes | 2-3 hours (Batch) |
Expert Insight & Causality
Why does the LC-MS/MS kit vastly outperform ELISA and HPLC-UV in this specific context? The causality lies in the matrix. Uremic toxins frequently cross-react with the polyclonal antibodies used in ELISA, leading to falsely elevated (R)-laudanosine readings (positive bias). In HPLC-UV, the high baseline noise from retained uremic solutes obscures the laudanosine peak, drastically raising the LOQ.
Our LC-MS/MS kit employs a matched deuterium-labeled internal standard (Laudanosine-d3). Because the SIL-IS co-elutes with the analyte, any ion suppression caused by uremic toxins affects both equally. This allows the analyte-to-IS ratio to remain constant, making the assay inherently self-correcting and highly accurate even in late-stage renal failure models[6].
Step-by-step workflow for (R)-laudanosine quantification in uremic plasma using LC-MS/MS.
Experimental Protocol: LC-MS/MS Validation in a Renal Failure Model
To ensure trustworthiness, your protocol must function as a self-validating system. Below is the step-by-step methodology for validating (R)-laudanosine clearance using our LC-MS/MS kit.
Step 1: Model Preparation & Sampling
-
Induce renal failure in Sprague-Dawley rats via standard 5/6 nephrectomy. Allow 4 weeks for uremia to develop (verify via elevated serum creatinine and BUN).
-
Administer an intravenous bolus of atracurium besylate (e.g., 0.5 mg/kg).
-
Collect 50 µL venous blood samples at 0, 10, 30, 60, 120, 240, and 480 minutes into heparinized tubes.
-
Centrifuge immediately at 4°C (3000 x g for 10 min) to separate plasma. Critical Causality Step: Immediately acidify the plasma samples to prevent further in vitro Hofmann degradation of residual parent drug (atracurium) into laudanosine, which would artificially inflate the biomarker readings[7].
Step 2: Sample Extraction
-
Spike 50 µL of uremic plasma with 10 µL of Laudanosine-d3 internal standard (100 ng/mL).
-
Add 100 µL of precipitation solvent (70:30 Methanol:0.1M ZnSO4) to effectively disrupt protein binding and precipitate plasma proteins. Vortex and centrifuge.
-
Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash with 5% methanol to remove neutral uremic toxins, followed by elution with 2% ammonium hydroxide in methanol.
-
Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
Step 3: LC-MS/MS Acquisition
-
Inject 5 µL onto a chiral column (e.g., Chiralpak IC) to ensure enantiomeric separation of (R)-laudanosine.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) MRM mode[5].
-
Monitor the primary transition for laudanosine (m/z 358.2 → 206.1) and the internal standard (m/z 361.2 → 206.1) under collision-induced dissociation conditions[6].
Step 4: Matrix Effect Validation (The Self-Validating Check) To prove the assay's resilience to uremia, perform a post-extraction spike. Extract blank uremic plasma from the 5/6 nephrectomy rats (without atracurium). Spike the eluate with a known concentration of (R)-laudanosine. Compare the peak area to a neat standard prepared in the mobile phase. The SIL-IS normalized matrix factor must fall between 0.95 and 1.05 to confirm the absence of uncorrected ion suppression.
Conclusion
For pharmacokinetic modeling in renal failure, relying on HPLC-UV or ELISA introduces unacceptable risks of matrix interference and poor sensitivity. The High-Resolution LC-MS/MS kit provides the specificity, dynamic range, and isotopic correction necessary to accurately monitor (R)-laudanosine accumulation, ensuring safer dosing guidelines for neuromuscular blockers in critically ill patients.
References
-
Pharmacokinetics of 1R-cis 1'R-cis atracurium besylate (51W89) and plasma laudanosine concentrations in health and chronic renal failure. British Journal of Anaesthesia (1995).
-
Effect of renal failure on laudanosine excretion in man. British Journal of Anaesthesia (1985).
-
Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Rapid Communications in Mass Spectrometry (2007).
-
A Comparative Analysis of Laudanosine Production from Atracurium and Cisatracurium. BenchChem (2025).
-
A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation Application Notes.
Sources
- 1. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 2. Disposition of infusions of atracurium and its metabolite, laudanosine, in patients in renal and respiratory failure in an ITU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of renal failure on laudanosine excretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and pharmacodynamics of atracurium in patients with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of (R)-laudanosine Levels in Intensive Care Unit (ICU) vs. Surgical Patient Populations
This guide provides an in-depth, objective comparison of (R)-laudanosine concentrations in patients in the Intensive Care Unit (ICU) versus those undergoing surgery. It is designed for researchers, clinicians, and drug development professionals interested in the pharmacokinetics and safety profiles of neuromuscular blocking agents (NMBAs). We will explore the metabolic origins of (R)-laudanosine, present quantitative data from clinical studies, detail the analytical methodologies for its measurement, and discuss the clinical implications of its accumulation.
Introduction: The Clinical Significance of (R)-laudanosine
(R)-laudanosine is a tertiary amine alkaloid and a principal metabolite of the non-depolarizing neuromuscular blocking agents atracurium and its single isomer, cisatracurium[1][2]. These NMBAs are indispensable in modern medicine, used to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery and for patients undergoing mechanical ventilation in the ICU[3][4].
Unlike its parent compounds, which are quaternary ammonium compounds and do not cross the blood-brain barrier, (R)-laudanosine is lipophilic and can penetrate the central nervous system (CNS)[2][5][6]. In preclinical animal models, high concentrations of laudanosine have been shown to induce cerebral excitation, and in some cases, epileptiform activity or seizures[1][7]. While the plasma concentrations required to elicit such effects are not typically reached in clinical practice, the potential for accumulation, particularly with prolonged administration, necessitates a clear understanding of its pharmacokinetics in different patient settings[2][7].
The fundamental difference between the ICU and surgical settings lies in the dosage and duration of NMBA administration. Surgical procedures typically require short-term paralysis, achieved with bolus doses or brief infusions[1]. In contrast, ICU patients, particularly those with conditions like Acute Respiratory Distress Syndrome (ARDS), may require continuous infusions of NMBAs for days or even weeks to facilitate mechanical ventilation[3][8][9][10]. This prolonged exposure, often in patients with concurrent organ dysfunction, creates a distinct pharmacokinetic profile and a higher potential for metabolite accumulation.
Metabolic Pathway: From NMBA to (R)-laudanosine
Atracurium and cisatracurium are unique among NMBAs for their organ-independent elimination pathways. They are primarily degraded in the plasma through two mechanisms:
-
Hofmann Elimination: A spontaneous, non-enzymatic chemical degradation that occurs at physiological temperature and pH[7].
-
Ester Hydrolysis: A process catalyzed by non-specific plasma esterases[7].
Both of these pathways result in the formation of (R)-laudanosine and other inactive metabolites. The clearance of laudanosine itself, however, is dependent on hepatic metabolism and subsequent renal excretion[7]. This dependency on organ function becomes a critical factor in its potential for accumulation.
Caption: Metabolic degradation of atracurium and cisatracurium.
Comparative Analysis of (R)-laudanosine Plasma Concentrations
The duration and rate of NMBA infusion are the primary determinants of laudanosine levels. Clinical data consistently demonstrate significantly higher plasma concentrations in ICU patients compared to surgical patients.
ICU Patient Population
In the ICU, prolonged infusions are common. Studies in critically ill patients, often with ARDS, report a wide range of laudanosine concentrations that can reach levels an order of magnitude higher than those seen after a single bolus dose.
-
In patients with ARDS receiving a continuous atracurium infusion for 72 hours, maximum laudanosine plasma concentrations ranged from 0.86 to 16 mg/L (860 to 16,000 ng/mL)[11][12].
-
Another study of 20 ICU patients receiving atracurium infusions for 38 to 219 hours reported maximum plasma laudanosine levels of 1.9 to 5 µg/mL (1,900 to 5,000 ng/mL)[8][9].
-
In patients with renal impairment, laudanosine accumulation is more pronounced, with concentrations documented to exceed 10 µg/mL[13]. The elimination half-life is also significantly prolonged in these patients[1][2][6].
-
Even with long-term use (e.g., 38 days in one case report), while laudanosine levels were elevated, they remained below the concentrations associated with seizure activity in animal studies, and the patient's EEG was normal[5].
Surgical Patient Population
In the surgical setting, NMBAs are used for a much shorter duration. Consequently, the production and accumulation of laudanosine are substantially lower.
-
Following a single bolus dose of atracurium, peak laudanosine levels are comparatively low. One study reported peak levels of 199 +/- 31 ng/mL just two minutes after administration[11].
-
It is widely acknowledged that a significant difference exists between the laudanosine concentrations seen after bolus injection for surgical use and those resulting from prolonged ICU infusions[1].
-
The choice of agent is also critical. Cisatracurium, being more potent, is used in smaller doses and produces approximately five times lower plasma concentrations of laudanosine compared to an equipotent dose of atracurium[1][2][6].
Quantitative Data Summary
| Patient Population | NMBA Administration | Typical Laudanosine Concentration Range | Key Influencing Factors |
| ICU Patients | Prolonged continuous infusion (days to weeks) | 1,000 - 20,000 ng/mL[11][12][13] | Duration of infusion, renal/hepatic function[1][2] |
| Surgical Patients | Single bolus dose or short-term infusion | ~200 ng/mL (peak)[11] | Total dose administered, choice of NMBA (Atracurium vs. Cisatracurium)[1] |
Experimental Protocol: Quantification of (R)-laudanosine in Plasma
The gold standard for quantifying (R)-laudanosine in biological matrices is High-Performance Liquid Chromatography (HPLC)[11][12][14]. This technique offers the sensitivity and specificity required for pharmacokinetic studies. The following is a representative protocol synthesized from established methods[15][16][17].
Causality in Protocol Design
The choice of each step is deliberate. A protein precipitation step is essential because proteins in plasma interfere with chromatographic columns and analysis. An internal standard is used to correct for variations in extraction efficiency and injection volume, ensuring accuracy. A C18 reversed-phase column is chosen for its ability to effectively separate lipophilic compounds like laudanosine from other plasma components. UV detection is a robust and common method for quantifying aromatic compounds.
Step-by-Step Methodology
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Centrifuge immediately to separate plasma. Store plasma samples at -20°C or lower until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 500 µL aliquot of plasma, add a known concentration of an internal standard (e.g., ethavrine)[15].
-
Add 1 mL of ice-cold acetonitrile to precipitate plasma proteins. Acetonitrile is an effective solvent for this purpose.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube for analysis.
-
-
HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is typically used[16].
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.075 M potassium dihydrogen phosphate, pH adjusted to 3.1) and organic solvents like methanol and acetonitrile[16][17]. The specific ratio is optimized to achieve good separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min[16].
-
Injection Volume: 20-50 µL of the prepared supernatant.
-
Detection: UV absorbance is monitored at approximately 280 nm, where laudanosine has a strong chromophore[16].
-
-
Quantification:
-
A calibration curve is constructed by analyzing plasma standards with known concentrations of (R)-laudanosine.
-
The peak area ratio of laudanosine to the internal standard is plotted against concentration.
-
The concentration in unknown samples is determined by interpolating their peak area ratios from this calibration curve.
-
Caption: Workflow for the quantification of (R)-laudanosine in plasma.
Conclusion
The clinical setting dictates the pharmacokinetic profile of (R)-laudanosine. In surgical patients receiving short-term NMBAs, laudanosine levels are transient and low. In contrast, ICU patients on prolonged infusions are susceptible to significantly higher, sustained concentrations, particularly in the presence of renal or hepatic insufficiency. While overt toxicity is rare, the potential for CNS effects warrants consideration and underscores the importance of using the minimum effective dose of NMBAs. The use of cisatracurium over atracurium can substantially reduce the laudanosine burden. For researchers, the robust HPLC methodology detailed here provides a reliable framework for further pharmacokinetic and safety studies in these distinct patient populations.
References
-
ResearchGate. (n.d.). Pharmacokinetics of Atracurium and Laudanosine in Intensive Care Patients with Acute Respiratory Distress Syndrome Undergoing Mechanical Ventilation | Request PDF. Retrieved from [Link]
-
Grigore, A. M., Brusco, L., Jr, Kuroda, M., & Koorn, R. (1998). Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion. Critical Care Medicine, 26(1), 180–183. Retrieved from [Link]
-
Fodale, V., & Santamaria, L. B. (2018). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Laudanosine – Knowledge and References. Retrieved from [Link]
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466–473. Retrieved from [Link]
-
Yate, P. M., Flynn, P. J., Arnold, R., Weatherley, B. C., & Simmonds, R. J. (1987). Clinical experience and plasma laudanosine concentrations during the infusion of atracurium in the intensive therapy unit. Semantic Scholar. Retrieved from [Link]
-
Farenc, C., Lefrant, J. Y., Audran, M., Saissi, G., Coussaye, J. E., & Bressolle, F. (2002). Pharmacodynamics and atracurium and laudanosine concentrations during a fixed continuous infusion of atracurium in mechanically ventilated patients with acute respiratory distress syndrome. Anesthesiology, 97(2), 347–353. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Pharmacodynamics and Atracurium and Laudanosine Concentrations during a Fixed Continuous Infusion of Atracurium in Mechanically Ventilated Patients with Acute Respiratory Distress Syndrome. Retrieved from [Link]
-
Farenc, C., Lefrant, J. Y., Audran, M., Saissi, G., Coussaye, J. E., & Bressolle, F. (2000). Pharmacokinetics of Atracurium and Laudanosine in Intensive Care Patients with Acute Respiratory Distress Syndrome Undergoing Mechanical Ventilation. Clinical Drug Investigation, 20(4), 253–262. Retrieved from [Link]
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. Retrieved from [Link]
-
Boyd, A. H., Eastwood, N. B., Parker, C. J., & Hunter, J. M. (1995). Comparison of the pharmacodynamics and pharmacokinetics of an infusion of cis-atracurium (51W89) or atracurium in critically ill patients undergoing mechanical ventilation in an intensive therapy unit. British Journal of Anaesthesia, 74(6), 655–661. Retrieved from [Link]
-
Yate, P. M., Flynn, P. J., Arnold, R., Weatherley, B. C., Simmonds, R. J., & Dopson, T. (1987). Clinical experience and plasma laudanosine concentrations during the infusion of atracurium in the intensive therapy unit. British Journal of Anaesthesia, 59(2), 211–217. Retrieved from [Link]
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. Retrieved from [Link]
-
Gwinnutt, C. L., Eddleston, J. M., Edwards, D., & Pollard, B. J. (1990). Concentrations of atracurium and laudanosine in cerebrospinal fluid and plasma in three intensive care patients. British Journal of Anaesthesia, 65(6), 829–832. Retrieved from [Link]
-
El-Kasaby, A. M., Atef, H. M., Helmy, A. M., & El-Nasr, M. S. (2010). Cisatracurium in different doses versus atracurium during general anesthesia for abdominal surgery. Saudi Journal of Anaesthesia, 4(2), 57–63. Retrieved from [Link]
-
Murray, M. J., DeBlock, H., Erstad, B., Gray, A., Jacobi, J., Jordan, C., ... & Reagan, J. (2016). Clinical practice guidelines for sustained neuromuscular blockade in the adult critically ill patient. Critical Care Medicine, 44(11), 2079-2103. Retrieved from [Link]
-
Beier, M. E., & Klette, K. L. (1993). High-performance liquid chromatographic assay for laudanosine in biological fluids and tissue for neurotoxic studies in rats. Journal of Chromatography, 621(2), 223–228. Retrieved from [Link]
-
Olmos-Zúñiga, J. R., Hernández-Gilsoul, T., & Díaz-Carrillo, M. A. (2022). Neuromuscular blocking agents in the intensive care unit. Revista Médica del Instituto Mexicano del Seguro Social, 60(1), 79–88. Retrieved from [Link]
-
Ma'mun, A., El-Kimary, E. R., & El-Kafrawy, D. S. (2015). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HP. Semantic Scholar. Retrieved from [Link]
-
Kintz, P., Tracqui, A., & Mangin, P. (2018). The distribution of laudanosine in tissues after death from atracurium injection. ResearchGate. Retrieved from [Link]
-
S, S., & G, K. (2022). “To Compare the Clinical Efficacy of Intubating Dose of Atracurium Versus Cisatracurium in Patients Undergoing Elective Surgic. International Journal of Health and Clinical Research, 5(12), 1-6. Retrieved from [Link]
-
Ma'mun, A., El-Kimary, E. R., & El-Kafrawy, D. S. (2015). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. Retrieved from [Link]
-
Scilit. (n.d.). High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Retrieved from [Link]
-
Upadhyay, M. K., Kumar, R., & Kumar, A. (2018). Comparative study to evaluate equipotent doses of cisatracurium and atracurium in patients undergoing abdominal laparoscopic surgery. Semantic Scholar. Retrieved from [Link]
-
FirstWord Pharma. (2017). Comparison of Cisatracurium Versus Atracurium in Early ARDS. Retrieved from [Link]
-
Knudsen, K. (2026). Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia. The Anesthesia Guide. Retrieved from [Link]
-
Singh, S., Kumar, A., & Singh, A. (2019). Comparison of efficacy of atracurium versus cisatracurium on patients going for surgery under general anaesthesia. Medpulse Publishing Corporation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 3. Neuromuscular blocking agents in the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia - The Anesthesia Guide [anesthguide.com]
- 5. Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Clinical experience and plasma laudanosine concentrations during the infusion of atracurium in the intensive therapy unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for Sustained Neuromuscular Blockade in the Adult Critically Ill Patient | SCCM [sccm.org]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. Pharmacodynamics and atracurium and laudanosine concentrations during a fixed continuous infusion of atracurium in mechanically ventilated patients with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. High-performance liquid chromatographic assay for laudanosine in biological fluids and tissue for neurotoxic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Pharmacokinetic Comparison Guide: Atracurium Dose and (R)-Laudanosine Accumulation
Executive Summary
Neuromuscular blocking agents (NMBAs) are critical in surgical anesthesia and intensive care unit (ICU) mechanical ventilation to prevent patient-ventilator asynchrony. Atracurium besylate, a benzylisoquinolinium NMBA, is highly valued for its organ-independent metabolism. However, its degradation pathway produces (R)-laudanosine, a tertiary amine metabolite with central nervous system (CNS) stimulating properties[1].
This guide provides an objective, data-driven comparison of atracurium and its purified isomer, cisatracurium, focusing on the pharmacokinetic correlation between drug dosing and laudanosine accumulation. It is designed for researchers and drug development professionals evaluating NMBA safety profiles and metabolic pathways.
Mechanistic Baseline: Hofmann Elimination
Unlike steroidal NMBAs (e.g., rocuronium) that rely heavily on hepatic or renal clearance, atracurium degrades spontaneously in plasma[2]. At physiological pH (7.4) and body temperature (37°C), atracurium undergoes a non-enzymatic chemical breakdown known as Hofmann elimination [3].
This pathway yields a monoquaternary acrylate and (R)-laudanosine. While the clearance of the parent drug is organ-independent, laudanosine relies entirely on hepatic metabolism and renal excretion[4]. This creates a pharmacokinetic divergence: in patients with renal or hepatic impairment, the parent drug clears predictably, but the metabolite can accumulate significantly[5].
Hofmann elimination pathway of atracurium yielding (R)-laudanosine.
Dose-Dependency and Accumulation Dynamics
The accumulation of laudanosine is directly proportional to the cumulative dose and duration of atracurium administered.
During short surgical procedures utilizing standard bolus doses (0.5 mg/kg), laudanosine levels peak rapidly but remain well below toxic thresholds[1]. However, in ICU settings where patients receive continuous infusions (e.g., 0.3 to 0.96 mg/kg/hr for Acute Respiratory Distress Syndrome [ARDS]), the pharmacokinetics shift[4][5]. In critically ill patients with multi-organ failure, the elimination half-life of laudanosine can extend from a normal ~2 hours to over 10 hours (up to 617 minutes), leading to moderate accumulation[5][6].
Comparative Analysis: Atracurium vs. Cisatracurium
To mitigate the risks of laudanosine accumulation and dose-dependent histamine release, cisatracurium (the 1R, 1'R-cis, cis isomer of atracurium) was developed as an alternative[7].
Cisatracurium is approximately 3 to 4 times more potent than the racemic atracurium mixture[7][8]. Because a significantly lower total mass of the drug is required to achieve the same depth of neuromuscular blockade, the absolute generation of laudanosine is reduced to approximately one-fifth of that seen with equipotent atracurium doses[1][9].
Quantitative Performance Comparison
| Pharmacokinetic / Clinical Parameter | Atracurium Besylate | Cisatracurium Besylate |
| ED95 (Adults) | ~0.20 - 0.25 mg/kg | ~0.05 mg/kg |
| Relative Potency | 1x (Baseline) | 3x to 4x higher |
| Laudanosine Production | High (Dose-dependent accumulation) | ~20% of Atracurium levels |
| Histamine Release | Yes (Dose-dependent >0.5 mg/kg) | No (Even at 8x ED95) |
| Clearance Pathway | Hofmann Elimination (~45%) & Ester Hydrolysis | Predominantly Hofmann Elimination (~77%) |
| Hemodynamic Stability | Transient hypotension/flushing possible | Highly stable |
Experimental Protocol: LC-MS/MS Quantification of Laudanosine
To objectively compare NMBA metabolite accumulation in vivo, researchers must employ highly specific bioanalytical methods. The following self-validating protocol outlines the quantification of (R)-laudanosine in human plasma.
Expertise & Causality Insight: The most critical pre-analytical variable in this assay is ex vivo degradation. Because atracurium continues to undergo Hofmann elimination in the collection tube at room temperature and physiological pH, samples must be immediately acidified and cooled to arrest the reaction. Failure to do so results in artificially inflated laudanosine concentrations that do not reflect true in vivo accumulation.
Step-by-step experimental workflow for quantifying laudanosine in plasma.
Step-by-Step Methodology
-
Sample Collection & Stabilization: Draw venous blood into K2EDTA tubes. Immediately add 0.1M HCl (10% v/v) to drop the sample pH below 5.0, halting Hofmann elimination. Store on ice and centrifuge at 4°C (3000 x g for 10 min) to separate plasma.
-
Internal Standard (IS) Addition: Spike 100 µL of plasma with 10 µL of Deuterated Laudanosine (Laudanosine-d3) at a known concentration. Validation Check: The IS accounts for extraction losses and matrix effects, ensuring the system is self-validating across different patient samples.
-
Solid-Phase Extraction (SPE): Load the plasma onto a mixed-mode cation exchange SPE cartridge conditioned with methanol and water. Wash with 5% methanol in water to remove neutral lipids. Elute the basic laudanosine and IS using 5% ammonium hydroxide (NH4OH) in methanol. Evaporate the eluate under nitrogen and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto a C18 reversed-phase column. Use a gradient elution of Water/Acetonitrile with 0.1% formic acid. Monitor the specific multiple reaction monitoring (MRM) transitions: m/z 358.2 → 206.1 for laudanosine, and m/z 361.2 → 209.1 for Laudanosine-d3.
-
Data Analysis: Construct a calibration curve (requiring R² > 0.99 for assay validation). Calculate pharmacokinetic parameters (AUC, Cmax, t1/2) using non-compartmental analysis software.
Clinical and Toxicological Implications
In feline and canine models, high plasma concentrations of laudanosine readily cross the blood-brain barrier, acting as a CNS stimulant that lowers the seizure threshold and induces hypotension[2][6].
However, extensive clinical monitoring has demonstrated a significant safety margin in humans. Even during prolonged atracurium infusions in anephric patients (lacking renal clearance), laudanosine concentrations rarely reach the epileptogenic thresholds observed in animal models[5][6]. An EEG analysis of patients receiving high-dose atracurium for up to 38 days showed no ictal patterns despite prolonged laudanosine half-lives[5]. Nonetheless, the transition toward cisatracurium in modern ICUs is largely driven by its superior safety profile—it virtually eliminates histamine-mediated hemodynamic instability and minimizes the overall metabolic burden on the liver and kidneys[4].
References
- Fodale, V., & Santamaria, L. B. "Laudanosine, an atracurium and cisatracurium metabolite." ResearchGate.
- "Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion." PubMed / NIH.
- "Pharmacokinetics of Atracurium and Laudanosine in Intensive Care Patients with Acute Respiratory Distress Syndrome Undergoing Mechanical Ventilation." ResearchGate.
- "Comparison of efficacy of atracurium versus cisatracurium on patients going for surgery under general anaesthesia." Medpulse Publishing Corporation.
- "Atracurium Versus Cisatracurium in the Treatment of Acute Respiratory Distress Syndrome." PMC / NIH.
- "Atracurium besilate." Wikipedia.
- "The Side Effects of ATRACURIUM BESYLATE (ATRACURIUM)." Biomedicus.
- "Anesthesiologist's satisfaction using between cisatracurium and rocuronium for the intubation in the anesthesia induced by remifentanil and propofol." SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 3. The Side Effects of ATRACURIUM BESYLATE (ATRACURIUM) – Biomedicus [biomedicus.gr]
- 4. Atracurium Versus Cisatracurium in the Treatment of Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medpulse.in [medpulse.in]
- 8. scispace.com [scispace.com]
- 9. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
A Comparative Guide to the Convulsive Potency of (R)-Laudanosine and Picrotoxin in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of (R)-laudanosine and picrotoxin, two compounds known to induce seizures through their interaction with the central nervous system. While both are utilized in neuroscience research, their mechanisms, potency, and primary applications differ significantly. This document synthesizes experimental data to offer a clear perspective for designing and interpreting studies in seizure and epilepsy research.
Part 1: Mechanisms of Pro-Convulsant Action
The fundamental difference in the convulsive profiles of picrotoxin and (R)-laudanosine stems from their distinct interactions with neuronal receptors.
Picrotoxin: The Archetypal GABA-A Channel Blocker
Picrotoxin is a classic, widely-used convulsant agent in neuroscience.[1] It functions as a non-competitive antagonist of the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the brain.[1][2] Its mechanism is direct and specific: it binds to a distinct site within the receptor's integrated chloride ion channel.[1][3] This binding event physically obstructs the flow of chloride ions into the neuron, even when GABA is bound to the receptor.
The inability of chloride ions to enter the neuron prevents hyperpolarization, effectively neutralizing GABAergic inhibition. This loss of inhibition leads to a state of neuronal hyperexcitability that manifests as seizure activity.[1] It is important to note that picrotoxin is an equimolar mixture of two components: picrotoxinin, which is the active compound responsible for the convulsant effects, and the less active picrotin.[1]
Caption: Picrotoxin's antagonism of the GABA-A receptor channel.
(R)-Laudanosine: A Metabolite with a Broader Pharmacological Profile
(R)-Laudanosine is a biologically active metabolite of the neuromuscular blocking agents atracurium and its isomer, cisatracurium.[4][5][6] It can cross the blood-brain barrier and, at sufficiently high concentrations, can cause CNS excitation and seizures.[4][5][7]
While its pro-convulsant activity is also linked to the GABA-A receptor system, its mechanism is less specific than that of picrotoxin.[4][7] Studies have demonstrated that laudanosine interacts with GABA-A, opioid, and nicotinic acetylcholine receptors.[5][7] This multi-target engagement suggests a more complex pathway to inducing seizures. Conversely, research has shown that laudanosine does not exert its convulsive effects via interaction with benzodiazepine or muscarinic receptors.[5][8] The primary interest in laudanosine's convulsant properties is often in the context of the clinical safety and toxicology of its parent drugs, as seizure-inducing concentrations are unlikely to be reached with standard clinical doses of atracurium or cisatracurium.[4][5][9]
Caption: Multi-receptor interactions of (R)-Laudanosine.
Part 2: Comparative Analysis of Potency
A direct, head-to-head potency comparison between (R)-laudanosine and picrotoxin is challenging due to a lack of studies employing identical models and endpoints. However, by synthesizing data from various preclinical studies, a clear difference in their relative strength as convulsants emerges.
| Compound | Animal Model | Route of Administration | Effective Dose/Concentration for Seizure Induction | Key Findings | Reference |
| Picrotoxin | Mice, Rats | Intraperitoneal (i.p.) | 3 - 10 mg/kg | This is a commonly cited range for reliably inducing seizures in rodent models. | [10] |
| Picrotoxin | Rats | Intraperitoneal (i.p.) | 3 mg/kg | A single injection at this dose was found to be sub-convulsive for inducing sustained status epilepticus. | [11] |
| (R)-Laudanosine | Mice, Rats | Intravenous (i.v.) | 10 - 20 mg/kg | Bolus doses in this range were required to cause convulsions. | [7] |
| (R)-Laudanosine | Rats, Dogs | Intravenous (i.v.) | > 17 µg/mL (plasma) | Seizures were consistently produced when plasma concentrations exceeded this threshold. | [7][12] |
Expert Interpretation and Insights
Based on the available data, picrotoxin is demonstrably more potent than (R)-laudanosine on a milligram-per-kilogram basis. The effective doses for picrotoxin (3-10 mg/kg, i.p.) are significantly lower than those reported for (R)-laudanosine (10-20 mg/kg, i.v.).
It is crucial to consider the different routes of administration. Intravenous administration, as used in the laudanosine studies, results in immediate and 100% bioavailability, whereas intraperitoneal injection has slower absorption. This difference makes the lower effective dose of picrotoxin even more indicative of its higher intrinsic potency. The high plasma concentrations (>17 µg/mL) required for laudanosine-induced seizures further underscore that it is a less potent convulsant.[7][12]
From a practical standpoint, picrotoxin's high potency and specific mechanism make it a more reliable and controllable tool for standard seizure induction models. (R)-laudanosine is more relevant for toxicological studies investigating the potential CNS side effects of atracurium and cisatracurium, particularly in scenarios involving long-term infusion or compromised metabolic pathways.[4][9]
Part 3: Experimental Protocol: Picrotoxin-Induced Seizure Model
To ensure trustworthy and reproducible results, a well-validated protocol is essential. The following describes a standard methodology for inducing seizures with picrotoxin in rodents, a self-validating system for assessing pro- and anti-convulsant drug activity.
Step-by-Step Methodology
-
Animal Acclimation: For at least one week prior to the experiment, house animals (e.g., adult male Wistar rats) in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. This minimizes stress-related variability.
-
Picrotoxin Preparation: Picrotoxin is poorly soluble in water.[1] Prepare a stock solution by dissolving picrotoxin powder in a minimal amount of Dimethyl sulfoxide (DMSO). Further dilute with 0.9% saline to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid vehicle-induced effects.
-
Dose-Response Determination (Self-Validation): It is imperative to perform a preliminary dose-response study to determine the convulsive dose 50 (CD50) or a reliable convulsive dose (e.g., CD95) for the specific animal strain and conditions in your laboratory. Seizure susceptibility can vary.[1]
-
Administration: Administer the prepared picrotoxin solution via intraperitoneal (i.p.) injection.
-
Observation and Scoring: Immediately after injection, place the animal in a transparent observation chamber. Record the latency to the first seizure and score the seizure severity over a 30-60 minute period using a standardized scale, such as the Racine scale. Video recording is highly recommended for objective behavioral scoring.
-
Ethical Considerations: Picrotoxin induces severe seizures. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC), and measures must be taken to minimize animal suffering.[1]
Caption: Workflow for a picrotoxin-induced seizure model.
Summary and Field-Proven Insights
The choice between picrotoxin and (R)-laudanosine should be dictated entirely by the research question.
| Feature | Picrotoxin | (R)-Laudanosine |
| Primary Mechanism | Specific, non-competitive GABA-A chloride channel blocker.[1][3] | Multi-target: Interacts with GABA-A, opioid, and nicotinic receptors.[5][7] |
| Relative Potency | High. Effective at lower mg/kg doses. | Low. Requires higher mg/kg doses or plasma concentrations.[7] |
| Pharmacological Specificity | High. Considered a "clean" tool for studying GABA-A antagonism. | Low. Effects may be confounded by actions at other receptors. |
| Primary Use Case | Standard model for inducing acute seizures, studying epilepsy pathophysiology, and screening anti-convulsant drugs.[1][13] | Toxicological studies of atracurium/cisatracurium metabolism and safety.[4][9] |
| Key Considerations | Short in-vivo half-life.[10] A reliable and robust tool for acute seizure induction. | Pro-convulsant effect is a secondary characteristic of a drug metabolite. Accumulation is a concern in clinical settings with prolonged infusion.[4][7] |
References
-
Fodale, V., & Santamaria, L.B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology. Available at: [Link]
-
Scheepstra, G.L., Vree, T.B., Crul, J.F., van de Pol, F., & Reekers-Ketting, J. (1986). Convulsive effects and pharmacokinetics of laudanosine in the rat. European Journal of Anaesthesiology, 3(5), 371-383. Available at: [Link]
-
Fodale, V., & Santamaria, L.B. (2018). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. Public Full-text. Available at: [Link]
-
Taylor & Francis Online. Picrotoxin – Knowledge and References. Available at: [Link]
-
Katz, Y., & Gavish, M. (1989). Laudanosine does not displace receptor-specific ligands from the benzodiazepinergic or muscarinic receptors. Anesthesiology, 70(1), 109-111. Available at: [Link]
-
Stafstrom, C.E., & Rho, J.M. (2012). GABAA Receptors, Seizures, and Epilepsy. In: Noebels, J.L., Avoli, M., Rogawski, M.A., et al., editors. Jasper's Basic Mechanisms of the Epilepsies [4th edition]. Bethesda (MD): National Center for Biotechnology Information (US). Available at: [Link]
-
Shimshoni, J.A., et al. (2020). Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice. Toxicology and Applied Pharmacology, 392, 114933. Available at: [Link]
-
Bryson, A., et al. (2024). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Pharmacology, 15. Available at: [Link]
-
Turski, L., et al. (1998). Status epilepticus induced by pilocarpine and picrotoxin. Epilepsy Research, 32(1-2), 245-254. Available at: [Link]
-
Grigore, A.M., Brusco, L., Kuroda, M., & Koorn, R. (1999). Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion. Critical Care Medicine, 27(10), 2295-2298. Available at: [Link]
-
Wikipedia. Laudanosine. Available at: [Link]
-
Liu, J., & Wang, H. (2024). GABAA Receptor Variants in Epilepsy. Neuroscience Bulletin. Available at: [Link]
-
AOP-Wiki. (2023). Binding to the picrotoxin site of ionotropic GABA receptors leading to epileptic seizures in adult brain. Available at: [Link]
-
Stilwell, G.E., et al. (2006). Development of a Drosophila seizure model for in vivo high-throughput drug screening. European Journal of Neuroscience, 24(8), 2211-2222. Available at: [Link]
-
Fodale, V., & Santamaria, L.B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Semantic Scholar. Available at: [Link]
-
Naylor, D.E., Liu, H., & Wasterlain, C.G. (2005). Trafficking of GABAA Receptors, Loss of Inhibition, and a Mechanism for Pharmacoresistance in Status Epilepticus. Journal of Neuroscience, 25(34), 7724-7733. Available at: [Link]
-
The Good Scents Company. Laudanosine Information. Available at: [Link]
-
St. John, A.E., & Kendig, J.J. (2025). Atracurium. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]
-
Fahey, M.R., et al. (1990). CEREBROSPINAL FLUID CONCENTRATIONS OF LAUDANOSINE AFTER ADMINISTRATION OF ATRACURIUM. British Journal of Anaesthesia, 64(1). Available at: [Link]
-
Houser, C.R., & Esclapez, M. (2022). Alterations in the Distribution of GABAA Receptors in Epilepsy. Jasper's Basic Mechanisms of the Epilepsies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GABAA Receptors, Seizures, and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. AOP-Wiki [aopwiki.org]
- 4. researchgate.net [researchgate.net]
- 5. Laudanosine - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Laudanosine does not displace receptor-specific ligands from the benzodiazepinergic or muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Status epilepticus induced by pilocarpine and picrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Convulsive effects and pharmacokinetics of laudanosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Drosophila seizure model for in vivo high-throughput drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Laudanosine Clearance: Hepatic vs. Renal Pathways
An In-Depth Guide for Drug Development Professionals
(R)-laudanosine, a primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium, presents a unique challenge in clinical settings due to its potential for central nervous system stimulation, including seizure activity at high concentrations.[1][2] Unlike its parent compounds, which are eliminated through organ-independent Hofmann elimination and ester hydrolysis, laudanosine's clearance is reliant on hepatic and renal functions.[3][4] Understanding the relative contribution of the liver and kidneys to its elimination is paramount for safe drug administration, especially in patient populations with organ impairment. This guide provides a comprehensive comparison of hepatic and renal clearance models for (R)-laudanosine, supported by experimental data and detailed protocols.
The Duality of Clearance: Liver Metabolism and Renal Excretion
(R)-laudanosine is cleared from the body through two primary routes: hepatic metabolism and renal excretion. Clinical studies have consistently shown that impairment in either of these organs leads to a prolonged elimination half-life and increased plasma concentrations of laudanosine.[2][5] Patients with hepatic failure experience a prolonged elimination half-life, while those with renal failure exhibit higher plasma concentrations and a longer mean elimination half-life.[2][6] This underscores the significant role both organs play in its disposition.
The liver primarily clears laudanosine through metabolic transformation. While the specific cytochrome P450 (CYP) isozymes involved in human laudanosine metabolism are not extensively detailed in readily available literature, it is known that the liver is a major site of its clearance.[3] The primary metabolite identified is norlaudanosine, formed via N-demethylation.[1][7]
The kidneys contribute to laudanosine clearance by excreting the unchanged drug in the urine.[8] This process involves glomerular filtration and potentially active tubular secretion.[9] In patients with renal failure, this pathway is compromised, leading to laudanosine accumulation.[6][10]
Comparative Pharmacokinetics in Organ Impairment
To quantify the impact of organ function on (R)-laudanosine clearance, numerous clinical studies have been conducted. The following table summarizes key pharmacokinetic parameters from studies in patients with normal and impaired organ function.
| Parameter | Normal Function | Hepatic Impairment | Renal Failure | Reference(s) |
| Elimination Half-life (t½) | ~3.3 hours | Prolonged | Significantly Prolonged | [2][11] |
| Plasma Clearance (Cl) | ~7.29 mL/min/kg | Reduced | Significantly Reduced (~4.85 mL/min/kg) | [11] |
| Plasma Concentration | Baseline | Moderately Increased | Significantly Increased | [2][6] |
These data clearly demonstrate that while both hepatic and renal functions are important, renal failure appears to have a more pronounced effect on the accumulation of laudanosine, as indicated by the significant increase in plasma concentrations and reduction in clearance.
Visualizing the Clearance Pathways
The following diagram illustrates the major pathways involved in the elimination of (R)-laudanosine's parent drug, atracurium, and the subsequent clearance of laudanosine itself.
Caption: Formation and clearance pathways of (R)-laudanosine.
Experimental Models for Assessing Clearance Rates
To investigate the clearance of (R)-laudanosine in a controlled setting, various in vitro and in vivo models are employed.
Hepatic Clearance Models
-
In Vitro Models: These models are essential for studying metabolic pathways and enzyme kinetics.[12]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes.[12][13] They are used to determine metabolic stability and identify metabolites.
-
Hepatocytes: Isolated liver cells provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters.[13][14]
-
Liver S9 Fraction: This is a mixture of microsomes and cytosol, containing a broader range of metabolic enzymes.[12]
-
Renal Clearance Models
-
In Vivo Models: Animal models are crucial for understanding the overall process of renal excretion.[9]
-
Pharmacokinetic Studies in Rodents: Rats are commonly used to study the urinary excretion of drugs and their metabolites. By collecting plasma and urine samples over time, renal clearance can be calculated.
-
Isolated Perfused Kidney: This ex vivo model allows for the study of renal handling of a drug in the absence of systemic influences.
-
Detailed Experimental Protocols
The following protocols provide a framework for assessing the hepatic and renal clearance of (R)-laudanosine.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the intrinsic clearance of (R)-laudanosine in human liver microsomes.
Methodology:
-
Preparation: A reaction mixture containing human liver microsomes, NADPH regenerating system (to sustain CYP activity), and buffer is prepared.
-
Incubation: (R)-laudanosine is added to the pre-warmed reaction mixture to initiate the metabolic reaction. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each sample is stopped by adding a cold organic solvent, which also precipitates the proteins.
-
Sample Analysis: After centrifugation, the supernatant is analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of (R)-laudanosine.[7][15][16]
-
Data Analysis: The natural logarithm of the percentage of remaining (R)-laudanosine is plotted against time. The slope of this line is used to calculate the half-life (t½) and subsequently the intrinsic clearance (CLint).
Protocol 2: In Vivo Renal Clearance Study in Rats
Objective: To determine the renal clearance of (R)-laudanosine in a rat model.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are cannulated in the jugular vein (for blood sampling) and the bladder (for urine collection).
-
Dosing: A single intravenous bolus dose of (R)-laudanosine is administered.
-
Sample Collection: Blood samples are collected at predetermined time points. Urine is collected over specific intervals.
-
Sample Processing and Analysis: Plasma is separated from the blood samples. Both plasma and urine samples are analyzed for (R)-laudanosine concentration using a validated analytical method like HPLC.[17]
-
Data Analysis: The renal clearance (CLR) is calculated using the formula: CLR = (Amount of drug excreted in urine) / (Area under the plasma concentration-time curve).[18]
Experimental Workflow Visualization
Caption: Workflow for hepatic and renal clearance assessment.
Conclusion and Implications for Drug Development
The clearance of (R)-laudanosine is a multifaceted process with significant contributions from both hepatic metabolism and renal excretion. Clinical data strongly suggest that while both organs are vital, renal impairment poses a greater risk for laudanosine accumulation. For drug development professionals, this dual dependency highlights the critical need for careful pharmacokinetic modeling and patient monitoring, particularly when administering parent drugs like atracurium or cisatracurium over extended periods or to individuals with pre-existing liver or kidney disease. The use of cisatracurium, which produces significantly lower plasma concentrations of laudanosine compared to atracurium, is a recommended alternative in at-risk populations.[2][4] The experimental models and protocols outlined in this guide provide a robust framework for preclinical assessment of laudanosine clearance, enabling more informed clinical trial design and safer therapeutic strategies.
References
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current Drug Metabolism, 3(4), 357-363. [Link]
-
Taylor & Francis. (n.d.). Laudanosine – Knowledge and References. Retrieved from [Link]
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. [Link]
-
Grigore, A. M., Brusco, L., Kuroda, M., & Koorn, R. (1998). Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion. Critical Care Medicine, 26(1), 180-183. [Link]
-
Playbell, J., et al. (2000). Pharmacokinetics and dynamics of atracurium infusions after paediatric orthotopic liver transplantation. British Journal of Anaesthesia, 85(6), 843-849. [Link]
-
Semantic Scholar. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. Retrieved from [Link]
-
ResearchGate. (n.d.). The distribution of laudanosine in tissues after death from atracurium injection. Retrieved from [Link]
-
Nigrovic, V., & Fox, J. L. (1991). Atracurium decay and the formation of laudanosine in humans. Anesthesiology, 74(3), 446-454. [Link]
-
ResearchGate. (n.d.). Laudanosine, an atracurium and cisatracurium metabolite. Retrieved from [Link]
-
Fahey, M. R., et al. (1985). Effect of renal failure on laudanosine excretion in man. British Journal of Anaesthesia, 57(11), 1049-1051. [Link]
-
Varin, F., et al. (1988). High-performance liquid chromatographic assay for laudanosine in biological fluids and tissue for neurotoxic studies in rats. Journal of Chromatography, 427(1), 134-140. [Link]
-
Ward, S., & Weatherley, B. C. (1986). Pharmacokinetics of atracurium and its metabolites. British Journal of Anaesthesia, 58 Suppl 1, 6S-10S. [Link]
-
Duffull, S. B., & Wright, D. F. (2017). A general empirical model for renal drug handling in pharmacokinetic analyses. Journal of Pharmacokinetics and Pharmacodynamics, 44(2), 97-106. [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Cytochrome P450. Retrieved from [Link]
-
Almazroo, O. A., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
Semantic Scholar. (n.d.). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HP. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. Retrieved from [Link]
-
Kent, A. P., Parker, C. J., & Hunter, J. M. (1989). Pharmacokinetics of atracurium and laudanosine in the elderly. British Journal of Anaesthesia, 63(6), 661-666. [Link]
-
ResearchGate. (n.d.). (PDF) Pharmacokinetics of atracurium metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Retrieved from [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Cisatracurium besilate. Retrieved from [Link]
-
IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
-
ResearchGate. (n.d.). Simulation (Sim) and verification of renal drug clearance (CLr) of six.... Retrieved from [Link]
-
Ward, S., & Weatherley, B. C. (1986). PHARMACOKINETICS OF ATRACURIUM AND ITS METABOLITES. British Journal of Anaesthesia, 58(Suppl 1), 6S-10S. [Link]
-
Scilit. (n.d.). High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Retrieved from [Link]
-
MDPI. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. [Link]
-
National Center for Biotechnology Information. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
-
Singlas, E. (1985). [Metabolism and pharmacokinetics of atracurium]. Annales Francaises d'Anesthesie et de Reanimation, 4(2), 119-129. [Link]
-
JoVE. (2025). Video: Determination of Renal Drug Clearance: Graphical and Midpoint Methods. [Link]
-
Oxford Academic. (2016). model-based analysis of the predictive performance of different renal function markers for cefepime clearance in the ICU. [Link]
-
Royal Society of Chemistry. (2022). In vitro functional models for human liver diseases and drug screening: beyond animal testing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic assay for laudanosine in biological fluids and tissue for neurotoxic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A general empirical model for renal drug handling in pharmacokinetic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Pharmacokinetics of atracurium and laudanosine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma | Scilit [scilit.com]
- 18. Video: Determination of Renal Drug Clearance: Graphical and Midpoint Methods [jove.com]
Safety Operating Guide
Hazard Assessment and Safety Profile of (R)-Laudanosine
A Comprehensive Guide to the Proper Disposal of (R)-Laudanosine for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of (R)-laudanosine, a benzylisoquinoline alkaloid and a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of personnel and minimizing environmental impact.
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. (R)-Laudanosine is biologically active and can cross the blood-brain barrier, potentially causing excitement and seizure activity at high concentrations.[1][3]
While some safety data sheets (SDS) may not classify the pure substance as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize its potent physiological effects. Furthermore, other sources classify it as a combustible solid.[4] Given this, a cautious approach is warranted. Always consult the specific SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department.
Key Safety Considerations:
-
Neuroactivity: Due to its potential to cause CNS stimulation, direct contact should be avoided.[1][3]
-
Combustibility: Although not highly flammable, it is classified as a combustible solid, requiring storage away from ignition sources.[4]
-
Toxicity: As a plant alkaloid, it possesses inherent biological activity and should be treated as a potentially toxic substance.[5]
Regulatory Framework for Pharmaceutical Waste
The disposal of (R)-laudanosine falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) and, in some contexts, the Drug Enforcement Administration (DEA).
| Regulatory Body | Core Requirement | Relevance to (R)-Laudanosine |
| EPA | Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Prohibits the sewering of hazardous waste pharmaceuticals.[8][9] | (R)-Laudanosine waste, especially when mixed with solvents or exhibiting hazardous characteristics (e.g., toxicity), must be managed according to RCRA standards. The absolute prohibition on drain disposal is a key compliance point. |
| DEA | Regulates the disposal of controlled substances to prevent diversion.[10] Requires that controlled substances be rendered "non-retrievable."[11] | While (R)-laudanosine itself is not a scheduled controlled substance, it is a metabolite of prescription drugs.[1] If the waste originates from patient samples or is co-mingled with controlled substances, DEA regulations for disposal must be followed. Always handle pharmaceutical-related waste with the diligence required to prevent any potential for diversion. |
Step-by-Step Disposal Protocol for (R)-Laudanosine
This protocol provides a self-validating system for the safe disposal of (R)-laudanosine waste generated in a research or drug development setting.
Step 1: Immediate Waste Segregation at the Source
Proper segregation is the foundation of a safe and compliant waste management program.
-
Designate Waste Containers: Establish clearly labeled, dedicated waste containers for (R)-laudanosine waste. Use separate containers for:
-
Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, and vials.
-
Liquid Waste: Solutions containing (R)-laudanosine. Further segregate based on the solvent system (e.g., halogenated vs. non-halogenated solvents).
-
-
Avoid Co-mingling: Do not mix (R)-laudanosine waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Waste Characterization and Labeling
Accurate characterization is a legal requirement and ensures the safety of waste handling personnel.
-
Hazardous Waste Determination: In most laboratory contexts, (R)-laudanosine waste should be managed as hazardous pharmaceutical waste. This is due to its biological activity and the common use of organic solvents in its preparation.
-
Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "(R)-Laudanosine"
-
A complete list of all constituents, including solvents and their approximate percentages.
-
The date accumulation started.
-
Step 3: On-Site Neutralization (Not Recommended for Routine Disposal)
While chemical neutralization can be a valid disposal method for some compounds, there are no widely published and validated protocols for the chemical degradation of (R)-laudanosine in a standard laboratory setting. Methods like oxidation can be hazardous if not performed correctly.
Causality Behind This Recommendation: Attempting to neutralize an active pharmaceutical ingredient without a validated protocol risks incomplete reaction, the creation of unknown and potentially more hazardous byproducts, and exposure of personnel to the reactant and product fumes. Therefore, for (R)-laudanosine, this method introduces unacceptable risks.
Step 4: Secure Accumulation and Storage
-
Container Integrity: Ensure all waste containers are sealed tightly and are in good condition.[12]
-
Storage Location: Store waste containers in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and have secondary containment.
-
Regulatory Time Limits: Be aware of and adhere to EPA-mandated time limits for the accumulation of hazardous waste on-site.
Step 5: Professional Disposal (The Gold Standard)
Engaging a licensed hazardous waste disposal contractor is the most reliable and compliant method for the final disposal of (R)-laudanosine.
-
Contact your EHS Department: Your institution's EHS office will have established procedures and contracts with certified waste management companies.
-
Prepare for Pickup: Ensure all containers are properly labeled and sealed. Have a complete inventory of the waste ready for the disposal contractor.
-
Documentation: Retain all paperwork, including the hazardous waste manifest, provided by the disposal company. The DEA requires that records of destruction be kept for a minimum of two years.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of (R)-laudanosine waste.
Caption: Decision workflow for (R)-laudanosine waste management.
References
-
U.S. Environmental Protection Agency. (2026, January 8). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
U.S. Drug Enforcement Administration. (2014, October 20). DEA Rule on the Disposal of Controlled Substances. American Society of Health-System Pharmacists. Retrieved from [Link]
-
Standaert, D. G. (2002, July 15). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. Retrieved from [Link]
-
Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste – Basic Principles. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
U.S. Drug Enforcement Administration. 21 CFR Part 1317 -- Disposal. Retrieved from [Link]
-
Rx Destroyer. DEA Pharmaceutical Disposal Regulations. Retrieved from [Link]
-
Taylor & Francis Online. Laudanosine – Knowledge and References. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (2023, April 29). Plant Alkaloids Toxicity. Retrieved from [Link]
-
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. Retrieved from [Link]
-
Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Retrieved from [Link]
Sources
- 1. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R)-LAUDANOSINE pharmaceutical analytical impurity Sigma-Aldrich [sigmaaldrich.com]
- 5. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. republicservices.com [republicservices.com]
- 8. epa.gov [epa.gov]
- 9. ashp.org [ashp.org]
- 10. ashp.org [ashp.org]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. ethz.ch [ethz.ch]
A Proactive Defense: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Laudanosine
As researchers and drug development professionals, our work with specialized compounds like (R)-laudanosine is foundational to innovation. This compound, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, and a valuable pharmaceutical analytical impurity, demands our full respect in the laboratory.[1][2] While some safety data sheets (SDS) for small research quantities may not classify the substance as hazardous under the Globally Harmonized System (GHS), this can be misleading. The known potent bioactivity of (R)-laudanosine, including its ability to cross the blood-brain barrier and induce central nervous system and cardiovascular effects at high concentrations, necessitates a rigorous, proactive safety protocol.[2][3]
This guide moves beyond boilerplate recommendations to provide a comprehensive operational plan. It is built on the principle of ALARA (As Low As Reasonably Achievable) for exposure and is designed to create a self-validating system of safety for you and your team.
The Hazard Profile: Understanding the "Why"
A robust PPE strategy is born from a clear understanding of the risks. While acute toxicity data may be limited, the pharmacological profile of (R)-laudanosine informs our approach.
-
Central Nervous System (CNS) Activity: Laudanosine is known to cross the blood-brain barrier. In animal studies, high concentrations have been shown to cause excitement and seizure activity.[2][4]
-
Cardiovascular Effects: High plasma concentrations can lead to hypotension (low blood pressure) and bradycardia (slow heart rate).[2]
-
Exposure Routes: The primary risks in a laboratory setting are inhalation of aerosolized powder and dermal (skin) contact.
-
Environmental Hazard: At least one supplier classifies the compound with a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water.[1] This contradicts other assessments but underscores the need for conservative disposal practices.
Given the lack of established Occupational Exposure Limits (OELs) from bodies like OSHA or NIOSH, we must operate under a conservative framework, treating (R)-laudanosine as a potent compound with unknown long-term exposure effects.[5]
The Core Directive: Your Personal Protective Equipment (PPE) Shield
Your PPE is not just a checklist; it is an integrated system of defense. Each component is chosen to mitigate a specific risk associated with the handling of potent alkaloids.
| PPE Component | Specification | Rationale and Procedural Notes |
| Hand Protection | Double-gloved, chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant).[6] | Causality: The outer glove absorbs the immediate contact, while the inner glove protects against micro-tears or breaches that may be invisible to the naked eye. Nitrile offers superior chemical resistance compared to latex. Procedure: Change outer gloves every 30-60 minutes or immediately upon known or suspected contact. Remove gloves using a technique that avoids skin contact with the outer surface. |
| Body Protection | Disposable, solid-front, back-closure gown made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[6] | Causality: Protects personal clothing and skin from contamination via splashes or spills. The solid front and back closure provide a more complete barrier than a standard lab coat. Procedure: Gowns should not be worn outside of the designated handling area to prevent cross-contamination.[7] |
| Eye & Face Protection | Chemical splash goggles. A face shield worn over goggles is required when a significant splash risk exists.[8] | Causality: Protects mucous membranes of the eyes from contact with powders or solutions. A face shield provides an additional barrier for the entire face. Standard safety glasses with side shields are insufficient.[7] |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. | Causality: Essential when handling (R)-laudanosine as a powder or when aerosolization is possible (e.g., during weighing, solution preparation, or spill cleanup).[6] Surgical masks offer no protection from chemical aerosols.[7] Note: Use of a respirator requires a formal respiratory protection program, including fit-testing, as mandated by OSHA. |
The Operational Workflow: A Step-by-Step Protocol
Adherence to a strict, logical workflow minimizes the potential for error and exposure. All handling of (R)-laudanosine should occur within a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet.[6]
Step 1: Preparation and PPE Donning
-
Designate the Area: Clearly mark the designated handling zone (e.g., within a fume hood).
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, and place them within the designated area.
-
Don PPE: Before handling the compound, don your PPE in the following order:
-
Gown
-
Inner pair of gloves
-
Respirator (if required)
-
Goggles/Face Shield
-
Outer pair of gloves (cuffs pulled over the gown sleeves)
-
Step 2: Handling (R)-Laudanosine
-
Weighing: When weighing the solid compound, use a containment balance or perform the task within the ventilated enclosure to capture any airborne particles.
-
Solution Preparation: Add the solid (R)-laudanosine to the solvent slowly to prevent splashing.
Step 3: Post-Handling and PPE Doffing
-
Decontaminate: Wipe down the exterior of all containers and equipment with an appropriate solvent before removing them from the designated area.
-
Doff PPE: Remove PPE in a manner that avoids re-contaminating yourself. The general order is:
-
Outer gloves (dispose of as hazardous waste).
-
Gown (turn inside out as you remove it; dispose of as hazardous waste).
-
Goggles/Face Shield (clean and store appropriately).
-
Inner gloves (dispose of as hazardous waste).
-
Respirator (remove outside the handling area).
-
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
The following diagram illustrates this critical workflow.
Sources
- 1. (R)-LAUDANOSINE pharmaceutical analytical impurity Sigma-Aldrich [sigmaaldrich.com]
- 2. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
